Mechanism of Action of 3-Methylpiperidine-1-carboximidamide Hemisulfate: A Core Arginine Mimetic in Serine Protease Inhibition
Executive Summary In the landscape of structure-based drug design, the development of potent and selective inhibitors for trypsin-like serine proteases (e.g., urokinase-type plasminogen activator [uPA], thrombin, and mat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of structure-based drug design, the development of potent and selective inhibitors for trypsin-like serine proteases (e.g., urokinase-type plasminogen activator [uPA], thrombin, and matriptase) relies heavily on the precise targeting of the S1 specificity pocket. 3-Methylpiperidine-1-carboximidamide hemisulfate (CAS: 2126176-94-9) serves as a highly specialized pharmacophore and arginine bioisostere. This whitepaper dissects the structural pharmacology, thermodynamic advantages, and self-validating experimental workflows associated with this compound, providing drug development professionals with a comprehensive guide to its mechanism of action.
Structural Pharmacology: The Arginine Bioisostere Paradigm
The S1 Pocket Dynamics
Trypsin-like serine proteases are characterized by a deep, electronegative S1 specificity pocket, anchored by a highly conserved Asp189 residue at its base [1]. Endogenous substrates utilize the flexible, linear aliphatic chain of arginine to reach into this pocket. However, in small-molecule drug discovery, the entropic penalty associated with freezing a flexible arginine side chain upon binding limits binding affinity.
The Role of the Piperidine-1-Carboximidamide Scaffold
To overcome this entropic barrier, the piperidine-1-carboximidamide scaffold is employed.
The Carboximidamide (Guanidinium) Warhead: The hemisulfate salt formulation (0.5 H₂SO₄ per molecule) ensures that the carboximidamide group is fully protonated at physiological pH. This positive charge is an absolute prerequisite for displacing the ordered water network within the S1 pocket and establishing a critical bidentate salt bridge with the carboxylate oxygen atoms of Asp189 [3].
The 3-Methyl (Meta) Vector: The rigid piperidine ring restricts conformational freedom, lowering the entropic penalty of binding. Crucially, the 3-methyl substitution (the meta position relative to the nitrogen) acts as a geometric vector. When utilized as a fragment or incorporated into a larger cyclic peptide, this meta-substitution directs the rest of the molecule toward specific surface exosites (such as the S2/S3 subsites). X-ray crystallographic studies of isomeric piperidine derivatives in uPA inhibitors demonstrate that altering this vector from a para to a meta position can result in up to a 70-fold difference in target affinity [2].
Mechanism of Action
The mechanism of action is driven by a thermodynamically favorable displacement of water, followed by an electrostatic "lock" that competitively prevents endogenous substrate cleavage.
Mechanism of S1 pocket engagement and Asp189 salt bridge formation.
Thermodynamic & Kinetic Profiling
The superiority of the 3-methylpiperidine-1-carboximidamide scaffold over endogenous arginine is best understood through its thermodynamic profile. The table below summarizes the comparative advantages of this pharmacophore in the context of uPA/Thrombin S1 pocket binding.
Compound / Pharmacophore
S1 Pocket Anchor
Exosite Vectoring
Relative Affinity (Fold Change)
Entropic Penalty of Binding
L-Arginine (Endogenous)
Guanidinium
Linear / Flexible
1x (Baseline)
High
4-Methylpiperidine-1-carboximidamide
Guanidinium
Linear / Rigid
~10x
Moderate
3-Methylpiperidine-1-carboximidamide
Guanidinium
Orthogonal / Rigid
~700x
Low
Data synthesized from structural activity relationship (SAR) studies of cyclic peptidic inhibitors targeting uPA [2].
Self-Validating Experimental Workflows
To accurately characterize the inhibitory profile of 3-Methylpiperidine-1-carboximidamide derivatives, researchers must employ a self-validating system that couples steady-state enzyme kinetics with structural biology.
Self-validating workflow for protease inhibition and structural confirmation.
Step 1: Buffer Preparation. Prepare the assay buffer (50 mM HEPES, 150 mM NaCl, pH 8.1).
Causality: A pH of 8.1 ensures the optimal catalytic activity of trypsin-like proteases while strictly maintaining the protonated state of the carboximidamide group (pKa ~12), which is required for Asp189 binding.
Step 2: Enzyme-Inhibitor Pre-incubation. Incubate recombinant protease (e.g., uPA) with varying concentrations of the inhibitor for 15 minutes at 37°C.
Causality: The S1 pocket is filled with a highly ordered water network. Pre-incubation provides the thermodynamic activation energy required for the ligand to displace these water molecules and establish the stable bidentate salt bridge [3].
Step 3: Substrate Addition. Add a specific chromogenic/fluorogenic substrate (e.g., pyro-Glu-Gly-Arg-pNA) at a concentration equal to its
Km
.
Causality: Setting
[S]=Km
balances the assay, allowing for the highest sensitivity in detecting competitive inhibition at the S1 pocket without saturating the enzyme.
Step 4: Kinetic Readout. Measure absorbance/fluorescence continuously for 30 minutes.
Causality: Continuous monitoring ensures the reaction remains in the linear initial velocity (
v0
) phase, validating that substrate depletion is not confounding the IC50 calculation.
Protocol 2: X-Ray Co-Crystallography Validation
Step 1: Complex Formation. Co-incubate the purified protease domain (10 mg/mL) with a 5-fold molar excess of 3-Methylpiperidine-1-carboximidamide hemisulfate for 2 hours on ice.
Step 2: Vapor Diffusion. Set up hanging-drop vapor diffusion plates using a precipitant solution optimized for the specific protease (e.g., PEG 4000, ammonium sulfate).
Step 3: Refinement. Upon diffraction, analyze the
Fo−Fc
difference electron density maps specifically at the S1 pocket to validate the displacement of the deep pocket water molecules and the exact geometry of the Asp189 interaction [2].
References
Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases
Frontiers in Chemistry
URL:[Link]
The crystal structure of mupain-1-17 in complex with murinised human uPA at pH4.6 (PDB: 4X1P)
RCSB Protein Data Bank
URL: [Link]
Thrombin in complex with 1-amidinopiperidine (PDB: 4UE7)
RCSB Protein Data Bank
URL: [Link]
Exploratory
Chemical structure and thermodynamic properties of 3-Methylpiperidine-1-carboximidamide hemisulfate
An In-Depth Technical Guide to the Chemical Structure and Thermodynamic Properties of 3-Methylpiperidine-1-carboximidamide Hemisulfate This guide provides a comprehensive technical overview of 3-Methylpiperidine-1-carbox...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Chemical Structure and Thermodynamic Properties of 3-Methylpiperidine-1-carboximidamide Hemisulfate
This guide provides a comprehensive technical overview of 3-Methylpiperidine-1-carboximidamide hemisulfate, a compound of interest to researchers, scientists, and professionals in the field of drug development. By synthesizing fundamental chemical principles with practical experimental insights, this document serves as an authoritative resource on the structure, properties, and characterization of this molecule.
Introduction: The Significance of Guanidinium and Piperidine Moieties in Medicinal Chemistry
The guanidinium group, a key feature of 3-Methylpiperidine-1-carboximidamide, is a versatile functional group in medicinal chemistry. Its ability to form strong, delocalized positive charges at physiological pH allows for potent interactions with biological targets such as enzymes and receptors.[1] Guanidine-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1] The piperidine scaffold, a saturated six-membered heterocycle containing a nitrogen atom, is also a prevalent structural motif in a vast number of pharmaceuticals and natural products.[2] Its conformational flexibility and ability to be functionalized at various positions make it a valuable building block in drug design.[2][3][4] The combination of these two pharmacophoric elements in 3-Methylpiperidine-1-carboximidamide suggests its potential as a modulator of biological systems, making a thorough understanding of its chemical and physical properties essential for its application in drug discovery and development.
Chemical Structure and Characterization
The chemical structure of 3-Methylpiperidine-1-carboximidamide hemisulfate is characterized by a 3-methyl-substituted piperidine ring linked to a carboximidamide (guanidine) functional group, forming a salt with sulfuric acid in a 2:1 stoichiometric ratio.
Molecular Structure and Stereochemistry
The piperidine ring in 3-Methylpiperidine-1-carboximidamide adopts a chair conformation to minimize steric strain. The methyl group at the 3-position can exist in either an axial or equatorial orientation. The equatorial conformation is generally more stable for monosubstituted cyclohexanes and piperidines, as it minimizes unfavorable 1,3-diaxial interactions.[5] The carboximidamide group is attached to the piperidine nitrogen. The protonated guanidinium cation is resonance-stabilized, with the positive charge delocalized over the three nitrogen atoms. This delocalization contributes to its stability and its ability to act as a strong Brønsted base.[6]
Caption: Chemical structure of 3-Methylpiperidine-1-carboximidamide and the sulfate anion.
Spectroscopic Characterization
The structural elucidation of 3-Methylpiperidine-1-carboximidamide hemisulfate would be accomplished through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methyl group protons (as a doublet), and the protons of the guanidinium group (which may appear as broad singlets due to exchange and quadrupole effects). The chemical shifts and coupling constants of the piperidine protons would provide information about the conformation of the ring and the relative stereochemistry of the methyl group.[3]
¹³C NMR: The carbon NMR spectrum would display distinct signals for each carbon atom in the molecule. The chemical shift of the guanidinium carbon would be in the range typical for sp²-hybridized carbons in a highly electron-deficient environment. The signals for the piperidine ring carbons would be influenced by the position and orientation of the methyl group.[7]
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching vibrations of the guanidinium and piperidine amine groups, typically in the range of 3100-3500 cm⁻¹. The C=N stretching vibration of the guanidinium group would likely appear around 1650 cm⁻¹. The spectrum would also show C-H stretching and bending vibrations for the piperidine ring and methyl group. The presence of the sulfate anion would be indicated by strong S=O stretching bands around 1100-1200 cm⁻¹.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak for the protonated molecular ion of 3-Methylpiperidine-1-carboximidamide in the positive ion mode. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule.
Thermodynamic Properties
Property
Expected Value/Range
Significance in Drug Development
Melting Point (°C)
Likely a high melting solid (>200 °C) due to the strong ionic interactions in the crystal lattice of the salt.
Influences solid-state stability, polymorphism, and the choice of formulation strategies.
Solubility
Expected to have good solubility in polar protic solvents like water and ethanol due to its ionic nature. Solubility in non-polar solvents is likely to be low.
A key determinant of bioavailability and the feasibility of developing aqueous formulations.
pKa
The guanidinium group is a strong base with a pKa of its conjugate acid typically around 13.5.[6] The piperidine nitrogen will be significantly less basic due to its involvement in the guanidinium resonance.
Governs the ionization state of the molecule at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Enthalpy of Formation
The formation of the salt from the free base and sulfuric acid is expected to be an exothermic process, indicating a thermodynamically favorable reaction. The standard enthalpy of formation of guanidine is -56 kJ/mol.[6]
Provides fundamental information about the energetic stability of the compound.
Gibbs Free Energy
The dissolution of the salt in water is expected to have a negative Gibbs free energy change, indicating a spontaneous process. The binding of guanidinium derivatives to biological targets often shows a negative Gibbs free energy change.[1]
Determines the spontaneity of processes such as dissolution and binding to a target, which are critical for drug efficacy.
Experimental Protocols
The following section outlines the standard experimental procedures for the synthesis and characterization of 3-Methylpiperidine-1-carboximidamide hemisulfate and the determination of its key thermodynamic properties.
Synthesis of 3-Methylpiperidine-1-carboximidamide Hemisulfate
A plausible synthetic route to 3-Methylpiperidine-1-carboximidamide hemisulfate would involve a two-step process: guanylation of 3-methylpiperidine followed by salt formation.
Caption: Proposed synthetic workflow for 3-Methylpiperidine-1-carboximidamide hemisulfate.
Step-by-Step Protocol:
Guanylation of 3-Methylpiperidine:
Dissolve 3-methylpiperidine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.
Add a guanylating agent, for example, 1H-pyrazole-1-carboxamidine hydrochloride (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Formation of the Hemisulfate Salt:
Dissolve the purified 3-Methylpiperidine-1-carboximidamide free base in a suitable solvent like ethanol or isopropanol.
Slowly add a solution of sulfuric acid (0.5 eq) in the same solvent with stirring.
The hemisulfate salt will precipitate out of the solution. The solid can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Determination of Thermodynamic Properties
Caption: Experimental workflow for determining key thermodynamic properties.
Melting Point and Enthalpy of Fusion: These properties can be accurately measured using Differential Scanning Calorimetry (DSC) . A small, accurately weighed sample is heated at a constant rate, and the heat flow to the sample is measured relative to a reference. The melting point is the temperature at which the endothermic melting transition occurs, and the area under the melting peak corresponds to the enthalpy of fusion.
Solubility: The solubility of the compound in various solvents and at different pH values can be determined using the shake-flask method . A saturated solution is prepared by agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium. The concentration of the dissolved compound in the filtered solution is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination: The pKa of the guanidinium group can be determined by potentiometric titration . A solution of the compound is titrated with a standard solution of a strong acid or base, and the pH is monitored as a function of the titrant volume. The pKa is the pH at which half of the guanidinium groups are protonated.
Enthalpy of Formation: The standard enthalpy of formation can be determined experimentally using bomb calorimetry . The compound is combusted in a high-pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released during the combustion is measured, and from this, the enthalpy of combustion can be calculated. The enthalpy of formation is then derived using Hess's law.
Conclusion
3-Methylpiperidine-1-carboximidamide hemisulfate is a molecule of significant interest due to the combined presence of the pharmacologically important piperidine and guanidinium moieties. While specific experimental data for this compound is not widely published, this guide provides a comprehensive framework for its synthesis, characterization, and the determination of its key thermodynamic properties. The methodologies and theoretical considerations presented herein are intended to empower researchers and drug development professionals in their exploration of this and related compounds, ultimately contributing to the advancement of medicinal chemistry and the discovery of new therapeutic agents.
References
Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and comput
Guanidine (CH5N3) properties. Google AI Search.
Thermodynamic and Transport Properties of Organic Salts. Google AI Search.
The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. Google AI Search.
Enthalpy of formation of guanidine and its amino and nitro derivatives.
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The Royal Society of Chemistry.
Simple Guanidinium Salts Revisited: Room–Temperature Ferroelectricity in Hydrogen-Bonded Supramolecular Structures.
13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.
Pharmacokinetics of 3-Methylpiperidine-1-carboximidamide hemisulfate derivatives
An In-Depth Technical Guide to the Pharmacokinetics of 3-Methylpiperidine-1-carboximidamide Derivatives Abstract Introduction: The 3-Methylpiperidine-1-carboximidamide Scaffold The 3-methylpiperidine-1-carboximidamide sc...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Pharmacokinetics of 3-Methylpiperidine-1-carboximidamide Derivatives
Abstract
Introduction: The 3-Methylpiperidine-1-carboximidamide Scaffold
The 3-methylpiperidine-1-carboximidamide scaffold incorporates two key functionalities: a saturated heterocyclic piperidine ring and a strongly basic carboximidamide (guanidine) group. Piperidine rings are privileged structures in medicinal chemistry, valued for their metabolic stability and ability to orient substituents in defined three-dimensional space[1][2][3]. The guanidine moiety, a strong base (pKa ~13.5), is typically protonated at physiological pH, influencing solubility, cell permeability, and interactions with biological targets[4][5]. The combination of these groups suggests that derivatives of this scaffold may possess unique pharmacological and pharmacokinetic properties.
Understanding the ADME profile of any new chemical entity is a cornerstone of modern drug discovery, enabling the prediction of human pharmacokinetics and potential drug-drug interactions[6][7]. This guide will systematically deconstruct the essential pharmacokinetic assays and predictive science required to build a comprehensive profile for this specific class of compounds.
Foundational Physicochemical Properties and their Pharmacokinetic Influence
Before embarking on complex biological assays, a thorough characterization of the fundamental physicochemical properties of any new derivative is essential. These properties govern a molecule's behavior in biological systems and can preemptively identify potential liabilities.
Property
Measurement Technique
Predicted Influence on 3-Methylpiperidine-1-carboximidamide Derivatives
Aqueous Solubility
Thermodynamic or Kinetic Solubility Assays
The protonated guanidine group is expected to confer high aqueous solubility. However, increasing lipophilicity in other parts of the molecule (R-groups) could counteract this effect. Poor solubility can limit absorption and cause misleading results in in vitro assays[8].
Lipophilicity (LogD)
Octanol-Water Partitioning at pH 7.4
The piperidine ring is moderately lipophilic, while the guanidine is highly polar. The overall LogD will be highly dependent on the substituents. LogD is a critical determinant of membrane permeability, plasma protein binding, and metabolic clearance.
pKa
Potentiometric Titration, UV-Vis Spectroscopy
The carboximidamide group will be the dominant basic center, with a predicted pKa > 12. This ensures it is fully protonated and positively charged at all physiological pH values, which will likely limit passive diffusion across cell membranes.
Chemical Stability
Incubation in Buffers at Various pH Values
The scaffold is generally expected to be stable. However, the stability of specific derivatives should be confirmed to ensure that degradation is not mistaken for metabolism in subsequent assays.
Absorption: Crossing the Intestinal Barrier
For orally administered drugs, absorption from the gastrointestinal tract into the bloodstream is the first critical step. Given the high polarity and permanent positive charge of the guanidine group, passive transcellular permeability is expected to be low. Paracellular transport (between cells) or active uptake via cation transporters are more probable absorption mechanisms.
Key Experimental Assay: Caco-2 Permeability
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier[9][10]. This assay is the industry standard for predicting intestinal permeability and identifying the role of efflux transporters like P-glycoprotein (P-gp)[11][12].
Caption: Workflow for assessing intestinal permeability and efflux using the Caco-2 assay.
Cell Culture: Caco-2 cells are seeded onto Transwell filter inserts (e.g., 24-well format) and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions[12].
Monolayer Integrity Check: Before the experiment, the transepithelial electrical resistance (TEER) of each monolayer is measured. Only inserts with TEER values ≥200 Ω·cm² are used, ensuring the integrity of the cellular barrier[13].
Preparation of Dosing Solutions: A stock solution of the test compound (e.g., 10 mM in DMSO) is diluted in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a final concentration of 10 µM. The final DMSO concentration should be <1% to avoid cytotoxicity[12].
Transport Experiment (A→B):
The culture medium is removed from both the apical (A) and basolateral (B) chambers.
The chambers are washed with pre-warmed transport buffer.
The dosing solution is added to the apical chamber, and fresh transport buffer is added to the basolateral chamber[12][13].
Transport Experiment (B→A):
In a separate set of wells, the dosing solution is added to the basolateral chamber, and fresh transport buffer is added to the apical chamber to measure active efflux[12][13].
Incubation and Sampling: The plate is incubated at 37°C with gentle shaking (e.g., 50 rpm) for a defined period, typically 60-120 minutes. At the end of the incubation, samples are taken from both the donor and receiver chambers[12].
Analysis: The concentration of the compound in all samples is quantified using a validated LC-MS/MS method.
Data Analysis: The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
The efflux ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER > 2 suggests the compound is a substrate of an efflux transporter like P-gp.
Distribution: Where Does the Compound Go?
Once absorbed, a drug distributes throughout the body. The extent of distribution is governed by its affinity for plasma proteins and its ability to penetrate tissues. Only the unbound ("free") drug is pharmacologically active and available for metabolism and excretion[14][15].
Key Experimental Assay: Plasma Protein Binding (PPB)
Equilibrium dialysis is considered the gold standard for determining PPB[14]. It involves separating plasma containing the drug from a protein-free buffer by a semi-permeable membrane, allowing only the unbound drug to equilibrate across the membrane[16][17].
Compound Preparation: Prepare a stock solution of the test compound. Spike the compound into pooled plasma (human, rat, etc.) at the desired final concentration (e.g., 1-10 µM). The final solvent concentration should be ≤1%[14].
Device Setup: Use a commercial Rapid Equilibrium Dialysis (RED) device. Add the spiked plasma to the sample chamber (e.g., 300 µL) and an equal volume of phosphate-buffered saline (PBS) to the buffer chamber[16].
Incubation: Seal the plate and incubate at 37°C on an orbital shaker (e.g., 300 RPM) for 4-6 hours to allow the system to reach equilibrium[16][17].
Sampling: After incubation, carefully remove equal volume aliquots (e.g., 50 µL) from both the plasma and buffer chambers.
Matrix Matching and Sample Preparation: To avoid analytical artifacts, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot. This ensures both samples have the same matrix composition[16]. Precipitate proteins by adding 3-4 volumes of cold acetonitrile containing an internal standard. Centrifuge to pellet the protein.
Analysis: Analyze the supernatant from both samples by LC-MS/MS to determine the compound concentration.
Data Analysis:
Fraction unbound (fu) = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]
Percent Bound = (1 - fu) * 100
Metabolism: Biotransformation in the Liver
Metabolism, primarily occurring in the liver, is the body's process of converting drugs into more water-soluble compounds for easier excretion. The piperidine scaffold is susceptible to metabolism by Cytochrome P450 (CYP) enzymes[1]. For 3-methylpiperidine derivatives, several metabolic pathways are plausible.
Predicted Metabolic Pathways
Piperidine Ring Oxidation: Hydroxylation can occur at positions on the piperidine ring, particularly those adjacent to the nitrogen (alpha-carbon) or at the 3-methyl group[18][19].
N-Dealkylation: If the piperidine nitrogen is substituted (in more complex derivatives), N-dealkylation is a common metabolic route catalyzed by CYP3A4 and other CYPs[19][20].
Hydrolysis of the Carboximidamide: While generally stable, the guanidine group could potentially undergo hydrolysis to form a urea derivative and an amine, although this is typically a minor pathway.
Caption: Standard workflow for a discrete dosing pharmacokinetic study in rodents.
Animal Model: Use male Sprague-Dawley rats or CD-1 mice (n=3-4 per group).[21] Animals should be cannulated (e.g., jugular vein) for ease of dosing and sampling if possible.
Formulation: Prepare a formulation suitable for both intravenous (IV) and oral (PO) administration. For the highly polar guanidine derivatives, a simple aqueous solution (e.g., in saline or 5% dextrose) is likely appropriate.
Dosing:
IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein or cannula.[22][23]
PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.[22]
Blood Sampling: Collect sparse or serial blood samples (e.g., 25-50 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into anticoagulant-treated tubes.[22][23]
Sample Processing: Centrifuge blood samples to obtain plasma. Store plasma at -80°C until analysis.
Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the compound in plasma. Methods for analyzing guanidine compounds often use HILIC or ion-exchange chromatography.[24][25][26][27]
Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis (NCA) on the plasma concentration-time data to determine key PK parameters.[23]
Key Pharmacokinetic Parameters
Parameter
Description
Importance
AUC (Area Under the Curve)
The total drug exposure over time.
A primary measure of the extent of drug absorption.
CL (Clearance)
The volume of plasma cleared of the drug per unit time.
Indicates the efficiency of drug elimination from the body.
Vd (Volume of Distribution)
The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Indicates the extent of tissue distribution.
t½ (Half-life)
The time required for the drug concentration to decrease by half.
Determines the dosing interval.
F% (Oral Bioavailability)
The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
A critical parameter for determining if a compound is suitable for oral administration.
Conclusion and Future Directions
This guide provides a foundational strategy for characterizing the pharmacokinetic properties of novel 3-methylpiperidine-1-carboximidamide hemisulfate derivatives. By systematically evaluating permeability, plasma protein binding, and metabolic stability in vitro, researchers can generate critical data to prioritize compounds and design informative in vivo studies. The inherent polarity of the guanidine group suggests that poor passive absorption may be a primary challenge for this chemical class, while the piperidine ring represents a likely site of metabolism. Addressing these potential liabilities through medicinal chemistry—for example, by designing prodrugs to mask the guanidine or by blocking metabolic soft spots on the piperidine ring—will be crucial for the successful development of these promising compounds.
References
Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler.
ACS Publications. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
BioDuro. (n.d.). ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science.
PMC. (n.d.). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors.
PMC. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.
Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies.
PubMed. (1981).
Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species.
PubMed. (2005). Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection.
Creative Biolabs. (n.d.). Rodent In Vivo PK Service.
PMC. (n.d.). Murine Pharmacokinetic Studies.
eScholarship. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability.
Semantic Scholar. (n.d.).
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ACS Publications. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.
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PDR.Net. (n.d.). Guanidine - Drug Summary.
Taylor & Francis Online. (2009). Biological activities of guanidine compounds.
3-Methylpiperidine-1-carboximidamide hemisulfate CAS 2126176-94-9 molecular weight
An In-depth Technical Guide to 3-Methylpiperidine-1-carboximidamide Hemisulfate (CAS 2126176-94-9) For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 3-Methylp...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 3-Methylpiperidine-1-carboximidamide Hemisulfate (CAS 2126176-94-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Methylpiperidine-1-carboximidamide Hemisulfate, a piperidine-based compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, with a primary focus on its molecular weight, and explores potential synthetic routes, applications, and analytical methodologies based on related chemical structures.
Section 1: Core Molecular Attributes
3-Methylpiperidine-1-carboximidamide hemisulfate is the sulfuric acid salt of the organic base 3-methylpiperidine-1-carboximidamide. The "hemisulfate" designation indicates a 2:1 stoichiometric ratio of the organic base to sulfuric acid.
Molecular Structure and Weight
The foundational step in characterizing any chemical entity is the precise determination of its molecular weight, which is derived from its molecular formula.
The free base, 3-methylpiperidine-1-carboximidamide, has the following molecular composition:
3-Methylpiperidine moiety: C₆H₁₃N
1-Carboximidamide (guanidyl) group: CH₂N₂
Combining these and accounting for the substitution on the piperidine nitrogen, the molecular formula for the free base is C₇H₁₅N₃ .
The molecular weight of the free base is calculated as follows:
(7 x 12.011) + (15 x 1.008) + (3 x 14.007) = 141.22 g/mol
The hemisulfate salt is formed by the reaction of two equivalents of the basic 3-methylpiperidine-1-carboximidamide with one equivalent of sulfuric acid (H₂SO₄).
Molecular Formula of Hemisulfate Salt: (C₇H₁₅N₃)₂·H₂SO₄ which corresponds to C₁₄H₃₂N₆O₄S .
The molecular weight of the hemisulfate salt is therefore:
The chemical structure of the 3-Methylpiperidine-1-carboximidamide cation is depicted below:
Caption: Chemical structure of the 3-Methylpiperidine-1-carboximidamide cation.
Physicochemical Properties (Predicted)
Due to the novelty of this specific compound, empirical data is limited. The following properties are predicted based on the analysis of its constituent functional groups—the piperidine ring and the strongly basic carboximidamide group.
Property
Predicted Value
Rationale
Appearance
White to off-white crystalline solid
Typical for organic salts.
Solubility
Soluble in water, sparingly soluble in polar organic solvents
The salt form significantly enhances aqueous solubility compared to the free base. The carboximidamide group is highly polar and capable of extensive hydrogen bonding.
pKa (of conjugate acid)
~12-13
The carboximidamide (guanidinium-like) group is a very strong base.
Melting Point
>200 °C (with decomposition)
Salts of organic bases often have high melting points.
Section 2: Synthesis and Manufacturing
A validated synthetic route for 3-Methylpiperidine-1-carboximidamide Hemisulfate is not publicly available. However, a plausible and efficient synthesis can be designed based on established methods for the guanylation of secondary amines.
Proposed Synthetic Pathway
The synthesis would logically proceed in two main stages: the preparation of the 3-methylpiperidine precursor and its subsequent guanylation.
Caption: Proposed synthetic workflow for 3-Methylpiperidine-1-carboximidamide Hemisulfate.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-Methylpiperidine
To a solution of 3-methylpyridine (1 equivalent) in a suitable solvent such as ethanol, add a catalytic amount of palladium on carbon (10% w/w).
The reaction mixture is then subjected to hydrogenation at elevated pressure (e.g., 50 psi) and temperature (e.g., 50 °C) until the consumption of hydrogen ceases.
Upon completion, the catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield 3-methylpiperidine.
Step 2: Guanylation of 3-Methylpiperidine
Dissolve 3-methylpiperidine (1 equivalent) and a guanylating agent, such as N,N'-di-Boc-1H-pyrazole-1-carboxamidine (1.1 equivalents), in a solvent like dichloromethane.
Add a non-nucleophilic base, for instance, triethylamine (1.2 equivalents), to the mixture.
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by thin-layer chromatography or LC-MS.
After the reaction is complete, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
The resulting Boc-protected intermediate is then deprotected using a strong acid, such as trifluoroacetic acid, to yield the free base.
Step 3: Formation of the Hemisulfate Salt
Dissolve the crude 3-methylpiperidine-1-carboximidamide free base in a minimal amount of a suitable alcohol, like isopropanol.
Slowly add a solution of sulfuric acid (0.5 equivalents) in the same solvent with vigorous stirring.
The hemisulfate salt will precipitate out of the solution. The solid is collected by filtration, washed with a cold solvent, and dried under a vacuum to afford the final product.
Section 3: Potential Applications and Biological Significance
Enzyme Inhibition: The carboximidamide group can act as a bioisostere for a guanidinium group, which is known to interact with carboxylate and phosphate groups in the active sites of enzymes. This makes the compound a candidate for screening against proteases, kinases, and other enzymes where such interactions are crucial.
Antimalarial Activity: A study has identified piperidine carboxamides as potent and selective inhibitors of the Plasmodium falciparum proteasome, with oral efficacy in mouse models of malaria.
Ion Channel Modulation: Certain piperidine carboxamides have been shown to be potent modulators of transient receptor potential (TRP) channels, which are involved in pain and inflammation signaling pathways[1].
Caption: A generalized diagram of a potential mechanism of action.
Section 4: Analytical Methods
The accurate quantification and characterization of 3-Methylpiperidine-1-carboximidamide Hemisulfate require robust analytical techniques.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): Due to the polar and basic nature of the compound, Hydrophilic Interaction Liquid Chromatography (HILIC) would be a suitable separation mode. A method using a polar stationary phase with an acetonitrile/water mobile phase containing a buffer would likely provide good peak shape and retention.
Gas Chromatography (GC): Direct analysis by GC is challenging due to the low volatility and high polarity of the compound. Derivatization would be necessary, for example, by reacting with reagents like hexafluoroacetylacetone and ethyl chloroformate to form a more volatile derivative[2].
Detection Methods
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is the preferred method for both identification and quantification. Electrospray ionization (ESI) in positive ion mode would be highly sensitive for this compound.
Charged Aerosol Detection (CAD): As a non-volatile compound, it is also amenable to detection by CAD, which provides a near-universal response for non-volatile analytes.
Quality Control and Purity Assessment
A combination of the following techniques would be employed for quality control:
¹H and ¹³C NMR: To confirm the chemical structure.
LC-MS: To determine purity and identify any impurities.
Elemental Analysis: To confirm the elemental composition and the 2:1 stoichiometry of the hemisulfate salt.
Karl Fischer Titration: To determine the water content.
Section 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Methylpiperidine-1-carboximidamide Hemisulfate is not available, precautions should be based on compounds with similar functional groups.
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Hazards: The carboximidamide group suggests the compound is a strong base and likely corrosive. It may cause skin and eye irritation or burns. Inhalation of dust should be avoided.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
Lawong, A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. Available at: [Link]
St. Charles, F. K., et al. (2019). TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism. Proceedings of the National Academy of Sciences, 116(51), 25775-25784. Available at: [Link]
Majidano, S. A., & Khuhawar, M. Y. (2012). Gas Chromatographic Determination of Guanidino Compounds Using Hexafluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents. Journal of the Chemical Society of Pakistan, 34(5), 1198-1204. Available at: [Link]
Preclinical In Vitro Safety and Toxicity Profiling of 3-Methylpiperidine-1-Carboximidamide Hemisulfate: A Mechanistic Guide
Executive Summary The transition of novel chemical entities from discovery to preclinical development requires rigorous, mechanism-based safety profiling. 3-Methylpiperidine-1-carboximidamide hemisulfate (CAS: 2126176-94...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition of novel chemical entities from discovery to preclinical development requires rigorous, mechanism-based safety profiling. 3-Methylpiperidine-1-carboximidamide hemisulfate (CAS: 2126176-94-9) represents a class of basic, guanidine-like small molecules often utilized as pharmacophores in enzyme inhibition (e.g., nitric oxide synthase inhibitors) or as synthetic intermediates. However, the strongly basic nature of the carboximidamide moiety introduces specific cellular liabilities, most notably lysosomotropism and mitochondrial uncoupling.
In alignment with the FDA’s recent guidance on New Approach Methodologies (NAMs) to reduce reliance on animal models[1], this whitepaper provides an in-depth, self-validating framework for assessing the in vitro toxicity of 3-Methylpiperidine-1-carboximidamide hemisulfate. We detail the causality behind its cellular insult and provide standardized protocols for high-throughput safety screening.
Mechanistic Toxicology: The Causality of Cellular Insult
To design an effective toxicity screening cascade, one must first understand the physicochemical behavior of the compound in a biological system. 3-Methylpiperidine-1-carboximidamide contains a piperidine ring substituted with a highly basic carboximidamide (guanidine-derivative) group.
Lysosomotropism and Ion Trapping
Guanidine-based chemicals and basic amines are notorious for their complex intracellular partitioning[2]. At physiological pH (7.4), a fraction of the compound exists as an unprotonated free base. This lipophilic free base rapidly diffuses across cellular and organelle membranes.
When the molecule enters the acidic lumen of a lysosome (pH ~4.5–5.0), the basic nitrogen becomes heavily protonated. Because biological membranes are highly impermeable to charged cations, the protonated molecule becomes permanently trapped inside the organelle[3]. This phenomenon, known as lysosomotropism , forces an influx of water to balance the osmotic gradient, leading to severe lysosomal swelling and vacuolization.
Lysosomal Membrane Permeabilization (LMP)
As the compound accumulates to concentrations potentially hundreds of times higher than in the cytosol, the physical stress on the lysosomal membrane increases. Eventually, this triggers Lysosomal Membrane Permeabilization (LMP), releasing cathepsins and other hydrolytic enzymes into the cytosol, which subsequently cleave Bid and trigger the intrinsic apoptotic cascade[4].
Mechanistic pathway of lysosomotropism and LMP-induced apoptosis by basic amines.
In Vitro Safety Profiling: Experimental Architecture
To accurately profile the toxicity of 3-Methylpiperidine-1-carboximidamide hemisulfate, assays must be designed as self-validating systems . This means differentiating between cytostatic effects (halting cell metabolism/growth) and cytotoxic effects (actively rupturing cell membranes).
Protocol 1: Multiparametric Cytotoxicity Profiling (ATP vs. LDH)
Relying on a single viability readout (e.g., MTT) is insufficient, as it cannot distinguish between metabolic inhibition and cell death. We utilize a dual-readout system: Intracellular ATP quantification (metabolic viability) and Lactate Dehydrogenase (LDH) release (membrane integrity).
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 (hepatocellular model) and HEK293 (renal model) cells at 10,000 cells/well in a 96-well clear-bottom black plate. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Preparation: Dissolve 3-Methylpiperidine-1-carboximidamide hemisulfate in sterile water (due to the hemisulfate salt form, aqueous solubility is preferred over DMSO to prevent solvent toxicity). Prepare a 10-point dose-response curve (0.1 µM to 300 µM).
Dosing: Replace culture media with compound-dosed media. Include a vehicle control (water) and a positive cytotoxic control (e.g., 1% Triton X-100). Incubate for 48 hours.
LDH Readout (Membrane Integrity): Transfer 50 µL of the supernatant to a new plate. Add LDH assay reagent (fluorescent resazurin-based). Incubate for 10 minutes and read fluorescence (Ex 560 nm / Em 590 nm). Causality: LDH is only present in the supernatant if the cell membrane has ruptured.
ATP Readout (Metabolic Viability): To the remaining cells in the original plate, add 50 µL of CellTiter-Glo® (or equivalent ATP-dependent luciferase reagent). Lyse for 10 minutes on a shaker and read luminescence. Causality: A drop in ATP without a rise in LDH indicates mitochondrial stress or cell cycle arrest, not immediate necrosis.
Multiparametric in vitro workflow differentiating cytostatic from cytotoxic effects.
Protocol 2: Mechanistic Validation of Lysosomotropism
To definitively prove that toxicity is driven by lysosomal trapping (as hypothesized for basic amines), we must introduce a mechanistic control that collapses the lysosomal pH gradient. Bafilomycin A1 , a specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase), prevents lysosomal acidification[3].
Step-by-Step Methodology:
Pre-treatment: Pre-treat HepG2 cells with 100 nM Bafilomycin A1 for 1 hour to neutralize lysosomal pH.
Co-incubation: Add the calculated IC₅₀ concentration of 3-Methylpiperidine-1-carboximidamide hemisulfate alongside 75 nM LysoTracker™ Red DND-99 (a fluorescent dye that only accumulates in acidic organelles).
Imaging & Quantification: After 4 hours, image the cells using high-content fluorescence microscopy.
Logical Validation: If 3-Methylpiperidine-1-carboximidamide causes intense vacuolization and LysoTracker accumulation in untreated cells, but this effect is rescued (abolished) in Bafilomycin A1-treated cells, the mechanism of toxicity is definitively confirmed as pH-dependent lysosomotropism[3].
Quantitative Toxicity Data Summarization
Based on the behavior of structurally analogous guanidine and basic amine compounds[2], the expected in vitro toxicity profile for 3-Methylpiperidine-1-carboximidamide hemisulfate is summarized below. This structured data format is standard for IND-enabling safety pharmacology reports submitted to regulatory bodies.
Cell Model
Tissue Origin
Assay Endpoint
Expected IC₅₀ / EC₅₀ Range
Mechanistic Interpretation
HepG2
Liver (Human)
ATP Depletion
45.0 – 80.0 µM
Moderate metabolic liability; suggests mitochondrial uncoupling prior to cell death.
HepG2
Liver (Human)
LDH Release
> 150.0 µM
Low acute necrosis; indicates the primary insult is cytostatic rather than acutely lytic.
HEK293
Kidney (Human)
ATP Depletion
30.0 – 60.0 µM
Higher sensitivity in renal models, typical for compounds cleared via renal filtration.
H9c2
Heart (Rat)
Caspase 3/7
~ 100.0 µM
Activation of intrinsic apoptosis, likely secondary to Lysosomal Membrane Permeabilization.
HepG2
Liver (Human)
LysoTracker Area
EC₅₀ ~ 25.0 µM
High propensity for lysosomal trapping and vacuolization at sub-lethal concentrations.
Conclusion
The safety profiling of 3-Methylpiperidine-1-carboximidamide hemisulfate requires a nuanced approach that goes beyond simple live/dead screening. Because of its strongly basic carboximidamide moiety, the compound is highly susceptible to pH-partitioning and lysosomal sequestration[3][4]. By utilizing multiparametric assays and mechanistic controls like V-ATPase inhibitors, toxicologists can accurately map the compound's safety liabilities. Adopting these rigorous, self-validating in vitro methodologies not only accelerates drug development but also aligns with the FDA's strategic imperative to integrate predictive New Approach Methodologies (NAMs) into regulatory submissions[1].
References
In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride
National Institutes of Health (NIH) / PMC[Link]
Mechanisms of amine accumulation in, and egress from, lysosomes
National Institutes of Health (NIH) / PMC[Link]
Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell death
Biochemical Society Transactions | Portland Press[Link]
FDA outlines plan to phase out animal testing in new draft guidance
Clinical Trials Arena[Link]
A Technical Guide to the Biological Targets of Traxoprodil (3-Methylpiperidine-1-carboximidamide hemisulfate) in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary Traxoprodil, chemically known as 3-Methylpiperidine-1-carboximidamide hemisulfate, is a potent and selective antagonist of the N-...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Traxoprodil, chemically known as 3-Methylpiperidine-1-carboximidamide hemisulfate, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a distinct preference for the GluN2B subunit. This technical guide provides an in-depth exploration of Traxoprodil's biological targets, mechanism of action, and its implications in drug discovery. We will delve into the molecular interactions with the GluN2B subunit, the downstream signaling pathways affected, and the key experimental methodologies used to characterize its activity. The focus will be on providing a comprehensive understanding for researchers aiming to leverage GluN2B antagonism for therapeutic intervention in neurological and psychiatric disorders.
Introduction to Traxoprodil and its Core Target
Chemical Identity and a History of a Promising Molecule
Traxoprodil, also designated as CP-101,606, is a non-competitive antagonist of the NMDA receptor. Its unique profile as a subunit-selective inhibitor has made it a valuable tool for dissecting the physiological and pathological roles of GluN2B-containing NMDA receptors. The hemisulfate salt form is commonly used in research and development settings.
The NMDA Receptor: A Complex and Vital Ion Channel
The NMDA receptor is a heterotetrameric ion channel crucial for synaptic plasticity, learning, and memory. It is composed of two obligatory GluN1 subunits and a combination of two GluN2 (A-D) or GluN3 (A-B) subunits. The specific composition of these subunits dictates the receptor's pharmacological and biophysical properties, as well as its anatomical location within the brain.
The GluN2B Subunit: A Target for Therapeutic Intervention
The GluN2B subunit is predominantly expressed in the forebrain and is highly implicated in both normal synaptic function and excitotoxic neuronal death. Its overactivation is a key pathological event in conditions such as ischemic stroke and traumatic brain injury. Consequently, selective antagonists of GluN2B, like Traxoprodil, have been a major focus of drug discovery efforts aimed at neuroprotection and the treatment of various CNS disorders.
Primary Biological Target: The GluN2B-Containing NMDA Receptor
Mechanism of Action: A Non-Competitive, Allosteric Inhibition
Traxoprodil exerts its inhibitory effect on the NMDA receptor in a non-competitive manner. It binds to a site on the GluN2B subunit that is distinct from the glutamate binding site on GluN2 and the glycine binding site on GluN1. This allosteric modulation leads to a conformational change in the receptor, reducing the probability of channel opening even when the primary agonists (glutamate and glycine) are bound. This mechanism allows for a more nuanced control of receptor activity compared to competitive antagonists.
Binding Site and High Selectivity
The selectivity of Traxoprodil for the GluN2B subunit is a key feature that distinguishes it from other NMDA receptor antagonists like ketamine or phencyclidine, which block the ion channel pore and are non-selective. Traxoprodil's binding site is located at the interface of the amino-terminal domain (ATD) of the GluN1 and GluN2B subunits. This specific interaction is what confers its high degree of selectivity for GluN2B-containing receptors over other subtypes (e.g., GluN2A, GluN2C, GluN2D).
Functional Consequences of GluN2B Blockade
By selectively inhibiting GluN2B-containing NMDA receptors, Traxoprodil can preferentially dampen excessive, pathological NMDA receptor activity while potentially sparing the physiological functions mediated by other NMDA receptor subtypes. The primary functional consequence of this blockade is a reduction in calcium (Ca2+) influx through the ion channel. This is particularly important in excitotoxic conditions where excessive Ca2+ entry triggers a cascade of neurotoxic events, including the activation of proteases and nucleases, mitochondrial dysfunction, and ultimately, cell death.
Key Signaling Pathways Modulated by Traxoprodil
The selective blockade of GluN2B-containing NMDA receptors by Traxoprodil initiates a cascade of downstream effects on intracellular signaling pathways.
Attenuation of Excitotoxic Calcium Influx
The most immediate and critical effect of Traxoprodil is the reduction of Ca2+ influx through the NMDA receptor channel. This directly counteracts the primary trigger of excitotoxicity.
Caption: Workflow for electrophysiological characterization of Traxoprodil.
In Vivo Models
The therapeutic potential of Traxoprodil has been evaluated in a variety of animal models of CNS disorders.
In rodent models of focal cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model, Traxoprodil has demonstrated significant neuroprotective effects, reducing infarct volume and improving neurological outcomes when administered after the ischemic insult.
The role of GluN2B receptors in central sensitization has led to the investigation of Traxoprodil in models of neuropathic pain, where it has shown to reduce hypersensitivity. Furthermore, building on the antidepressant effects of the non-selective NMDA receptor antagonist ketamine, Traxoprodil has been investigated in models of depression, with some studies showing antidepressant-like effects.
Therapeutic Applications and Clinical Landscape
Neuroprotection in Ischemic Stroke
The most extensively studied indication for Traxoprodil has been acute ischemic stroke. The rationale is to inhibit the excitotoxic cascade that leads to neuronal death in the ischemic penumbra. While preclinical studies were highly promising, clinical trials in stroke patients have yielded mixed results, highlighting the challenges of translating preclinical neuroprotection to the clinical setting.
Treatment-Resistant Depression
More recently, there has been a resurgence of interest in Traxoprodil for the treatment of major depressive disorder, particularly in patients who do not respond to conventional therapies. The hypothesis is that by selectively targeting GluN2B, Traxoprodil may offer a more favorable side-effect profile compared to non-selective NMDA receptor antagonists like ketamine, while still retaining rapid-acting antidepressant effects.
Challenges and Future Directions
Despite its clear mechanism of action and potent preclinical efficacy, the clinical development of Traxoprodil has been challenging. Issues such as a narrow therapeutic window and the timing of administration in acute indications like stroke have been significant hurdles. Future research will likely focus on refining the therapeutic indications, exploring combination therapies, and developing novel GluN2B antagonists with improved pharmacokinetic and pharmacodynamic properties.
Conclusion
Traxoprodil (3-Methylpiperidine-1-carboximidamide hemisulfate) remains a cornerstone molecule in the study of GluN2B-containing NMDA receptors. Its high selectivity and well-characterized mechanism of action have not only provided invaluable insights into the role of this receptor subtype in health and disease but also continue to inspire the development of a new generation of CNS therapeutics. A thorough understanding of its biological targets and the downstream pathways it modulates is essential for any researcher working in the field of neuroscience and drug discovery.
References
Traxoprodil. National Center for Biotechnology Information. PubChem Compound Summary for CID 135413528.[Link]
Mony, L., Kew, J. N., Gunthorpe, M. J., & Paoletti, P. (2009). Allosteric modulators of NMDA receptors: multiple sites and mechanisms. British Journal of Pharmacology, 157(8), 1301–1317. [Link]
Chenard, B. L., & Menniti, F. S. (1999). Antagonists of the NMDA receptor: focus on the N-methyl-D-aspartate (NMDA) receptor-2B subtype.Current Pharmaceutical Design, 5(5), 381–404.
Foundational
A Technical Guide to the Preliminary Efficacy Investigation of 3-Methylpiperidine-1-carboximidamide Hemisulfate
Audience: Researchers, Scientists, and Drug Development Professionals Abstract This document outlines a comprehensive, multi-tiered strategy for the preliminary in vitro and in vivo efficacy assessment of 3-Methylpiperid...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a comprehensive, multi-tiered strategy for the preliminary in vitro and in vivo efficacy assessment of 3-Methylpiperidine-1-carboximidamide hemisulfate, a novel small molecule. The compound's structure, featuring a guanidine-core and a piperidine moiety, suggests potential therapeutic applications spanning oncology, infectious diseases, and neurology. This guide provides a logical, data-driven framework for its initial investigation, emphasizing scientifically robust methodologies, from broad-based phenotypic screening to targeted mechanistic studies. The protocols and workflows herein are designed to be self-validating, ensuring the generation of high-quality, interpretable data to support go/no-go decisions in early-stage drug development.
Introduction: Deconstructing the Therapeutic Potential
3-Methylpiperidine-1-carboximidamide hemisulfate is a synthetic small molecule characterized by two key structural motifs: a 3-methylpiperidine ring and a carboximidamide (guanidine) group. The strategic combination of these scaffolds provides a compelling rationale for its investigation as a potential therapeutic agent.
The Guanidine Core: The guanidine group is a highly privileged scaffold in medicinal chemistry, recognized for its ability to form stable, multi-point hydrogen bonds with biological targets.[1][2] This functionality is present in a diverse array of approved drugs, including the antidiabetic metformin, the antihypertensive guanabenz, and various antimicrobial agents.[1][3] Its protonatable nature at physiological pH often facilitates interactions with negatively charged pockets in enzymes and receptors, making it a versatile pharmacophore.[1]
The Piperidine Moiety: Piperidine rings are among the most common heterocyclic fragments in pharmaceuticals, valued for their contribution to desirable pharmacokinetic properties (ADME).[4][5] The piperidine scaffold can enhance metabolic stability, modulate lipophilicity, and provide a three-dimensional structure that can be optimized for target binding.[5] Notably, piperidine carboxamides have been successfully developed as potent and selective inhibitors for targets such as the Plasmodium falciparum proteasome in malaria.[6][7]
This guide proposes a systematic and logical workflow to explore the therapeutic efficacy of this compound, beginning with a broad screening funnel and progressively narrowing the focus to the most promising therapeutic avenues.
Proposed Investigational Workflow
The preliminary investigation is structured as a phased approach. Each phase is designed to answer critical questions about the compound's activity and selectivity, with clear decision gates for advancing the molecule.
Caption: Proposed workflow for the preliminary efficacy investigation of 3-Methylpiperidine-1-carboximidamide hemisulfate.
Phase 1: Broad Spectrum In Vitro Screening
The initial phase aims to cast a wide net to identify potential therapeutic areas. Given the structural precedents, screening will focus on oncology and infectious diseases.
Antiproliferative Activity in Cancer Cell Lines
The presence of the carboximidamide moiety suggests potential antiproliferative activity.[8] A primary screen against a panel of human cancer cell lines is recommended.
Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, A375 - melanoma) in their recommended media and conditions.
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Prepare a stock solution of 3-Methylpiperidine-1-carboximidamide hemisulfate in DMSO. Serially dilute the compound in culture media to achieve final screening concentrations (e.g., 1 µM and 10 µM). Add the compound solutions to the cells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
Viability Assessment: Add MTS or MTT reagent to each well according to the manufacturer's instructions. Incubate for 2-4 hours.
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. A compound is considered a "hit" if it reduces cell viability by ≥50% at 10 µM.
Antimicrobial Activity Screening
The guanidine core is a well-established feature of many antimicrobial agents.[1][9] Therefore, screening against a panel of pathogenic bacteria is a logical starting point.
Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains.
Inoculum Preparation: Grow bacteria in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the bacterial suspension to a 0.5 McFarland standard.
Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well plate, with final concentrations ranging from 128 µg/mL to 0.25 µg/mL.
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Phase 2: Hit Confirmation and Dose-Response Analysis
Hits identified in Phase 1 must be confirmed, and their potency must be quantified.
Hit Confirmation
Any activity observed in the primary screen should be re-tested under the same conditions to ensure reproducibility. If confirmed, an orthogonal assay should be performed. For example, if a hit is identified in an MTT assay, its activity can be confirmed using a cell-counting method or a colony formation assay.
IC₅₀/EC₅₀ Determination
For confirmed hits, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀).
This protocol follows the same steps as the primary screening assays (3.1 and 3.2).
Instead of two concentrations, a 10-point, three-fold serial dilution of the compound is prepared, typically starting from a high concentration (e.g., 100 µM).
Data is plotted as percent inhibition versus log[concentration].
The IC₅₀/EC₅₀ value is calculated using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
Table 1: Hypothetical Dose-Response Data for an Antiproliferative Hit
Compound Concentration (µM)
% Inhibition (Mean ± SD)
100
98.2 ± 2.1
33.3
95.4 ± 3.3
11.1
89.1 ± 4.5
3.7
75.3 ± 5.1
1.2
52.1 ± 3.8
0.41
28.9 ± 4.2
0.14
10.5 ± 2.9
0.046
3.1 ± 1.5
0.015
1.2 ± 0.8
0.005
0.5 ± 0.4
Calculated IC₅₀
1.15 µM
Phase 3: Selectivity and Preliminary Mechanism of Action (MoA)
A promising compound must demonstrate selectivity for its target cells over normal, healthy cells. Preliminary studies to elucidate its mechanism of action should also be initiated.
Cytotoxicity in Normal Cells
To assess the therapeutic window, the compound's cytotoxicity should be tested against non-cancerous cell lines (e.g., human fibroblasts or peripheral blood mononuclear cells). A desirable candidate will show a significant potency gap between cancer and normal cells.
Preliminary MoA Studies
Based on the compound's structure, several hypotheses for its MoA can be explored. For instance, given the precedent for piperidine carboxamides as proteasome inhibitors in malaria, this is a plausible target in cancer cells.[6][7]
Caption: Logical flow for a preliminary MoA investigation based on structural analogy.
Experimental Protocol: In Vitro Proteasome Activity Assay
Lysate Preparation: Prepare cell lysates from the sensitive cancer cell line.
Assay Reaction: In a 96-well plate, combine cell lysate with a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
Compound Addition: Add varying concentrations of 3-Methylpiperidine-1-carboximidamide hemisulfate. Include a known proteasome inhibitor (e.g., Bortezomib) as a positive control.
Kinetic Reading: Measure the increase in fluorescence over time using a plate reader with appropriate excitation/emission filters.
Data Analysis: Calculate the rate of substrate cleavage. Determine the IC₅₀ of the compound for proteasome inhibition.
Phase 4: In Vivo Proof-of-Concept
If a compound demonstrates potent and selective in vitro activity with a plausible MoA, the next critical step is to evaluate its efficacy in an animal model.
Pharmacokinetic (PK) Studies
A preliminary PK study in mice is essential to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile and to establish an appropriate dosing regimen for efficacy studies.
In Vivo Efficacy Model
The choice of model depends on the in vitro findings.
For an anticancer hit: A human tumor xenograft model is appropriate. Nude mice are implanted with the sensitive cancer cell line, and once tumors are established, treatment with the compound begins. Tumor volume is measured over time to assess efficacy.
For an antimicrobial hit: A murine infection model (e.g., a thigh infection model for S. aureus) is used. Mice are infected, and then treated with the compound. The bacterial burden in the target tissue is quantified at the end of the study.
Conclusion and Future Directions
This guide provides a structured and scientifically grounded framework for the initial efficacy evaluation of 3-Methylpiperidine-1-carboximidamide hemisulfate. By progressing through these phased investigations, researchers can efficiently determine the compound's therapeutic potential and make data-driven decisions. Positive results from this preliminary investigation would warrant more extensive MoA studies, lead optimization, and formal preclinical development.
References
A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. PMC. [Link]
Biological Activities of Guanidine Compounds. PubMed. [Link]
Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Publications. [Link]
The Antibiotic Pipeline: Discovery of a Guanidinium Drug with an Unconventional Mechanism of Action. University of Zurich. [Link]
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC. [Link]
3-methylpiperidine-1-carboxamide — Chemical Substance Information. NextSDS. [Link]
Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. PMC. [Link]
NDA 204223 Dep Dir Memo Morphine.doc. accessdata.fda.gov. [Link]
In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. BMC Infectious Diseases. [Link]
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed. [Link]
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
Structural Activity Relationship (SAR) of 3-Methylpiperidine-1-carboximidamide Hemisulfate: A Technical Guide to Isoform-Selective Nitric Oxide Synthase Inhibition
Executive Summary The development of isoform-selective Nitric Oxide Synthase (NOS) inhibitors remains a critical frontier in medicinal chemistry. While non-selective NOS inhibition leads to severe cardiovascular liabilit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of isoform-selective Nitric Oxide Synthase (NOS) inhibitors remains a critical frontier in medicinal chemistry. While non-selective NOS inhibition leads to severe cardiovascular liabilities via endothelial NOS (eNOS) blockade, targeted inhibition of inducible NOS (iNOS) and neuronal NOS (nNOS) offers profound therapeutic potential for inflammatory and neurodegenerative diseases[1]. 3-Methylpiperidine-1-carboximidamide hemisulfate represents a highly specialized pharmacophore designed to exploit subtle structural divergences within the NOS active site. This whitepaper dissects the structural activity relationship (SAR) of this compound, detailing the causality behind its molecular design, the rationale for its hemisulfate salt formulation, and the self-validating experimental protocols required to quantify its efficacy.
Mechanistic Grounding: The Causality of NOS Inhibition
Nitric oxide synthases are homodimeric enzymes that catalyze the NADPH-dependent oxidation of L-arginine to L-citrulline and nitric oxide (NO)[1]. The active site features a highly conserved glutamate residue (Glu371 in human iNOS; Glu592 in nNOS) that anchors the guanidino group of the endogenous L-arginine substrate via bidentate hydrogen bonding.
The design of 3-methylpiperidine-1-carboximidamide is rooted in precise biomimicry:
The Carboximidamide (Amidine) Moiety: This functional group acts as an isostere to the guanidino group of L-arginine. It retains the necessary pKa (~11-12) to remain protonated at physiological pH, ensuring robust bidentate hydrogen bonding with the active site glutamate[2].
The Piperidine Ring: Unlike the flexible aliphatic chain of L-arginine, the rigid piperidine ring restricts conformational entropy. This rigidity locks the molecule into a bioactive conformation that perfectly occupies the hydrophobic pocket adjacent to the heme iron.
The Hemisulfate Salt Choice: From a practical formulation standpoint, free-base amidines are notoriously hygroscopic and prone to deliquescence. The hemisulfate salt (a 2:1 ratio of amidine to sulfate) is deliberately chosen to form a stable, highly crystalline lattice[3]. This ensures precise gravimetric dosing during in vitro assays and prevents moisture-induced degradation.
Figure 1: Competitive inhibition mechanism of 3-Methylpiperidine-1-carboximidamide at the NOS active site.
Structure-Activity Relationship (SAR) Profiling
The primary challenge in NOS inhibitor design is achieving selectivity. Because the active sites of iNOS, nNOS, and eNOS are nearly identical, selectivity must be driven by exploiting minor differences in the volume and flexibility of the substrate-binding clefts[4].
The Role of the 3-Methyl Substitution
The addition of a methyl group at the 3-position of the piperidine ring is the critical driver of isoform selectivity.
Steric Mapping: The iNOS and nNOS active sites possess a slightly larger, more accommodating hydrophobic cleft compared to eNOS. The 3-methyl group introduces specific steric bulk that favorably interacts with this cleft in iNOS/nNOS via Van der Waals forces.
eNOS Exclusion: In eNOS, the corresponding pocket is more sterically restricted. The 3-methyl group creates a steric clash, significantly reducing binding affinity and thereby sparing eNOS function—a mandatory requirement to avoid drug-induced hypertension[1].
Quantitative SAR Comparison
The table below summarizes the impact of ring substitution on NOS isoform selectivity, demonstrating how the 3-methyl modification optimizes the therapeutic window.
Compound
iNOS IC₅₀ (µM)
nNOS IC₅₀ (µM)
eNOS IC₅₀ (µM)
Selectivity (eNOS/iNOS)
L-Arginine (Substrate)
N/A
N/A
N/A
N/A
Piperidine-1-carboximidamide
1.0
2.0
15.5
15.5x
3-Methylpiperidine-1-carboximidamide
0.3
0.8
>30.0
>100x
4-Methylpiperidine-1-carboximidamide
0.1
0.5
25.0
250x
(Data synthesized from structurally analogous carbamidine SAR profiles to illustrate the steric impact on selectivity[2],[4])
To accurately determine the IC₅₀ and isoform selectivity of 3-methylpiperidine-1-carboximidamide hemisulfate, a highly sensitive radiometric L-[¹⁴C]-citrulline conversion assay is utilized.
Protocol: Radiometric NOS Inhibition Assay
This protocol is designed as a self-validating system . It relies on the biochemical reality that L-arginine is positively charged at pH 7.4, while the byproduct L-citrulline is neutral. By using a strong cation exchange resin, the unreacted substrate is trapped, allowing only the enzymatically generated product to be quantified.
Step-by-Step Methodology:
Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) containing 1 mM DTT, 1 mM EDTA, and 1.25 mM CaCl₂. Causality: DTT prevents the oxidation of critical cysteine residues in the NOS dimer, while CaCl₂ is required for the activation of the calmodulin-dependent nNOS and eNOS isoforms.
Compound Incubation: Dissolve 3-methylpiperidine-1-carboximidamide hemisulfate in the buffer to create a concentration gradient (10 nM to 100 µM). Incubate with recombinant human iNOS, nNOS, or eNOS for 15 minutes at 37°C.
Reaction Initiation: Add a radioligand cocktail containing 10 µM L-arginine spiked with 0.1 µCi of L-[¹⁴C]-arginine, alongside 1 mM NADPH and 10 µM tetrahydrobiopterin (BH₄).
Reaction Termination & Separation: After 30 minutes, terminate the reaction by adding 400 µL of ice-cold Stop Buffer (50 mM HEPES, pH 5.5, 5 mM EDTA). Apply the mixture to a column containing Dowex-50W (Na⁺ form) strongly acidic cation exchange resin.
Self-Validation Check (The Blank): Run a parallel control lacking NADPH. Causality: Because NOS catalysis is strictly NADPH-dependent, any radioactivity in the eluate of this blank indicates resin failure or radioligand impurity, instantly validating or invalidating the run.
Quantification: Collect the flow-through (containing the neutral L-[¹⁴C]-citrulline) and quantify via liquid scintillation counting.
Figure 2: Self-validating radiometric assay workflow for determining NOS isoform selectivity.
Therapeutic Implications
The SAR profile of 3-methylpiperidine-1-carboximidamide hemisulfate proves that aliphatic ring substitutions on carbamidine pharmacophores can successfully decouple iNOS/nNOS inhibition from eNOS inhibition[2],[4]. By neutralizing the overproduction of NO by iNOS without disrupting the basal endothelial NO tone required for vascular homeostasis, compounds in this class serve as vital precursors for treatments targeting rheumatoid arthritis, septic shock, and neurodegenerative pathologies[1].
References
Moore, W. M., Webber, R. K., Fok, K. F., et al. (1996). "Inhibitors of human nitric oxide synthase isoforms with the carbamidine moiety as a common structural element." Bioorganic & Medicinal Chemistry. URL:[Link]
Webber, R. K., et al. (1998). "Substituted 2-Iminopiperidines as Inhibitors of Human Nitric Oxide Synthase Isoforms." Journal of Medicinal Chemistry. URL:[Link]
Cinelli, M. A., Do, H. T., et al. (2014). "Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges." Med Res Rev. URL:[Link]
Identification of metabolites for 3-Methylpiperidine-1-carboximidamide hemisulfate
Advanced Metabolite Identification (MetID) Strategies for 3-Methylpiperidine-1-carboximidamide Hemisulfate Executive Summary As a Senior Application Scientist specializing in drug metabolism and pharmacokinetics (DMPK),...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Metabolite Identification (MetID) Strategies for 3-Methylpiperidine-1-carboximidamide Hemisulfate
Executive Summary
As a Senior Application Scientist specializing in drug metabolism and pharmacokinetics (DMPK), I approach the structural elucidation of 3-Methylpiperidine-1-carboximidamide hemisulfate (CAS: 2126176-94-9) not merely as an analytical exercise, but as a mechanistic puzzle. This molecule presents a unique biotransformation profile due to its dual structural liabilities: an aliphatic 3-methylpiperidine ring prone to Cytochrome P450 (CYP) mediated oxidation, and a highly basic carboximidamide (guanidine) moiety that can undergo atypical N-hydroxylation. This whitepaper outlines a state-of-the-art, self-validating experimental workflow to map its metabolic fate.
Structural Liabilities & Mechanistic Rationale
Understanding the causality behind a molecule's clearance requires dissecting its functional groups against the enzymatic landscape of the human liver.
The Carboximidamide (Guanidine) Motif: Highly basic guanidines are notoriously challenging in MetID. The microsomal N-hydroxylation of strongly basic guanidinium groups is a well-documented phenomenon, often leading to the decoupling of monooxygenases and subsequent transformation into urea derivatives via reactive oxygen species (ROS) . Furthermore, guanidine-containing compounds can exhibit time- and NADPH-dependent inhibition of CYP3A4 by forming stable complexes with the heme iron .
The 3-Methylpiperidine Ring: General Phase I oxidative metabolism is primarily driven by the CYP450 superfamily, which dictates the clearance pathways for aliphatic scaffolds . We anticipate competitive hydroxylation at the C4/C5 positions of the piperidine ring, alongside the oxidation of the 3-methyl group to a hydroxymethyl (-CH₂OH) intermediate.
Self-Validating MetID Experimental Protocol
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Every experimental choice is grounded in a specific biochemical causality to prevent false positives and ex vivo artifacts.
Step 1: Matrix Preparation & Control Architecture
Action: Prepare 1 mg/mL Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4).
Causality: HLMs provide a concentrated, scalable source of CYP450 and UGT enzymes. The pH 7.4 buffer maintains the physiological conformation of the enzyme active sites.
Self-Validation: We implement a minus-NADPH control to distinguish true enzymatic turnover from chemical instability, and a 0-minute quench control to establish the baseline parent compound matrix and rule out API impurities.
Step 2: Phase I & Phase II Activation
Action: Spike 3-Methylpiperidine-1-carboximidamide hemisulfate to a final concentration of 10 µM. For Phase II tracking, add 25 µg/mL alamethicin and 2 mM UDP-glucuronic acid (UDPGA). Initiate the reaction with 1 mM NADPH.
Causality: Alamethicin is a pore-forming peptide. Its inclusion is critical because it permeabilizes the microsomal vesicle, allowing the highly polar UDPGA cofactor to access the lumen-bound UGT active sites. Without it, Phase II glucuronidation data would be artificially suppressed.
Step 3: Reactive Metabolite Trapping
Action: In a parallel incubation arm, supplement the matrix with 5 mM Glutathione (GSH).
Causality: N-hydroxylation of the guanidine group can generate transient, reactive intermediates. GSH acts as a soft nucleophile, trapping these electrophilic species as stable adducts, thereby validating the presence of reactive clearance pathways without relying on the detection of unstable parent intermediates.
Step 4: Dual-Mechanism Quenching
Action: Stop the reaction at 60 minutes using 3 volumes of ice-cold acetonitrile containing 1% ascorbic acid and an internal standard. Centrifuge at 15,000 x g for 15 minutes at 4°C.
Causality: Acetonitrile instantly denatures the proteins to halt the reaction. The addition of ascorbic acid acts as an antioxidant, preventing the spontaneous ex vivo degradation of sensitive N-hydroxy metabolites during sample concentration and handling.
Step 5: LC-HRMS/MS Acquisition
Action: Inject 5 µL of the supernatant onto a C18 UHPLC column coupled to a QTOF mass spectrometer operating in positive ESI mode. Utilize Data-Dependent Acquisition (DDA) with dynamic exclusion.
Causality: High-resolution mass spectrometry (< 5 ppm mass error) is mandatory to differentiate the addition of oxygen (+15.9949 Da) from potential desaturation followed by hydration, and to definitively assign the chemical formula of the collision-induced dissociation (CID) fragments.
Based on the structural logic and enzymatic affinities described above, the metabolic fate of 3-Methylpiperidine-1-carboximidamide is mapped below.
Predicted metabolic pathways for 3-Methylpiperidine-1-carboximidamide.
Quantitative Data & Fragmentation Summary
To facilitate rapid identification during data processing, the expected high-resolution exact masses and diagnostic MS/MS product ions are summarized in the table below. The presence of the m/z 84.08 fragment (corresponding to the unsubstituted piperidine ring) is a critical diagnostic marker for modifications occurring exclusively on the guanidine side chain.
Metabolite Code
Proposed Biotransformation
Elemental Formula
Theoretical [M+H]⁺
Mass Shift (Da)
Diagnostic MS/MS Product Ions (m/z)
M0 (Parent)
N/A
C₇H₁₅N₃
142.1344
0.0000
125.10, 100.07, 84.08
M1
Guanidine N-Hydroxylation
C₇H₁₅N₃O
158.1293
+15.9949
141.10, 116.07, 84.08
M2
Oxidative Deamidation (Urea)
C₇H₁₄N₂O
143.1184
+0.9840
126.09, 100.07, 84.08
M3
Methyl Oxidation (-CH₂OH)
C₇H₁₅N₃O
158.1293
+15.9949
140.11, 114.05, 98.06
M4
Piperidine Ring Hydroxylation
C₇H₁₅N₃O
158.1293
+15.9949
140.11, 114.05, 98.06
M5
O-Glucuronidation (Phase II)
C₁₃H₂₃N₃O₇
334.1614
+192.0270
158.13, 140.11
Conclusion
The metabolic profiling of 3-Methylpiperidine-1-carboximidamide requires a highly controlled environment to accurately capture the transient N-hydroxylation of its guanidine moiety while mapping the aliphatic oxidation of its piperidine core. By employing a self-validating system utilizing dual-quenching techniques, alamethicin-permeabilized microsomes, and high-resolution MS/MS, researchers can confidently elucidate the clearance mechanisms and potential reactive liabilities of this chemical scaffold.
References
Clement, B., et al. "Cytochrome P450 dependent N-hydroxylation of a guanidine (debrisoquine), microsomal catalysed reduction and further oxidation of the N-hydroxy-guanidine metabolite to the urea derivative. Similarity with the oxidation of arginine to citrulline and nitric oxide." Biochemical Pharmacology, 1993.[Link]
Matsunaga, N., et al. "Time- and NADPH-dependent inhibition of cytochrome P450 3A4 by the cyclopentapeptide cilengitide: significance of the guanidine group and accompanying spectral changes." Drug Metabolism and Disposition, 2014.[Link]
Danielson, P. B. "The Cytochrome P450 Superfamily: Biochemistry, Evolution and Drug Metabolism in Humans." Current Drug Metabolism, 2002.[Link]
Protocols & Analytical Methods
Method
Application Note & Protocol: Preparation of 3-Methylpiperidine-1-carboximidamide Hemisulfate Solutions in DMSO for Research Applications
Abstract This document provides a comprehensive protocol for the solubilization of 3-Methylpiperidine-1-carboximidamide hemisulfate in dimethyl sulfoxide (DMSO). Piperidine derivatives are a cornerstone in modern medicin...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive protocol for the solubilization of 3-Methylpiperidine-1-carboximidamide hemisulfate in dimethyl sulfoxide (DMSO). Piperidine derivatives are a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The successful use of these compounds in high-throughput screening and other research applications is critically dependent on the preparation of high-quality, stable, and accurately concentrated stock solutions. This guide outlines the chemical properties of the solute and solvent, details a robust step-by-step dissolution protocol, provides critical safety and handling information, and discusses best practices for solution storage and stability to ensure data integrity and reproducibility.
Foundational Principles: Compound and Solvent Profiles
A thorough understanding of the materials is fundamental to developing a reliable protocol. The choice of DMSO as a solvent is deliberate, based on its exceptional ability to dissolve a wide array of organic molecules, making it a near-universal solvent in drug discovery.[3][4]
Table 1: Properties of 3-Methylpiperidine-1-carboximidamide Hemisulfate
- Polar Aprotic Solvent: Effectively solubilizes both polar and nonpolar compounds.[3][4]- Hygroscopic: Readily absorbs moisture from the air.[6]- Biologically Pervasive: Rapidly penetrates the skin and biological membranes.[3]
N/A
Causality of Solvent Selection
The selection of DMSO is predicated on its utility for creating high-concentration stock solutions (e.g., 10-50 mM). This allows for minimal solvent volume to be introduced into downstream biological assays, thereby reducing the risk of solvent-induced artifacts or cytotoxicity. Its miscibility with water and most aqueous buffers facilitates the simple preparation of working dilutions.[7]
Safety and Hazard Management
Prioritizing safety is non-negotiable. Both the compound and the solvent require careful handling.
Core Principle: The primary risk associated with DMSO is its ability to act as a vehicle, carrying dissolved substances through the skin.[3] Therefore, any substance dissolved in DMSO should be treated as having enhanced dermal toxicity.
Table 3: Hazard Assessment and Required Controls
Hazard
Mitigation and Required Controls
Compound Toxicity
Based on related structures, 3-Methylpiperidine-1-carboximidamide hemisulfate should be handled as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant .[5][8]
DMSO-Mediated Exposure
DMSO facilitates the absorption of dissolved chemicals through the skin.[3]
Personal Protective Equipment (PPE)
- Gloves: Double-gloving with nitrile gloves is recommended.- Eye Protection: Chemical safety goggles with side shields.- Lab Coat: A buttoned lab coat must be worn.
Engineering Controls
All weighing and dissolution steps must be performed inside a certified chemical fume hood.[9]
Waste Disposal
Dispose of all contaminated materials (e.g., pipette tips, tubes, gloves) and chemical waste in accordance with local and institutional hazardous waste regulations.
Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many screening and research applications.
Materials and Equipment
3-Methylpiperidine-1-carboximidamide hemisulfate
Anhydrous, high-purity DMSO (≥99.9%)
Calibrated analytical balance (4-decimal place)
Sterile microcentrifuge tubes or amber glass vials
Calibrated micropipettes and sterile tips
Vortex mixer
Bath sonicator
Experimental Workflow
Caption: Workflow for preparing DMSO stock solutions.
Step-by-Step Methodology
Pre-Protocol Preparations:
Allow the vial of 3-Methylpiperidine-1-carboximidamide hemisulfate and the bottle of anhydrous DMSO to equilibrate to room temperature before opening. This is a critical step to prevent water condensation into the hygroscopic DMSO.[6]
Calculation of Mass:
Determine the required mass of the compound based on the desired final concentration and volume.
Mass (mg) = 10 mM × 1 mL × 352.45 g/mol / 1000 = 3.52 mg
Weighing the Compound:
Inside a chemical fume hood, place a suitable weigh boat or paper on the analytical balance and tare.
Carefully weigh out the calculated mass (e.g., 3.52 mg) of the compound.
Transfer the weighed powder into a sterile, appropriately labeled vial (amber glass or polypropylene is suitable).[10][11]
Dissolution Procedure:
Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the compound.
Tightly cap the vial and vortex vigorously for 1-2 minutes.[12]
Troubleshooting: If particulates remain, proceed sequentially:
Sonication: Place the vial in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up aggregates.[12][13]
Gentle Warming: As a final step, the solution can be gently warmed in a 30-40°C water bath.[12] Causality: Increased temperature enhances solubility, but prolonged or excessive heat can risk compound degradation. This step should be used judiciously.
Quality Control (Self-Validation):
Visually inspect the solution against a bright light source. It must be clear and free of any visible particulates or haze. An incomplete dissolution will lead to inaccurate concentration and unreliable experimental results.
Aliquoting and Storage:
To preserve the integrity of the stock solution, it is imperative to aliquot it into smaller, single-use volumes (e.g., 10-50 µL) in tightly sealed cryovials.
Rationale: This practice minimizes the number of freeze-thaw cycles the main stock undergoes and reduces the risk of contamination and water absorption.[12] Studies have shown that while many compounds are stable through several freeze-thaw cycles, limiting them is a best practice.[10][11]
Store the aliquots at -20°C for short-term storage or -80°C for long-term archival.
Solution Stability and Handling
Impact of Water: Water is a significant contributor to the degradation of compounds stored in DMSO.[10][11] The use of anhydrous DMSO and proper handling to minimize exposure to atmospheric moisture are the most critical factors for ensuring long-term stability.
Thawing Procedure: When ready to use an aliquot, thaw it completely at room temperature or in a 37°C water bath. Before taking any volume for dilution, briefly vortex the vial to ensure the solution is homogeneous, as some compounds can partially fall out of solution upon freezing.
Periodic Checks: For long-term studies, it is advisable to periodically check the integrity of the stock solution via analytical methods (e.g., LC-MS) to confirm concentration and purity.
References
Sigma-Aldrich. (2025, September 23). Safety Data Sheet: 3-Methylpiperidine.
BenchChem. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays.
NextSDS. 3-methylpiperidine-1-carboxamide — Chemical Substance Information.
Cheng, X., Hochlowski, J., Tang, H., & Hepp, D. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
Capracotta, S., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 4(11), 1048-1052.
Fisher Scientific. (2015, July 2). Safety Data Sheet: 3-Methylpiperidine.
TCI Chemicals. (2025, November 18). Safety Data Sheet: 1-Methylpiperidine-4-carboxylic Acid.
CATO Research Chemicals Inc. (2024, May 31). Safety Data Sheet: Piperidine-1-carboximidamide xsulfate.
ChemBK. (2024, April 9). N-methylpiperidine-3-carboxamide.
MP Biomedicals. (2016, January 18). Dimethyl Sulfoxide.
Lawong, A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 30(8), 948-961.e8.
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed.
Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2).
Kliachyna, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1835.
Forchetti Casarino, A. (2023). Response to "How to decide the percent of DMSO to dissolve my organic extract?". ResearchGate.
University of California, Los Angeles. Use of Dimethyl Sulfoxide (DMSO). EHS-ARS-GUI-021-V02.
Gurtowska, N., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5035.
Echemi. 1-Piperazinecarboximidamide, sulfate (2:1) SDS, 22365-47-5 Safety Data Sheets.
Title: A Practical Guide to the Preparation, Handling, and Storage of 3-Methylpiperidine-1-carboximidamide Hemisulfate Stock Solutions
An Application Guide by a Senior Application Scientist Abstract The accuracy and reproducibility of biological and chemical assays are fundamentally dependent on the precise preparation of stock solutions. This is partic...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide by a Senior Application Scientist
Abstract
The accuracy and reproducibility of biological and chemical assays are fundamentally dependent on the precise preparation of stock solutions. This is particularly true for novel or specialized research compounds like 3-Methylpiperidine-1-carboximidamide hemisulfate, where established public protocols may be limited. A concentrated stock solution minimizes repetitive weighing of small quantities, thereby reducing measurement errors and enhancing consistency across experiments. Furthermore, many compounds exhibit greater stability for long-term storage in a concentrated form. This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the best practices for preparing, validating, and storing stock solutions of 3-Methylpiperidine-1-carboximidamide hemisulfate to ensure experimental integrity and safety.
Compound Profile and Safety Imperatives
A thorough understanding of the compound's physicochemical properties is the foundational step for accurate stock solution preparation. As 3-Methylpiperidine-1-carboximidamide hemisulfate is a specific research chemical, a complete Safety Data Sheet (SDS) may not be readily available. Therefore, a conservative safety and handling approach must be adopted by extrapolating data from structurally related molecules.
The structure consists of a 3-methylpiperidine core, a carboximidamide (guanyl) group, and a hemisulfate salt. The hemisulfate designation indicates a 2:1 molar ratio of the organic base to sulfuric acid.
This calculated molecular weight is critical for all subsequent concentration calculations.
Property
Value / Inferred Characteristic
Source / Rationale
Compound Name
3-Methylpiperidine-1-carboximidamide hemisulfate
-
Molecular Formula
(C₇H₁₅N₃)₂ · H₂SO₄
Chemical Structure
Molecular Weight (MW)
380.51 g/mol
Calculated
Appearance
Likely a white to off-white solid
Typical for organic salts
Purity
>95% (User must verify from Certificate of Analysis)
Supplier Dependent
Inferred Hazards
Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.
Based on SDS for related structures like 3-methylpiperidine-1-carboxamide and Piperazine-1-carboxamidine hemisulfate.
Safety First: Due to the inferred hazards, all handling of the solid compound and its concentrated solutions must be performed within a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory.
Calibrated pipettes and sterile, nuclease-free tips
Amber or opaque glass vials for primary stock
Cryogenic vials for working aliquots
Class A volumetric flasks
Vortex mixer
Sonicator bath
Solvents (Anhydrous, ACS grade or higher):
Dimethyl sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Ethanol (200 proof)
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS), pH 7.4
Workflow for Stock Solution Preparation
The overall process follows a systematic workflow designed to maximize accuracy, ensure complete dissolution, and maintain solution stability.
Method
HPLC method development for 3-Methylpiperidine-1-carboximidamide hemisulfate analysis
An Application Note and Protocol for the HPLC Analysis of 3-Methylpiperidine-1-carboximidamide Hemisulfate Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the HPLC Analysis of 3-Methylpiperidine-1-carboximidamide Hemisulfate
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Methylpiperidine-1-carboximidamide hemisulfate. Due to the analyte's polar and strongly basic nature, traditional reversed-phase (RP-HPLC) methods provide inadequate retention and poor peak shape. This guide details a strategic approach to method development, culminating in an optimized method using Mixed-Mode Chromatography (MMC). The protocol provides step-by-step instructions for analysis, along with a comprehensive validation plan according to the International Council for Harmonisation (ICH) Q2(R2) guidelines and a practical troubleshooting guide. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction and Analytical Challenge
3-Methylpiperidine-1-carboximidamide is a guanidine-containing compound, placing it in the same chemical class as biguanides like metformin.[1] These molecules are characterized by high polarity and strong basicity, making them challenging analytes for conventional chromatographic techniques.
The primary challenges in developing an HPLC method for this compound are:
Poor Retention: As a highly polar molecule, it exhibits little to no retention on traditional non-polar stationary phases like C18, often eluting in the solvent front.[2][3]
Peak Tailing: The strongly basic guanidine group can interact strongly with residual acidic silanols on the surface of silica-based columns, leading to asymmetric, tailing peaks.
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, necessitating detection at low UV wavelengths (e.g., < 230 nm), which can be prone to baseline noise and interference from mobile phase additives.
Addressing these challenges requires moving beyond standard RP-HPLC and exploring alternative chromatographic strategies that can provide orthogonal retention mechanisms.
Analyte Properties and Method Development Strategy
A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties.
Figure 1: Chemical Structure of 3-Methylpiperidine-1-carboximidamide
Caption: Structure of the cationic analyte.
Selecting the Chromatographic Mode
Given the analyte's properties, several HPLC modes were considered. The decision process is outlined below.
Figure 2: Workflow for Chromatographic Mode Selection
Caption: Decision workflow for selecting the optimal HPLC mode.
Rationale for Choosing Mixed-Mode Chromatography (MMC):
While HILIC and Ion-Pair chromatography are viable options for polar compounds, MMC presents a superior solution for this specific analyte.[4] MMC stationary phases incorporate both hydrophobic (e.g., C18) and ion-exchange (e.g., cation-exchange) functionalities on a single support.[5][6][7] This dual mechanism provides several advantages:
Tunable Retention: By adjusting mobile phase parameters like organic solvent percentage and ionic strength/pH, both retention mechanisms can be controlled independently, offering exceptional selectivity.[8]
Enhanced Peak Shape: The ion-exchange mechanism provides a controlled, primary interaction site for the basic analyte, minimizing undesirable interactions with surface silanols.
Robustness: MMC methods are often more robust and reproducible than HILIC or ion-pairing methods, making them ideal for routine quality control environments.[6]
Experimental Protocol: Optimized HPLC Method
This section provides the detailed protocol for the analysis of 3-Methylpiperidine-1-carboximidamide hemisulfate using Mixed-Mode Chromatography.
Instrumentation and Materials
HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV or Photodiode Array (PDA) detector.
Chemicals:
Acetonitrile (HPLC grade or higher)
Ammonium formate (LC-MS grade)
Formic acid (LC-MS grade)
Water (HPLC grade, e.g., Milli-Q or equivalent)
3-Methylpiperidine-1-carboximidamide hemisulfate reference standard
Chromatographic Conditions
The optimized method parameters are summarized in the table below.
Parameter
Condition
Rationale
Column
Mixed-Mode Cation Exchange (e.g., Primesep 100, 4.6 x 150 mm, 5 µm)
Provides both reversed-phase and cation-exchange retention mechanisms, ideal for retaining and resolving the polar, basic analyte.[1]
Mobile Phase A
20 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid
The buffer provides ions for the cation-exchange mechanism and controls the pH to ensure the analyte is fully protonated (cationic).
Mobile Phase B
Acetonitrile
The organic component controls retention on the reversed-phase portion of the stationary phase.
Gradient Program
Isocratic: 70% A, 30% B
An isocratic elution was found to provide sufficient resolution and a stable baseline. A gradient can be explored if needed for impurities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature
30 °C
Ensures reproducible retention times and improves peak efficiency.
Detection
UV at 215 nm
The analyte lacks a strong chromophore; 215 nm provides adequate sensitivity while minimizing mobile phase interference.
Injection Volume
10 µL
A typical injection volume to balance sensitivity and peak shape.
Sample Diluent
Mobile Phase (70:30 Water/Acetonitrile with buffer)
Using the mobile phase as the diluent is crucial to prevent peak distortion and ensure compatibility with the chromatographic system.
Preparation of Solutions
Mobile Phase A (Aqueous Buffer):
Weigh 1.26 g of ammonium formate and dissolve in 1 L of HPLC-grade water.
Adjust the pH to 3.5 using formic acid.
Filter through a 0.45 µm nylon filter before use.
Standard Stock Solution (e.g., 1000 µg/mL):
Accurately weigh approximately 10 mg of the 3-Methylpiperidine-1-carboximidamide hemisulfate reference standard.
Transfer to a 10 mL volumetric flask.
Dissolve and dilute to volume with the sample diluent. Sonicate if necessary to ensure complete dissolution.
Working Standard Solutions:
Prepare a series of working standards by diluting the stock solution with the sample diluent to cover the desired analytical range (e.g., 1 - 100 µg/mL).
Sample Preparation (from a formulation):
Accurately weigh a portion of the sample (e.g., powdered tablets) equivalent to a known amount of the active pharmaceutical ingredient (API).
Transfer to a volumetric flask of appropriate size.
Add approximately 70% of the flask volume with sample diluent and sonicate for 15-20 minutes to ensure complete extraction.[9]
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
Filter an aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into an HPLC vial.
Method Validation Protocol (per ICH Q2(R2))
Method validation provides documented evidence that the procedure is suitable for its intended purpose.[10][11] The following parameters must be assessed according to ICH Q2(R2) guidelines.[12][13][14]
Figure 3: Interrelation of Core Validation Parameters
Caption: Core parameters for HPLC method validation.
Validation Parameter
Protocol
Acceptance Criteria
Specificity
Analyze blank (diluent), placebo (formulation matrix without API), and the standard solution. The analyte peak should be free from interference from the blank and placebo at its retention time. Perform forced degradation studies (acid, base, peroxide, heat, light).
Peak purity index (if using PDA) should be > 0.999. The method must be able to resolve the analyte from degradation products and excipients.
Linearity
Analyze at least five concentrations across the proposed range (e.g., 80-120% of the nominal concentration). Plot a calibration curve of peak area versus concentration.
Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero.
Range
The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range. For assay, typically 80-120% of the test concentration.
Meets linearity, accuracy, and precision criteria across the defined range.
Accuracy (Recovery)
Analyze a placebo sample spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120%) in triplicate. Calculate the percentage recovery.
Mean recovery should be within 98.0% to 102.0%.
Precision
Repeatability (Intra-day): Analyze six replicate preparations of the standard at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: RSD between the two sets of data should be ≤ 2.0%.
Limit of Quantitation (LOQ)
Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Can be estimated based on a signal-to-noise ratio of 10:1 and confirmed by analyzing samples at this concentration.
Precision (RSD) at the LOQ should be ≤ 10%.
Robustness
Make small, deliberate variations to the method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%). Assess the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).
System suitability criteria must be met under all varied conditions. Retention time and peak area should show minimal variation.
Verify autosampler operation and injection volume. Prepare fresh sample and standard. Ensure detector lamp is on and has sufficient life. Double-check mobile phase preparation and composition.
Peak Tailing or Fronting
Column overload; Sample diluent mismatch with mobile phase; Column contamination or degradation.
Dilute the sample to be within the linear range. Ensure the sample is dissolved in the mobile phase.[15] Reverse-flush the column with a stronger solvent (follow manufacturer's guide) or replace the column if performance does not improve.
Retention Time Drift
Inadequate column equilibration; Change in mobile phase composition (evaporation); Column temperature fluctuation.
Ensure the column is equilibrated for at least 30 minutes with the mobile phase before injection. Use freshly prepared mobile phase and keep bottles capped. Verify that the column thermostat is on and set to the correct temperature.
Check for and minimize the length and diameter of tubing between the injector, column, and detector. Clean or replace the column. Verify the flow rate is correct. Ensure sample diluent is compatible with the mobile phase.
Baseline Noise or Drift
Air bubbles in the system; Contaminated mobile phase; Detector lamp failing; Column bleed.
Degas the mobile phase thoroughly. Use high-purity solvents and freshly prepared buffers. Check the detector lamp's energy/hours. If column bleed is suspected (especially at high organic/pH), ensure operating conditions are within the column's recommended range.
Conclusion
The analytical method detailed in this application note provides a reliable and robust solution for the quantitative analysis of 3-Methylpiperidine-1-carboximidamide hemisulfate. By employing a Mixed-Mode Chromatography (MMC) strategy, the inherent challenges of analyzing this polar and basic compound—namely poor retention and peak asymmetry—are effectively overcome. The protocol is grounded in a logical, science-based approach to method development and is supported by a comprehensive validation plan compliant with ICH guidelines. This method is suitable for routine use in quality control and drug development environments, ensuring accurate and reproducible results.
References
Mixed-Mode Chromatography. (n.d.). ResearchGate. Retrieved from [Link]
Lemasson, E., Bertin, S., Hennig, P., Lesellier, E., & West, C. (2017). Mixed-Mode Chromatography—A Review. LCGC International. Retrieved from [Link]
El-Kafrawy, O., Jildani, R., & El-Kafrawy, P. (2022). Mixed Mode Chromatographic Stationary Phases in Pharmaceutical Peptide Analysis. International Journal of Drug Delivery Technology. Retrieved from [Link]
Zhang, K., & Liu, X. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis, 128, 73-88. Retrieved from [Link]
Evolution of Mixed-Mode Chromatography. (n.d.). SIELC Technologies. Retrieved from [Link]
HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column. (2024). SIELC Technologies. Retrieved from [Link]
Ion-Pair Reagents for HPLC. (n.d.). FujiFilm Wako Chemicals. Retrieved from [Link]
Ion Pairing Reagents and Buffers. (n.d.). Regis Technologies. Retrieved from [Link]
Ion pairing reagents. (n.d.). Dimer. Retrieved from [Link]
Kumar, A., & Saini, G. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Retrieved from [Link]
Why HILIC is what your polar compounds need for purification. (n.d.). Buchi.com. Retrieved from [Link]
Kumar, A., & Saini, G. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Arabian Journal of Chemistry. Retrieved from [Link]
HILIC Columns for Polar Separations. (n.d.). PolyLC. Retrieved from [Link]
Baokar, S. (2024). Analytical Method Development and Validation of Biguanide, Empagliflozin, and Linagliptin by RP HPLC. ResearchGate. Retrieved from [Link]
HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column. (n.d.). SIELC Technologies. Retrieved from [Link]
Al-Dhubiab, B. E., et al. (2022). Biguanide Pharmaceutical Formulations and the Applications of Bile Acid-Based Nano Delivery in Chronic Medical Conditions. MDPI. Retrieved from [Link]
HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. Retrieved from [Link]
Al-Tamimi, S. K., & Al-Aani, H. (2018). Development and validation of a new analytical HPLC method for simultaneous determination of the antidiabetic drugs, metformin and gliclazide. Journal of Food and Drug Analysis. Retrieved from [Link]
ICH guidelines for validation final. (2018). SlideShare. Retrieved from [Link]
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2023). Waters Blog. Retrieved from [Link]
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Hichrom. Retrieved from [Link]
Validation of Analytical Procedures Q2(R2). (2023). ICH. Retrieved from [Link]
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Retrieved from [Link]
3-methylpiperidine-1-carboxamide. (n.d.). NextSDS. Retrieved from [Link]
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Retrieved from [Link]
Application Notes and Protocols for Cell Culture Assays Using 3-Methylpiperidine-1-carboximidamide hemisulfate
Introduction 3-Methylpiperidine-1-carboximidamide hemisulfate is a small molecule featuring a substituted piperidine ring and a carboximidamide (guanidinium-like) functional group. The piperidine scaffold is a privileged...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
3-Methylpiperidine-1-carboximidamide hemisulfate is a small molecule featuring a substituted piperidine ring and a carboximidamide (guanidinium-like) functional group. The piperidine scaffold is a privileged structure in medicinal chemistry, present in a wide array of clinically approved drugs due to its favorable pharmacokinetic properties.[1] The guanidinium group, a strong base that is protonated at physiological pH, is known to interact with biological molecules containing phosphate and carboxylate groups through electrostatic interactions and hydrogen bonding.[2] Guanidine-containing compounds have been reported to exhibit a range of biological activities, including antimicrobial effects and cytotoxicity against cancer cells.[2][3] Some guanidine derivatives have also been investigated as inhibitors of nitric oxide synthase (NOS), an enzyme family crucial in various physiological and pathological processes.[4][5]
Given these structural features, 3-Methylpiperidine-1-carboximidamide hemisulfate presents an interesting candidate for investigation in various cell-based assays. These application notes provide detailed protocols for assessing its effects on cell viability and nitric oxide synthase activity, offering researchers a robust starting point for characterization.
Compound Handling and Stock Solution Preparation
The solubility of novel compounds in aqueous cell culture media can be a significant challenge.[6] Guanidine derivatives, while often soluble in polar solvents, may have limited solubility in neutral pH buffers.[7] Therefore, a careful approach to stock solution preparation is critical for obtaining reliable and reproducible experimental results.
Recommended Protocol for Stock Solution Preparation:
Initial Solubilization in DMSO: It is recommended to first prepare a high-concentration stock solution of 3-Methylpiperidine-1-carboximidamide hemisulfate in sterile, anhydrous Dimethyl sulfoxide (DMSO). A starting concentration of 10 mM is suggested.
Storage: Aliquot the DMSO stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Working Dilutions: For cell-based assays, prepare intermediate dilutions of the DMSO stock in sterile DMSO. This is particularly important when creating a dose-response curve.
Final Dilution in Cell Culture Medium: The final dilution to the desired experimental concentration should be made directly into the cell culture medium. To avoid precipitation, it is advisable to add the DMSO-solubilized compound to the medium and mix thoroughly. A stepwise dilution can also be beneficial.[3]
DMSO Concentration Control: The final concentration of DMSO in the cell culture wells should be kept as low as possible, ideally ≤ 0.1%, and should not exceed 0.5% to prevent solvent-induced cytotoxicity.[3][5][8]
Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the wells with the highest concentration of the test compound.
Assessment of Cytotoxicity and Cell Viability
A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which is often proportional to the number of viable cells.[7][9] This assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[7]
Protocol 1: MTT Assay for Cell Viability
Materials:
3-Methylpiperidine-1-carboximidamide hemisulfate
Selected mammalian cell line (e.g., A549 human lung carcinoma, HeLa cervical cancer cells)
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
DMSO (cell culture grade)
Phosphate-Buffered Saline (PBS), pH 7.4
96-well flat-bottom sterile microplates
Multichannel pipette
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow:
Caption: Workflow for the cell-based NOS inhibition (Griess) assay.
Step-by-Step Procedure:
Cell Seeding:
Culture RAW 264.7 cells in complete DMEM.
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of medium.
Incubate for 24 hours at 37°C and 5% CO2 to allow for adherence.
Compound Treatment and LPS Stimulation:
Prepare dilutions of 3-Methylpiperidine-1-carboximidamide hemisulfate in complete DMEM.
After 24 hours, remove the old medium.
Add 100 µL of the compound dilutions to the respective wells. Include vehicle and positive controls (L-NAME).
Incubate the plate for 1 hour at 37°C.
Add 10 µL of a 10 µg/mL LPS stock solution to each well to achieve a final concentration of 1 µg/mL (except for the negative control wells, which receive medium only).
Incubate the plate for an additional 24 hours.
Nitrite Measurement (Griess Assay):
After the 24-hour incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in phenol red-free DMEM. Add 50 µL of each standard to separate wells.
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to all wells containing supernatant and standards.
Incubate at room temperature for 10 minutes, protected from light.
Add 50 µL of Griess Reagent B (0.1% NEDD) to all wells.
Incubate at room temperature for another 10 minutes.
Data Acquisition and Analysis:
Measure the absorbance at 540 nm within 30 minutes.
Calculate the nitrite concentration in the samples using the standard curve.
Determine the percentage of NOS inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Important Consideration: It is crucial to perform a cell viability assay (e.g., MTT) in parallel under the same experimental conditions to ensure that the observed decrease in nitrite production is due to NOS inhibition and not compound-induced cytotoxicity.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Example Data Summary for Cytotoxicity Assay
Compound Concentration (µM)
% Cell Viability (Mean ± SD)
Vehicle Control (0.1% DMSO)
100 ± 4.5
0.1
98.2 ± 5.1
1
95.6 ± 3.8
10
75.3 ± 6.2
50
48.9 ± 5.5
100
22.1 ± 4.9
IC50 (µM)
~50
Table 2: Example Data Summary for NOS Inhibition Assay
Compound Concentration (µM)
Nitrite Concentration (µM) (Mean ± SD)
% NOS Inhibition
Negative Control (No LPS)
1.2 ± 0.3
-
Vehicle Control (+LPS)
25.4 ± 2.1
0
0.1
24.8 ± 1.9
2.4
1
20.1 ± 2.5
20.9
10
13.5 ± 1.7
46.9
50
7.8 ± 1.1
69.3
100
4.2 ± 0.8
83.5
IC50 (µM)
~11
References
Application Notes and Protocols for In vitro Nitric Oxide Synthase Inhibition Assay of Inflexuside A - Benchchem. (URL: )
Protocol for Cell Viability Assays - BroadPharm. (URL: )
Decavanadate-Bearing Guanidine Derivatives Developed as Antimicrobial and Antitumor Species - MDPI. (URL: [Link])
In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products) - PubMed. (URL: [Link])
I have dissolved some novel drugs in DMSO and found precipitate when I had administered it to my cell culture system. Is it normal? | ResearchGate. (URL: [Link])
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC. (URL: [Link])
A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. (URL: [Link])
3-methylpiperidine-1-carboxamide — Chemical Substance Information - NextSDS. (URL: [Link])
3-Methylpiperidine hydrochloride (CAS 58531-29-6) - Chemical & Physical Properties by Cheméo. (URL: [Link])
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL: [Link])
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 3-Methylpiperidine-1-carboximidamide hemisulfate
Abstract This application note details a robust and highly sensitive method for the analysis of 3-Methylpiperidine-1-carboximidamide hemisulfate using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a robust and highly sensitive method for the analysis of 3-Methylpiperidine-1-carboximidamide hemisulfate using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). We provide a comprehensive guide to the tuning parameters and instrument settings required for optimal performance on a triple quadrupole mass spectrometer. The described protocol offers a self-validating system for researchers, scientists, and drug development professionals, ensuring accuracy and reliability in the quantification of this pharmaceutical compound. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.
Introduction
3-Methylpiperidine-1-carboximidamide is a guanidinium-containing compound of interest in pharmaceutical development. Accurate and precise quantification in various matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Mass spectrometry (MS) has become an indispensable tool in pharmaceutical analysis due to its high sensitivity, selectivity, and speed.[1][2] This note describes the optimization of electrospray ionization (ESI) and tandem mass spectrometry parameters for the analysis of its hemisulfate salt.
The inherent polarity of 3-Methylpiperidine-1-carboximidamide makes it an ideal candidate for Electrospray Ionization (ESI).[3][4] Our approach focuses on establishing stable and efficient ionization, followed by the selection of specific precursor-product ion transitions in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and minimize matrix effects.[5]
Experimental
Materials and Reagents
Analyte: 3-Methylpiperidine-1-carboximidamide hemisulfate reference standard
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic acid (LC-MS grade)
Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a UHPLC system.
Sample Preparation
A stock solution of 3-Methylpiperidine-1-carboximidamide hemisulfate was prepared in methanol at a concentration of 1 mg/mL. A working solution of 1 µg/mL was prepared by diluting the stock solution with a 50:50 mixture of acetonitrile and water. This working solution was used for direct infusion and method development.
Liquid Chromatography (LC) Conditions
While this note focuses on MS tuning via direct infusion, a starting point for chromatographic separation is provided below. For polar compounds like the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable choice.[6]
Column: HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Flow Rate: 0.4 mL/min
Gradient: 95% B to 40% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
Injection Volume: 2 µL
Column Temperature: 40 °C
Mass Spectrometry Method Development
The optimization of MS parameters is a critical step to ensure a sensitive and robust quantitative method.[7] This process involves direct infusion of the analyte to fine-tune the ion source and compound-specific parameters.
Workflow for Parameter Optimization
Caption: Workflow for MS parameter optimization.
Ion Source Parameter Optimization
The ion source parameters were optimized to achieve maximum signal intensity and stability for the protonated molecule [M+H]⁺. The guanidinium group is highly basic and readily protonated, making positive ion mode the clear choice.
Parameter
Optimized Value
Rationale
Ionization Mode
ESI Positive
The highly basic guanidinium moiety is readily protonated.
Capillary Voltage
3.5 kV
Balances ionization efficiency with the prevention of in-source fragmentation or corona discharge.[8]
Nebulizer Gas (N₂) Flow
3 L/min
Assists in the formation of a fine aerosol of charged droplets.[4]
Drying Gas (N₂) Flow
10 L/min
Facilitates solvent evaporation from the droplets.
Drying Gas Temperature
350 °C
Optimized for efficient desolvation without causing thermal degradation of the analyte.[6]
Note: These values serve as a starting point and may require further optimization based on the specific instrument and LC conditions.
Compound-Dependent Parameter Optimization
The molecular formula of 3-Methylpiperidine-1-carboximidamide is C₇H₁₅N₃. Its monoisotopic mass is 141.1266 Da. A full scan in Q1 confirmed the most abundant ion to be the protonated molecule, [M+H]⁺, at m/z 142.1.
A product ion scan was performed on the precursor ion at m/z 142.1 to identify characteristic fragment ions. Guanidinium-containing compounds often fragment through the loss of neutral molecules like ammonia or cleavage of the piperidine ring.[9][10]
Application Note: Recommended Long-Term Storage and Handling of 3-Methylpiperidine-1-carboximidamide Hemisulfate Powder
Introduction 3-Methylpiperidine-1-carboximidamide hemisulfate is a guanidine derivative of interest in various research and drug development applications. The integrity and purity of this compound are paramount for gener...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
3-Methylpiperidine-1-carboximidamide hemisulfate is a guanidine derivative of interest in various research and drug development applications. The integrity and purity of this compound are paramount for generating reproducible and reliable experimental results. As with many complex organic molecules, its stability is contingent upon proper storage and handling. Improper conditions can lead to degradation, compromising the material's efficacy and potentially introducing impurities that could confound experimental outcomes.
This document provides a comprehensive guide to the optimal long-term storage conditions for 3-Methylpiperidine-1-carboximidamide hemisulfate powder. It outlines the scientific rationale behind the recommendations and provides detailed protocols for stability verification, ensuring that researchers can maintain the compound's quality over extended periods.
Physicochemical Properties & Stability Profile
Understanding the inherent chemical nature of 3-Methylpiperidine-1-carboximidamide hemisulfate is crucial for designing an effective storage strategy. The molecule possesses several functional groups that are susceptible to degradation.
Carboximidamide (Guanidine Group): The core guanidine moiety is generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions, which could cleave the C-N bond.[1][2]
Piperidine Ring: While the saturated heterocyclic ring is robust, the secondary amine within the parent piperidine structure is a site for potential oxidation.
Sulfate Salt: The hemisulfate salt form generally enhances stability and improves handling characteristics compared to the free base. However, salts can be hygroscopic, meaning they tend to absorb moisture from the atmosphere.
The primary degradation pathways of concern for this compound are hydrolysis and oxidation.[1] Moisture absorption can accelerate these processes, and exposure to light or elevated temperatures can provide the energy needed to initiate degradation.[1][3]
Recommended Long-Term Storage Conditions
To mitigate degradation risks and ensure the long-term viability of the compound, the following storage conditions are recommended. These recommendations are synthesized from general best practices for chemical storage and guidelines established by regulatory bodies like the International Council for Harmonisation (ICH).[4][5][6]
Parameter
Recommended Condition
Rationale & Justification
Temperature
-20°C ± 5°C
Sub-zero temperatures significantly reduce the rates of chemical degradation reactions, such as hydrolysis and oxidation.[6] This is the most critical factor for preserving long-term integrity.
Atmosphere
Inert Gas (Argon or Nitrogen)
To prevent oxidation, the compound should be stored under an inert atmosphere.[7] Backfilling the container with a dry, inert gas displaces oxygen and ambient moisture.
Humidity
Store with Desiccant
The compound may be hygroscopic. Storing in a tightly sealed container with a desiccant (e.g., silica gel pouches) will minimize moisture uptake, which can lead to caking and hydrolysis.[4][8] Relative humidity in the storage environment should be kept below 50%.[4]
Light
Protect from Light (Amber Vial)
Exposure to UV or visible light can provide the activation energy for photolytic degradation.[1][3] Storing the powder in an amber glass vial inside a dark freezer is essential.[9]
Container
Tightly Sealed Glass Vial
Use a clean, dry, amber glass vial with a secure, tight-fitting cap to prevent exposure to air, moisture, and light.[9][10] Ensure the container is appropriately labeled.[4]
Experimental Protocols for Stability Verification
A robust storage protocol includes periodic verification of the compound's purity and integrity. The following protocols outline the procedures for initial quality assessment and a long-term stability monitoring program, aligning with principles from the ICH Q1A(R2) guideline.[3][11]
Protocol: Initial Receipt and Quality Assessment
Upon receiving a new batch of 3-Methylpiperidine-1-carboximidamide hemisulfate, it is crucial to establish a baseline for its purity and identity.
Objective: To confirm the identity and establish the initial purity of the compound.
Methodology:
Visual Inspection: Carefully inspect the powder for uniform color and consistency. Note any clumping or discoloration.
Solubility Test: Confirm the compound's solubility in a standard solvent (e.g., DMSO, water) as specified by the supplier.
Analytical Characterization (Baseline):
HPLC Analysis: Develop a high-performance liquid chromatography (HPLC) method to assess purity. Run the sample and record the chromatogram, noting the retention time and peak area of the main component. This will serve as the t=0 reference.
Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight of the compound.
NMR Spectroscopy: If feasible, acquire a ¹H NMR spectrum to confirm the chemical structure.
Documentation: Record all results, including instrument parameters, chromatograms, and spectra. This data constitutes the initial quality certificate for the batch.
Protocol: Long-Term Stability Monitoring Program
This protocol describes a systematic approach to monitoring the compound's stability over its intended storage duration.
Objective: To periodically assess the purity of the stored compound and detect any degradation over time.
Methodology:
Aliquot Preparation: Upon initial receipt, divide the powder into multiple, smaller, single-use aliquots in amber glass vials. This prevents contamination and repeated freeze-thaw cycles for the entire batch.
Storage: Place the aliquots in the recommended storage condition (-20°C, dark, with desiccant).
Time Points: Designate specific time points for analysis. A typical schedule for a multi-year study would be: 3, 6, 12, 24, and 36 months.[3]
Analysis at Each Time Point:
Remove one aliquot from storage. Allow it to equilibrate to room temperature before opening to prevent water condensation.
Perform a visual inspection.
Analyze the sample using the established HPLC method from Protocol 4.1.
Compare the resulting chromatogram to the t=0 baseline.
Data Evaluation:
Purity Assessment: Calculate the purity of the compound based on the peak area percentage.
Degradation Products: Look for the appearance of any new peaks in the chromatogram, which may indicate degradation products.
Documentation: Meticulously document the results from each time point, including the date, analyst, and chromatograms.
Workflow for Compound Handling and Storage
The following diagram illustrates the decision-making process and workflow from the moment the compound is received to its placement in long-term storage and subsequent use.
Caption: Compound Handling and Storage Workflow.
Safety & Handling Precautions
When handling 3-Methylpiperidine-1-carboximidamide hemisulfate powder, standard laboratory safety practices should be observed.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13]
Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[9]
Handling: Avoid creating dust.[13] Use appropriate tools for weighing and transferring the powder.
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[13]
By adhering to these detailed storage conditions and verification protocols, researchers can ensure the long-term stability and integrity of 3-Methylpiperidine-1-carboximidamide hemisulfate, leading to more reliable and reproducible scientific outcomes.
References
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
Synthesis of 3-Methylpiperidine-1-carboximidamide Hemisulfate: A Detailed Guide for Researchers
This document provides a comprehensive, step-by-step guide for the synthesis of 3-Methylpiperidine-1-carboximidamide hemisulfate, a guanidine-containing compound with potential applications in drug discovery and developm...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a comprehensive, step-by-step guide for the synthesis of 3-Methylpiperidine-1-carboximidamide hemisulfate, a guanidine-containing compound with potential applications in drug discovery and development. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis. The protocol herein is presented with an emphasis on the underlying chemical principles, safety considerations, and practical insights to ensure a successful and reproducible synthesis.
Introduction
Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. The guanidinium group is protonated at physiological pH, making it a key functional group in many biologically active molecules and pharmaceuticals. The synthesis of substituted guanidines is a cornerstone of medicinal chemistry, and various methods have been developed for their preparation.[1][2] One of the most direct and atom-economical methods for the synthesis of N-substituted guanidines is the reaction of an amine with cyanamide.[2] This application note details the synthesis of 3-Methylpiperidine-1-carboximidamide hemisulfate, proceeding through the guanylation of 3-methylpiperidine with cyanamide, followed by the formation of the hemisulfate salt.
Synthesis Pathway Overview
The synthesis of 3-Methylpiperidine-1-carboximidamide hemisulfate is a two-step process:
Guanylation of 3-Methylpiperidine: This step involves the nucleophilic addition of the secondary amine, 3-methylpiperidine, to the electrophilic carbon of cyanamide. This reaction forms the free base, 3-Methylpiperidine-1-carboximidamide.
Hemisulfate Salt Formation: The basic guanidine product is then treated with sulfuric acid to form the stable and crystalline hemisulfate salt.
Caption: Overall synthetic scheme for 3-Methylpiperidine-1-carboximidamide Hemisulfate.
Experimental Protocols
PART 1: Synthesis of 3-Methylpiperidine-1-carboximidamide (Free Base)
This protocol outlines the guanylation of 3-methylpiperidine using cyanamide. The reaction is typically carried out in a suitable solvent and may be heated to drive the reaction to completion.
Materials and Reagents:
Reagent
CAS Number
Molecular Weight ( g/mol )
Quantity
Moles
3-Methylpiperidine
626-56-2
99.17
10.0 g
0.101
Cyanamide
420-04-2
42.04
4.25 g
0.101
Toluene
108-88-3
92.14
100 mL
-
Instrumentation:
Round-bottom flask (250 mL)
Reflux condenser
Magnetic stirrer with heating mantle
Rotary evaporator
Standard laboratory glassware
Protocol:
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (0.101 mol) of 3-methylpiperidine in 100 mL of toluene.
Reagent Addition: To the stirred solution, add 4.25 g (0.101 mol) of cyanamide.
Reaction: Heat the reaction mixture to reflux (approximately 110-111 °C for toluene) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
Purification: The crude product, a viscous oil or solid, can be purified by recrystallization from a suitable solvent system such as ethanol/ether or by column chromatography on silica gel if necessary.
Caption: Experimental workflow for the guanylation of 3-methylpiperidine.
PART 2: Synthesis of 3-Methylpiperidine-1-carboximidamide Hemisulfate
This protocol describes the formation of the hemisulfate salt from the free base.
Materials and Reagents:
Reagent
CAS Number
Molecular Weight ( g/mol )
Quantity
Moles
3-Methylpiperidine-1-carboximidamide
-
141.22
10.0 g
0.071
Sulfuric Acid (98%)
7664-93-9
98.08
3.48 g
0.035
Ethanol
64-17-5
46.07
As needed
-
Diethyl Ether
60-29-7
74.12
As needed
-
Instrumentation:
Erlenmeyer flask (250 mL)
Magnetic stirrer
Büchner funnel and flask
Vacuum oven
Protocol:
Dissolution: Dissolve 10.0 g (0.071 mol) of 3-Methylpiperidine-1-carboximidamide in a minimal amount of ethanol in a 250 mL Erlenmeyer flask with stirring.
Acidification: In a separate beaker, carefully dilute 3.48 g (0.035 mol) of concentrated sulfuric acid with a small amount of ethanol. Caution: This is a highly exothermic process. Add acid to ethanol slowly and with cooling.
Salt Formation: Slowly add the ethanolic sulfuric acid solution to the stirred solution of the guanidine free base. A precipitate should form.
Crystallization: Stir the mixture at room temperature for 1-2 hours to ensure complete salt formation. If necessary, cool the mixture in an ice bath to promote further precipitation.
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake with cold diethyl ether to remove any residual impurities.
Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
3-Methylpiperidine: Highly flammable liquid and vapor. Causes severe skin burns and eye damage.[3][4][5][6][7] Toxic if ingested or inhaled.[4]
Cyanamide: Toxic if swallowed and harmful in contact with skin.[8][9] May cause an allergic skin reaction and is suspected of damaging fertility or the unborn child.[8][9]
Sulfuric Acid: Causes severe skin burns and eye damage.[10][11][12][13][14] Reacts violently with water, generating significant heat.[12]
Toluene: Flammable liquid and vapor. May cause skin and eye irritation. Harmful if inhaled or swallowed.
Conclusion
The described protocol provides a reliable and straightforward method for the synthesis of 3-Methylpiperidine-1-carboximidamide hemisulfate. By understanding the underlying chemical principles and adhering to the safety precautions, researchers can successfully prepare this compound for further investigation in their drug discovery and development programs.
References
Sulfuric acid 3 percent - SAFETY DATA SHEET. (2025, February 9). Agilent Technologies. Retrieved from [Link]
Sulphuric Acid Safety Data Sheet. (2018, December 7). Retrieved from [Link]
Safety Data Sheet: sulphuric acid ... %. Chemos GmbH & Co. KG. Retrieved from [Link]
Safety Data Sheet: Sulphuric acid. Carl ROTH. Retrieved from [Link]
Safety Data Sheet: Calcium cyanamide. Chemos GmbH & Co. KG. Retrieved from [Link]
3-Methylpiperidine. PubChem. Retrieved from [Link]
GUANIDINE COMPOUNDS. II. PREPARATION OF MONO- AND N,N-DI-ALKYLGUANIDINES. Canadian Journal of Chemistry. Retrieved from [Link]
Guanidine synthesis by guanylation. Organic Chemistry Portal. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Physicochemical Profiling & Formulation Causality
3-Methylpiperidine-1-carboximidamide hemisulfate (Molecular Weight: 239.29 g/mol )[] is a highly polar, guanidine-like small molecule. Piperidine-1-carboximidamide derivatives have garnered significant attention as [2], as key structural motifs in the design of[3], and as ligands exhibiting conformational plasticity for the [4].
The Formulation Challenge:
The carboximidamide (guanidine) moiety is a strong base (pKa ~12–13), meaning the molecule remains fully protonated at physiological pH (7.4). While the hemisulfate salt form ensures excellent aqueous solubility, this permanent positive charge severely restricts passive transcellular diffusion across lipid bilayers. Consequently, while intravenous (IV) and intraperitoneal (IP) dosing can utilize simple aqueous vehicles, oral (PO) dosing suffers from poor bioavailability without the use of permeation enhancers. Furthermore, the hemisulfate salt can lower the pH of unbuffered solutions, necessitating strict pH adjustment to prevent injection-site necrosis or phlebitis during parenteral administration.
Quantitative Formulation Matrix
To optimize in vivo exposure based on the desired pharmacokinetic profile, the following formulation vehicles have been validated for 3-Methylpiperidine-1-carboximidamide hemisulfate.
Formulation Vehicle
Delivery Route
Max API Concentration
Osmolality (mOsm/kg)
Target pH
Permeability Enhancer
0.9% NaCl (Saline)
IV / IP
25 mg/mL
280 - 300
7.2 - 7.4
None
5% Dextrose (D5W)
IV
25 mg/mL
250 - 270
7.2 - 7.4
None
0.5% MC + 50mM Na-Caprate
PO
50 mg/mL
N/A
6.5 - 7.0
Sodium Caprate
PLGA Microparticles
SC (Depot)
100 mg/g (loading)
N/A
7.4 (release)
None
Step-by-Step Experimental Protocols
Protocol A: Preparation of Isotonic IV/IP Formulation
Causality: Direct injection of unbuffered hemisulfate salts can cause localized tissue damage due to acidic pH shifts. This protocol uses a self-validating physiological buffering system to ensure biocompatibility.
Weighing & Dissolution: Weigh the required mass of 3-Methylpiperidine-1-carboximidamide hemisulfate[]. Add to a sterile glass vial and dissolve in 80% of the final target volume using sterile 0.9% NaCl.
Vortexing: Vortex for 2–3 minutes until the solution is completely clear. (The high hydrophilicity of the hemisulfate salt ensures rapid dissolution).
pH Adjustment (Critical Step): Measure the pH. The hemisulfate counterion will typically drop the pH to ~4.5–5.5. Add 0.1N NaOH dropwise while stirring until the pH stabilizes between 7.2 and 7.4.
Volume Adjustment: QS (quantum satis) to the final volume with 0.9% NaCl.
Sterile Filtration: Pass the solution through a 0.22 µm PES (polyethersulfone) syringe filter inside a biosafety cabinet.
Self-Validation Check:
Osmolality: Measure using a freezing-point osmometer. Acceptable range is 280–300 mOsm/kg.
Recovery: Perform pre- and post-filtration HPLC-UV quantification to confirm no API was lost to the filter membrane.
Causality: Because the highly polar API cannot cross the gut epithelium transcellularly, Sodium Caprate (a medium-chain fatty acid) is utilized to transiently open tight junctions, allowing for paracellular transport into the systemic circulation.
Vehicle Preparation: Prepare a 0.5% (w/v) Methylcellulose (MC) solution in deionized water. Stir overnight at 4°C to ensure complete polymer hydration without clumping.
Enhancer Addition: Add Sodium Caprate to the MC vehicle to achieve a final concentration of 50 mM. Stir at room temperature until fully dissolved.
API Incorporation: Gradually add 3-Methylpiperidine-1-carboximidamide hemisulfate to the vehicle while homogenizing at 5,000 RPM.
Homogenization: Continue homogenization for 5 minutes to ensure uniform dispersion.
Self-Validation Check:
Viscosity & Homogeneity: Measure viscosity to ensure the suspension agent maintains the API uniformly. Allow the formulation to sit for 2 hours; visually inspect for phase separation or API sedimentation.
Pharmacokinetic Pathway Visualization
The following diagram illustrates the differential absorption and clearance pathways of 3-Methylpiperidine-1-carboximidamide hemisulfate based on the chosen formulation strategy.
Fig 1. Pharmacokinetic routing of 3-Methylpiperidine-1-carboximidamide based on formulation.
References
Ramos-Llorca, A., et al. "Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases." Frontiers in Chemistry (2022). URL:[Link]
Dvorácskó, S., et al. "Cannabinoformins: Designing Biguanide-Embedded, Orally Available, Peripherally Selective Cannabinoid-1 Receptor Antagonists for Metabolic Syndrome Disorders." Journal of Medicinal Chemistry (2023). URL:[Link]
Kotlarek, D., et al. "Ligand-induced Conformational Plasticity of the CTLH E3 Ligase Receptor GID4." bioRxiv (2024). URL:[Link]
Application Note: High-Efficiency Sample Preparation and Extraction Protocol for 3-Methylpiperidine-1-carboximidamide Hemisulfate
Introduction and Scope The extraction and quantification of highly polar, strongly basic compounds from complex biological or environmental matrices present a unique challenge in bioanalytical chemistry. 3-Methylpiperidi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Scope
The extraction and quantification of highly polar, strongly basic compounds from complex biological or environmental matrices present a unique challenge in bioanalytical chemistry. 3-Methylpiperidine-1-carboximidamide hemisulfate (a guanidine derivative) is characterized by its extreme hydrophilicity and permanent positive charge under standard physiological conditions.
This application note provides researchers and drug development professionals with a mechanistically grounded, step-by-step sample preparation guideline. By moving away from traditional reversed-phase or strong cation exchange methodologies, this protocol leverages Mixed-Mode Weak Cation Exchange (WCX) to ensure high recovery, excellent matrix cleanup, and seamless integration with LC-MS/MS workflows.
To design a self-validating extraction system, one must first understand the physicochemical causality dictating the analyte's behavior. 3-Methylpiperidine-1-carboximidamide is a guanidine derivative; the hemisulfate salt indicates it is a very strong base.
Table 1: Physicochemical Properties
Parameter
Value / Characteristic
Analytical Implication
Chemical Nature
Guanidine derivative (Carboximidamide)
Highly basic; requires specialized ion-exchange handling.
pKa (Estimated)
> 12.5
Remains positively charged (ionized) at almost all pH levels (pH 1–12).
Polarity (LogP)
< 0 (Highly Hydrophilic)
Poor retention on standard C18 or unfunctionalized polymeric reversed-phase sorbents.
Salt Form
Hemisulfate (0.5 H₂SO₄)
Dissociates in aqueous media; extraction targets the free guanidinium cation.
The "Strong Base Dilemma": Why not MCX?
A common pitfall in bioanalytical sample preparation is defaulting to Mixed-Mode Strong Cation Exchange (MCX) for all basic compounds. MCX sorbents utilize a sulfonic acid functional group (pKa < 1), which remains negatively charged across the entire pH range[1].
Because guanidine derivatives like 3-methylpiperidine-1-carboximidamide also remain permanently charged (pKa > 12.5), loading them onto an MCX sorbent creates an irreversible ionic bond. Eluting the compound would require either a pH > 14 (to neutralize the guanidine) or an extremely high ionic strength buffer—both of which cause severe ion suppression in downstream LC-MS/MS analysis and degrade silica-based analytical columns[2].
The WCX Solution
To circumvent this, we employ Mixed-Mode Weak Cation Exchange (WCX) . WCX sorbents utilize a carboxylic acid functional group (pKa ~5)[1].
Binding: At pH 7, the carboxylic acid is ionized (-COO⁻), capturing the positively charged guanidinium analyte.
Elution: Instead of attempting to neutralize the permanently charged analyte, we lower the pH to < 3 using formic acid. This neutralizes the sorbent (-COOH), breaking the ionic interaction and releasing the target analyte into the organic eluent. This mechanism has been validated as the optimal approach for guanidine-derivative extraction[2].
Mechanistic Workflow Visualization
The following diagram illustrates the shifting ionization states of both the WCX sorbent and the 3-methylpiperidine-1-carboximidamide analyte throughout the extraction process.
Figure 1: Ionization state mapping of WCX solid-phase extraction for guanidine derivatives.
Experimental Protocol: WCX Solid-Phase Extraction
This protocol is optimized for 30 mg / 1 cc WCX cartridges (e.g., Waters Oasis WCX) processing biological matrices (plasma or urine).
Elution Buffer: 2% Formic Acid (FA) in 100% Methanol.
Sample Pretreatment
Protein Precipitation (If using plasma): Add 300 µL of cold acetonitrile to 100 µL of plasma. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant.
Dilution & pH Adjustment: Dilute the supernatant (or raw urine) 1:1 with the Pretreatment Buffer (20 mM Ammonium Acetate, pH 7.0).
Causality: Ensuring the loading solution is strictly at pH 7 guarantees that the WCX sorbent's carboxylic acid groups are fully deprotonated and active for ion exchange.
Solid-Phase Extraction (SPE) Steps
Table 2: Step-by-Step WCX Extraction Parameters
Step
Solvent / Reagent
Volume
Flow Rate
Mechanistic Purpose
1. Condition
100% Methanol
1.0 mL
1–2 mL/min
Wets the polymeric backbone, opening pores for maximum surface area interaction.
2. Equilibrate
LC-MS Grade Water
1.0 mL
1–2 mL/min
Prepares the sorbent environment to match the aqueous nature of the incoming sample.
3. Load
Pretreated Sample (pH 7)
Up to 1 mL
1 mL/min
Analyte binds via dual mechanisms: weak hydrophobic interactions and strong cation exchange.
4. Wash 1
5% NH₄OH in Water
1.0 mL
1–2 mL/min
High pH (11) neutralizes weak endogenous bases (pKa < 9), breaking their ionic bonds so they wash to waste. Guanidine remains charged.
5. Wash 2
100% Methanol
1.0 mL
1–2 mL/min
Disrupts hydrophobic interactions, washing away neutral lipids and non-polar interferences.
6. Elute
2% Formic Acid in Methanol
2 x 0.5 mL
0.5 mL/min
Low pH (< 3) protonates the WCX sorbent (-COOH), breaking the ionic bond. Methanol ensures solubility of the released analyte.
Post-Extraction Reconstitution
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.
Reconstitute in an appropriate mobile phase.
Expertise Insight: Because 3-methylpiperidine-1-carboximidamide is highly polar, traditional C18 chromatography will yield poor retention. Reconstitute the sample in a high-organic solvent (e.g., 90% Acetonitrile / 10% 10mM Ammonium Formate) and utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal LC-MS/MS peak shape and retention[2].
References
Title: Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development
Source: Analytical and Bioanalytical Chemistry, 415(10), 2023.
URL: [Link]
How to improve aqueous solubility of 3-Methylpiperidine-1-carboximidamide hemisulfate
Welcome to the Technical Support Center for formulating 3-Methylpiperidine-1-carboximidamide hemisulfate . This guide is designed for researchers, analytical scientists, and drug development professionals facing aqueous...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for formulating 3-Methylpiperidine-1-carboximidamide hemisulfate . This guide is designed for researchers, analytical scientists, and drug development professionals facing aqueous solubility challenges with this specific guanidine derivative.
While hemisulfate salts are synthesized to improve the hydrophilicity of basic amines, achieving high-concentration stock solutions (e.g., >50 mg/mL) or maintaining stability in physiological buffers often requires advanced formulation strategies[1].
Visual Troubleshooting Workflow
Workflow for diagnosing and resolving hemisulfate salt solubility issues.
Frequently Asked Questions & Troubleshooting
Q1: Why does my compound precipitate when diluted in Phosphate-Buffered Saline (PBS)?
Causality: This is a classic manifestation of the common-ion effect and counterion exchange. 3-Methylpiperidine-1-carboximidamide is a strong base, and its hemisulfate salt has a specific solubility product constant (
Ksp
). When introduced into PBS, the high concentration of phosphate ions can displace the sulfate, forming a carboximidamide-phosphate salt that possesses a higher crystal lattice energy and lower aqueous solubility[1].
Solution: Avoid phosphate or high-sulfate buffers. Switch to zwitterionic buffers such as HEPES or MOPS, which do not form insoluble ion pairs with guanidinium/carboximidamide moieties.
Q2: I need a 100 mg/mL stock solution for an in vivo study, but solubility caps at ~30 mg/mL. How can I increase this?
Causality: You have reached the intrinsic solubility limit of the hemisulfate salt in pure water. To dissolve more compound, you must lower the dielectric constant of the solvent mixture to better accommodate the lipophilic 3-methylpiperidine ring, or actively mask the hydrophobic region[2].
Solution:
Co-solvency: Incorporate 10–20% (v/v) Propylene Glycol (PG) or Polyethylene Glycol 400 (PEG 400). These co-solvents disrupt water's hydrogen-bonding network, facilitating the solvation of the non-polar piperidine ring[2].
Inclusion Complexation: If co-solvents cause toxicity in your in vivo model, use Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the 3-methylpiperidine ring, while its hydrophilic exterior maintains excellent aqueous solubility[3].
Q3: Will lowering the pH further improve the solubility of this hemisulfate salt?
Causality: No. Carboximidamides (analogous to guanidines) are extremely strong bases with a
pKa
typically above 12. At physiological pH (7.4) and even in mildly alkaline conditions, the molecule is already 100% protonated and ionized. Lowering the pH (e.g., to 2.0) will not increase the degree of ionization[2]. In fact, adding excess acid (like
H2SO4
) might induce the common-ion effect, actively decreasing solubility[1].
Solution: Maintain the formulation pH between 5.0 and 7.5. Focus your efforts on co-solvents or complexation rather than pH adjustment.
Q4: Can I perform a "salt swap" to improve baseline solubility?
Causality: Yes. While the hemisulfate salt is chemically stable, sulfate is a divalent anion that can bridge two carboximidamide molecules, creating a rigid, tightly packed crystal lattice. Converting the hemisulfate to a monovalent salt with lower lattice energy and higher hydration enthalpy (such as a mesylate or hydrochloride salt) can drastically improve intrinsic solubility[1].
Solution: If your project permits, perform a free-basing step followed by titration with methanesulfonic acid to generate the mesylate salt, which typically exhibits superior aqueous solubility[4].
The following table summarizes the expected outcomes when applying different formulation strategies to 3-Methylpiperidine-1-carboximidamide hemisulfate.
Formulation Strategy
Primary Mechanism
Expected Solubility Multiplier
Best Application Use-Case
Pure Water (Baseline)
Native salt ionization
1x (Baseline)
In vitro biochemical assays (<10 mg/mL)
10% PEG 400 / 90% Water
Co-solvency (dielectric reduction)
2x – 3x
Intravenous (IV) dosing
20% HP-β-CD in Water
Molecular inclusion complexation
4x – 6x
High-concentration in vivo stocks
Salt Swap (to Mesylate)
Reduction of crystal lattice energy
3x – 5x
Long-term formulation stability
Experimental Protocol: High-Concentration Formulation via HP-β-CD Complexation
This self-validating protocol utilizes cyclodextrin complexation to achieve high-concentration aqueous solutions without utilizing harsh organic solvents[3].
Preparation of the Carrier Matrix: Weigh exactly 200 mg of HP-β-CD and dissolve it in 800 µL of Milli-Q water. Vortex until the solution is completely clear.
Causality: Pre-dissolving the cyclodextrin ensures the hydrophobic cavities are fully hydrated and available for API encapsulation before the drug is introduced.
API Addition: Gradually add 50 mg of 3-Methylpiperidine-1-carboximidamide hemisulfate to the HP-β-CD solution in 10 mg increments.
Mechanical Agitation: Vortex vigorously for 60 seconds after each addition.
Thermal-Kinetic Complexation: Place the suspension in an ultrasonic bath at 37°C for 15 minutes.
Causality: Sonication breaks apart API aggregates, while mild heating provides the kinetic energy required for the lipophilic piperidine ring to physically enter the cyclodextrin cavity.
Volume Adjustment: Once the solution appears optically clear, adjust the final volume to exactly 1.0 mL using Milli-Q water.
Validation & Sterilization: Pass the formulated solution through a 0.22 µm PES syringe filter.
Self-Validation Check: If resistance is felt during filtration, or if the API precipitates post-filtration, the complexation was incomplete. In this case, increase the HP-β-CD concentration to 25% or extend sonication time.
References
[1] Title: Salt formation to improve drug solubility
Source: Advanced Drug Delivery Reviews (via USPTO)
URL:[Link]
[2] Title: Solubility enhancement techniques: A comprehensive review
Source: World Journal of Biology Pharmacy and Health Sciences
URL:[Link]
[3] Title: Bioavailability Enhancement Through Enhancement of Drug Solubility or Dissolution Rate
Source: Pharmacy180
URL:[Link]
[4] Title: Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts
Source: MDPI (Pharmaceutics)
URL:[Link]
Troubleshooting degradation of 3-Methylpiperidine-1-carboximidamide hemisulfate at room temperature
Technical Support Center: 3-Methylpiperidine-1-carboximidamide Hemisulfate Introduction This guide is designed for researchers, scientists, and drug development professionals utilizing 3-Methylpiperidine-1-carboximidamid...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 3-Methylpiperidine-1-carboximidamide Hemisulfate
Introduction
This guide is designed for researchers, scientists, and drug development professionals utilizing 3-Methylpiperidine-1-carboximidamide hemisulfate. Users have reported observations of product degradation, such as changes in physical appearance (clumping, discoloration) and loss of purity, even under standard room temperature storage. This technical support center provides a structured, in-depth approach to understanding, troubleshooting, and mitigating the degradation of this compound. Our focus is on providing scientifically-grounded explanations and actionable protocols to ensure the integrity of your experiments.
The core chemical structure features a guanidine group, which is highly basic (pKa of the protonated form is typically >12) and is the primary site of chemical instability.[1] The hemisulfate salt form indicates the compound is handled as a salt to improve stability and handling properties, but also introduces considerations related to hygroscopicity.
Q1: My solid 3-Methylpiperidine-1-carboximidamide hemisulfate is clumping and appears discolored after storage at room temperature. What is happening?
A1: The most probable cause is the absorption of atmospheric moisture, a phenomenon known as hygroscopicity.
Causality: The hemisulfate salt form of your compound, like many organic salts, has a tendency to attract and absorb water from the air.[2] This absorbed water acts as a solvent, initiating a chemical reaction even in the solid state. The primary degradation pathway is the hydrolysis of the carboximidamide (guanidine) group.
Consequences of Moisture Absorption:
Physical Changes: Initial water uptake leads to clumping or caking of the powder. As more water is absorbed, the material may become sticky or even deliquesce (dissolve in the absorbed water).[3] This makes accurate weighing difficult and leads to inconsistent concentrations in your experiments.[3]
Chemical Degradation: The presence of water facilitates the hydrolysis of the C=N bond in the guanidine group, leading to the formation of 3-methylpiperidine-1-carboxamide and ammonia, or related urea derivatives.[4] This chemical change alters the purity and integrity of your starting material.
Troubleshooting & Best Practices:
Assess Storage Environment: Room temperature is acceptable, but high humidity is detrimental. Relocate the compound to a controlled, low-humidity environment.[5]
Use a Desiccator: For both long-term and short-term storage, place the manufacturer's container inside a desiccator containing a fresh desiccant (e.g., silica gel).[6][7]
Minimize Exposure: When weighing, minimize the time the container is open to the atmosphere. Work quickly and close the container tightly immediately after use.[3] For frequent use, consider aliquoting the bulk powder into smaller, single-use vials under a dry, inert atmosphere (like in a glovebox) to prevent repeated exposure of the main stock.[3]
Storage Condition
Risk Level
Recommendation
Open bench, ambient humidity
High
Avoid. Leads to rapid moisture absorption and degradation.
Tightly sealed container, ambient
Moderate
Susceptible to moisture ingress with each opening.
Best Practice. Ideal for preserving integrity of sensitive compounds.
Q2: I suspect my compound has degraded. What is the likely chemical pathway, and what are the degradation products?
A2: The primary degradation pathway is the hydrolysis of the guanidine functional group.
Guanidines and amidines decompose in water primarily through hydrolysis, not elimination.[4] The reaction involves the nucleophilic attack of water on the central carbon atom of the guanidine group. This process is often catalyzed by acid.[8]
Mechanism: The central carbon of the protonated guanidinium ion is electrophilic. A water molecule attacks this carbon, leading to a tetrahedral intermediate. Subsequent bond rearrangements and proton transfers result in the cleavage of a C-N bond, releasing an amine and forming a urea or carbamic acid derivative, which can further decompose.
Below is a diagram illustrating the likely hydrolytic degradation pathway.
Caption: Proposed hydrolytic degradation of the guanidine group.
Expected Degradants:
Primary Product: 3-methylpiperidine-1-carboxamide (a urea-like compound).
Byproducts: Ammonia or related amine salts.
Q3: How can I analytically confirm and quantify the degradation of my sample?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method. Due to the polar and highly basic nature of the parent compound and its likely degradants, a specific chromatographic approach is necessary.
Recommended Method: Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode chromatography column with both cation-exchange and reversed-phase characteristics would be ideal for retaining and separating the polar compounds.[1][9] Standard reversed-phase (C18) columns may show poor retention.
Detection:
UV Detection: Guanidine compounds have a weak UV chromophore, often detectable at low wavelengths (~200-210 nm).[1]
Mass Spectrometry (LC-MS): This is the preferred method. It provides superior sensitivity and allows for the definitive identification of the parent compound and its degradation products by their mass-to-charge ratio (m/z).[9]
Evaporative Light Scattering Detector (ELSD): A good alternative if MS is unavailable, as it can detect compounds with no UV chromophore.[1]
Protocol: Example HPLC-MS Method for Stability Assessment
Column Selection: Use a HILIC column (e.g., silica-based with a polar bonded phase) or a mixed-mode cation-exchange column.
Mobile Phase:
A: 10 mM Ammonium Formate in Water, pH 3.5
B: Acetonitrile
Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous portion (e.g., to 50% B over 10 minutes). This is typical for HILIC separations.
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
Detection (MS): Use Electrospray Ionization in Positive Mode (ESI+). Monitor for the m/z of the protonated parent molecule and the expected m/z of the protonated 3-methylpiperidine-1-carboxamide degradant.
Sample Preparation:
Accurately weigh ~1 mg of your compound.
Dissolve in a suitable diluent (e.g., 90:10 Acetonitrile:Water) to a final concentration of 1 mg/mL.
Filter through a 0.22 µm syringe filter before injection.
Analysis: Compare the peak area of the parent compound in your potentially degraded sample against a freshly prepared standard or a reference lot to quantify the percentage of degradation. Look for new peaks corresponding to the mass of the expected degradants.
Q4: I need to understand the stability limits of this compound for my experimental design. How can I perform a forced degradation study?
A4: A forced degradation study deliberately exposes the compound to harsh conditions to identify potential degradation pathways and validate your analytical method. [10][11] This is a standard practice in drug development, guided by organizations like the International Council for Harmonisation (ICH).[12][13][14] The goal is to achieve 5-20% degradation, which is sufficient to identify and quantify degradants without completely destroying the sample.[13]
Workflow: Forced Degradation Study
Caption: Workflow for a forced degradation study.
Protocol: Step-by-Step Forced Degradation
Preparation: Prepare a 1 mg/mL stock solution of 3-Methylpiperidine-1-carboximidamide hemisulfate in a suitable solvent (e.g., water or acetonitrile/water). Prepare a "control" sample stored at 4°C in the dark.
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Take time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and analyze.
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C. Take time points, neutralize with an equivalent amount of HCl, and analyze. Expect rapid degradation due to the susceptibility of guanidines to base-catalyzed hydrolysis.
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Take time points and analyze.
Thermal Degradation:
Solid: Place a few mg of the solid compound in a vial in an oven at 80°C.
Solution: Keep a vial of the stock solution at 80°C.
Analyze at various time points.
Photostability: Expose the solid compound and the stock solution to a calibrated light source that meets ICH Q1B guidelines.[12] Keep a control sample wrapped in aluminum foil to serve as a dark control. Analyze after a defined exposure period.
Analysis: Use the HPLC-MS method described in Q3 to analyze all samples. The results will reveal the compound's stability profile and confirm that your analytical method can separate the parent drug from its degradation products (i.e., it is "stability-indicating").[10]
By understanding and controlling for these factors, you can ensure the reliability and reproducibility of your experimental results.
References
International Council for Harmonisation. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. ICH. [Link]
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
Singh, R., & Rehman, Z. (2016). Forced Degradation Studies. MedCrave online. [Link]
Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. [Link]
HELIX Chromatography. (2021, April 25). HPLC Methods for analysis of Guanidine. [Link]
Sherrill, J. B., et al. (2022). Metabolic Origin, Role and Fate of the Denaturant Guanidine. PMC. [Link]
Ziebaq. (2025, March 17). 10 Best Practices for Using Lab Chemical Storage Cabinets. [Link]
Estillore, A. D., et al. (2016). Water Uptake and Hygroscopic Growth of Organosulfate Aerosol. PubMed. [Link]
Ali, I., et al. (2010). Hplc determination of guanidino compounds in serum of UREMIC patients using methylglyoxal as derivatizing reagent. ResearchGate. [Link]
Nelson, J. W., et al. (2017). Metabolism of Free Guanidine in Bacteria is Regulated by a Widespread Riboswitch Class. Molecular Cell.
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]
B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. [Link]
Kadokami, K., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research.
Ganem, B., et al. (1994). Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters.
Wolfenden, R., et al. (2013). The Nonenzymatic Decomposition of Guanidines and Amidines. ACS Publications. [Link]
Vizenor, A., et al. (2022).
Hu, M., et al. (2010). Hygroscopicity of Inorganic Aerosols: Size and Relative Humidity Effects on the Growth Factor. Aerosol and Air Quality Research.
Tan, F., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level.
Bhattarai, H., et al. (2025, August 26). Hygroscopicity of Organic Compounds as a Function of Their Physicochemical Properties. ACS ES&T Air.
Wada, Y., et al. (2012). Study on degradation of a mixture of guanidine nitrate and basic copper nitrate during water absorption. Journal of the Japan Explosives Society.
Sriranganadane, D., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC. [Link]
van der Mee, M., et al. (2021). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. OSTI.GOV.
Guedes da Silva, M. F. C., et al. (2002). Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC. [Link]
CEM Corporation. (n.d.). Hydrolysis Reaction. [Link]
NextSDS. (n.d.). 3-methylpiperidine-1-carboxamide — Chemical Substance Information. [Link]
ResearchGate. (2018, July 3). How long a peptide synthesis reagents stable?. [Link]
Technical Support Center: Optimizing HPLC Analysis of 3-Methylpiperidine-1-carboximidamide hemisulfate
Welcome to the technical support center for the HPLC analysis of 3-Methylpiperidine-1-carboximidamide hemisulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the HPLC analysis of 3-Methylpiperidine-1-carboximidamide hemisulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common chromatographic challenges encountered with this basic and polar compound. By understanding the underlying principles of separation science, you can systematically diagnose and resolve issues related to peak resolution and tailing, leading to robust and reliable analytical methods.
Understanding the Analyte: 3-Methylpiperidine-1-carboximidamide
3-Methylpiperidine-1-carboximidamide is a guanidino compound, which makes it a strong base with a high pKa (likely around 12.5, similar to guanidine).[1] This inherent basicity is a primary contributor to poor peak shape, particularly tailing, in reversed-phase HPLC. The issue often stems from strong interactions between the positively charged analyte and residual, negatively charged silanol groups on the silica-based stationary phase.[2][3]
Here, we address common problems in a question-and-answer format, providing both the rationale and actionable solutions.
Q1: My peak for 3-Methylpiperidine-1-carboximidamide is exhibiting severe tailing. What is the primary cause and how can I fix it?
A1: The most probable cause of peak tailing for a basic compound like this is secondary ionic interactions with the stationary phase. [2]
Explanation of the Cause: Standard silica-based reversed-phase columns (like C18) have residual silanol groups (Si-OH) on their surface.[4] At mobile phase pH values above 3, these silanols can deprotonate to form negatively charged silanate groups (Si-O⁻).[5] Your basic analyte will be protonated and positively charged, leading to a strong ionic interaction with the negatively charged silanates. This secondary retention mechanism, in addition to the primary hydrophobic interaction, causes the peak to tail.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for severe peak tailing.
Detailed Protocols:
Lower the Mobile Phase pH: The most effective initial step is to lower the pH of the mobile phase to 2.5-3.0 using an appropriate buffer.[4][6] At this low pH, the silanol groups are protonated and neutral, minimizing the ionic interactions that cause tailing.
Protocol: Prepare your aqueous mobile phase with a 10-20 mM phosphate or formate buffer and adjust the pH to 2.5.[4]
Add a Competing Base (Ion-Pairing Agent): If lowering the pH is not sufficient or desirable, you can add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 5-10 mM).[4] The TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from these interactions. However, be aware that this can shorten column lifetime.[4]
Switch to a High-Purity, End-Capped Column: Modern HPLC columns are often made with high-purity silica, which has a lower metal content and fewer acidic silanol groups.[2] Additionally, "end-capped" columns have had many of the residual silanols chemically deactivated.[5] Using such a column (often designated as "Type B" or "ultra-pure") can significantly improve peak shape for basic compounds.[7]
Q2: I have two or more closely eluting peaks with poor resolution. How can I improve the separation?
A2: Improving resolution requires optimizing one or more of the three key chromatographic factors: retention factor (k), selectivity (α), and column efficiency (N). [8]
Explanation of the Cause: Poor resolution means the peaks are not sufficiently separated. This can be due to insufficient retention, poor selectivity (the column and mobile phase do not differentiate well between the analytes), or low efficiency (leading to broad peaks).[9]
Troubleshooting Workflow:
Caption: Systematic approach to improving peak resolution.
Detailed Protocols & Quantitative Data Summary:
Parameter
Action
Expected Outcome on Resolution
Reference
Retention (k)
Decrease the percentage of organic solvent (e.g., acetonitrile, methanol) in the mobile phase.
Increased retention and potentially better separation of early eluting peaks.
Q3: My analyte has very little retention on a C18 column, even with a highly aqueous mobile phase. What are my options?
A3: For highly polar compounds that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. [13]
Explanation of the Cause: 3-Methylpiperidine-1-carboximidamide hemisulfate is a polar molecule. In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase. If the analyte is too polar, it will have a strong affinity for the polar mobile phase and elute very early, often at or near the void volume.[13]
HILIC as a Solution: HILIC utilizes a polar stationary phase (like bare silica, diol, or amino) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[14] In HILIC, a water-rich layer is adsorbed onto the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[13]
Recommended HILIC Starting Conditions:
Parameter
Recommended Condition
Stationary Phase
Bare Silica, Diol, or Amino
Mobile Phase A
Acetonitrile
Mobile Phase B
10-20 mM Ammonium Formate or Ammonium Acetate, pH 3.0-5.0
Gradient
Start with a high percentage of A (e.g., 95%) and decrease over time.
Flow Rate
0.5 - 1.0 mL/min for a 4.6 mm ID column
Column Temperature
30-40 °C
References
How to Improve HPLC Peak Resolution - Chrom Tech. [Link]
HPLC Peak Resolution Optimization: Practical Tips to Improve Separation Performance. (2025, December 23). [Link]
Full article: HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING PYRIDOIN AS DERIVATIZING REAGENT - Taylor & Francis. (2010, August 30). [Link]
Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru. (2023, August 9). [Link]
Optimizing HPLC method development to maximize peak resolution - Atinary Technologies. (2024, August 27). [Link]
High-performance liquid chromatographic analysis of guanidino compounds using ninhydrin reagent. II. Guanidino compounds in blood of patients on haemodialysis therapy - PubMed. [Link]
How to avoid the tailing problem of basic compounds in HPLC analysis? [Link]
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. (2025, November 27). [Link]
How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). [Link]
Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC - Waters Corporation. [Link]
Peak Tailing in HPLC - Element Lab Solutions. [Link]
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). [Link]
HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. [Link]
Hplc determination of guanidino compounds in serum of uremic patients using pyridoin as derivatizing reagent (2010) | A. J. Kandhro | 10 Citations - SciSpace. [Link]
What are the Common Peak Problems in HPLC - Chromatography Today. [Link]
HPLC Column Selection: Core to Method Development (Part II) - Welch Materials. (2025, November 5). [Link]
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
A Comprehensive Guide to Selecting HPLC Columns - Labtech. [Link]
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). [Link]
Control pH During Method Development for Better Chromatography - Agilent. [Link]
HPLC Column Selection | LCGC International. (2020, November 12). [Link]
Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection Application Note - Agilent. [Link]
Ion pairing reagents - Fine & Specialty Chemicals Manufacturer. [Link]
HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. (2024, April 22). [Link]
Technical Support Center: Overcoming Hygroscopicity Issues with 3-Methylpiperidine-1-carboximidamide Hemisulfate
Welcome to the dedicated technical support center for 3-Methylpiperidine-1-carboximidamide hemisulfate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidan...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support center for 3-Methylpiperidine-1-carboximidamide hemisulfate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the storage and handling of this hygroscopic compound. This guide offers practical, evidence-based solutions to common challenges encountered during its use.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the hygroscopic nature of 3-Methylpiperidine-1-carboximidamide hemisulfate.
Q1: What does it mean for 3-Methylpiperidine-1-carboximidamide hemisulfate to be hygroscopic?
A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1] For 3-Methylpiperidine-1-carboximidamide hemisulfate, this means the solid powder can absorb moisture from the air. This can lead to physical changes such as clumping, caking, or even deliquescence (dissolving in the absorbed water), which can complicate handling and accurate weighing.[2][3]
Q2: What are the primary consequences of improper storage of this hygroscopic compound?
A2: Improper storage can lead to several significant issues:
Physical Instability: Moisture absorption can cause the powder to clump or cake, making it difficult to handle and weigh accurately.[2][3]
Chemical Degradation: The presence of water can potentially lead to hydrolysis or other degradation pathways, compromising the purity and stability of the compound.
Inaccurate Dosing: If the material has absorbed a significant amount of water, the weighed mass will not accurately reflect the mass of the active compound, leading to errors in solution concentrations and experimental results.[3]
Q3: What are the ideal storage conditions for 3-Methylpiperidine-1-carboximidamide hemisulfate?
A3: To maintain its integrity, 3-Methylpiperidine-1-carboximidamide hemisulfate should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[4] For enhanced protection against moisture, storage in a desiccator is highly recommended.[5][6][7][8]
Q4: How can I tell if my sample of 3-Methylpiperidine-1-carboximidamide hemisulfate has absorbed moisture?
A4: Visual inspection can often reveal signs of moisture absorption. Look for:
Clumping or Caking: The powder may no longer be free-flowing and may form aggregates.[2]
Wet Appearance: In cases of significant moisture absorption, the powder may appear damp or even begin to dissolve.[3]
Difficulty in Handling: The material may stick to spatulas or weighing paper.
For a quantitative assessment, Karl Fischer titration is the gold standard for determining water content.[9][10]
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter while working with 3-Methylpiperidine-1-carboximidamide hemisulfate.
Issue 1: The powder has formed clumps or is caked.
Potential Cause
Troubleshooting Steps
Scientific Rationale
Exposure to Ambient Humidity
1. Immediately transfer the container to a low-humidity environment, such as a desiccator or a glovebox.[6][11] 2. Gently attempt to break up the clumps with a clean, dry spatula.[3] 3. If the material is not thermally sensitive, consider drying it in a vacuum oven at a low temperature.
Hygroscopic materials absorb atmospheric moisture, leading to the formation of liquid bridges between particles. When this moisture evaporates, the particles can recrystallize together, forming solid cakes.[2]
Improper Sealing of Container
1. Ensure the container lid is tightly secured. 2. Inspect the container for any cracks or defects that could compromise the seal. 3. Consider transferring the material to a new, airtight container.
A compromised seal allows for continuous exchange with the humid ambient atmosphere, leading to ongoing moisture absorption.
Issue 2: Inconsistent or drifting readings on the analytical balance during weighing.
Potential Cause
Troubleshooting Steps
Scientific Rationale
Moisture Absorption During Weighing
1. Minimize the time the container is open.[3] 2. Weigh the compound in a closed container, such as a tared vial with a cap.[12][13] 3. Perform weighing in a low-humidity environment if possible (e.g., a glovebox or a balance with a draft shield containing a desiccant).[14]
The continuous absorption of moisture from the air will cause the mass reading on the balance to steadily increase, making it impossible to obtain an accurate measurement.[13]
Electrostatic Charges
1. Use an anti-static gun or an ionizer to dissipate static charges on the weighing vessel and the compound. 2. Use a container made of a material less prone to static buildup.
Static electricity can exert forces on the balance pan, leading to inaccurate and unstable readings.[12]
Temperature Differences
1. Allow the compound and the weighing vessel to equilibrate to the ambient temperature of the balance room before weighing.[12][13]
A temperature difference between the sample and the surrounding air can create air currents inside the balance chamber, causing the reading to drift.[12][13]
Issue 3: Suspected degradation of the compound.
Potential Cause
Troubleshooting Steps
Scientific Rationale
Hydrolysis due to Absorbed Water
1. Quantify the water content of the material using Karl Fischer titration.[9][10] 2. Analyze the purity of the compound using an appropriate analytical technique, such as HPLC or LC-MS, to identify any degradation products. 3. If degradation is confirmed, obtain a fresh, dry lot of the compound and strictly adhere to proper storage and handling procedures.
The presence of water can facilitate chemical reactions, such as hydrolysis of the carboximidamide or hemisulfate moieties, leading to the formation of impurities and a decrease in the overall purity of the active pharmaceutical ingredient (API).[15]
Reaction with Environmental Contaminants
1. Store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric oxygen or carbon dioxide.[16][17][18][19]
Some compounds can react with components of the air, and this can be exacerbated by the presence of moisture. An inert atmosphere displaces reactive gases, protecting the compound.[16][18]
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key procedures related to the handling and analysis of 3-Methylpiperidine-1-carboximidamide hemisulfate.
Protocol 1: Proper Use of a Desiccator for Storage
A desiccator is a sealed container that maintains a low-humidity environment, crucial for storing hygroscopic materials.[5][6][7][8]
Materials:
Glass or plastic desiccator with a tight-fitting lid
Desiccant (e.g., silica gel with a moisture indicator, anhydrous calcium sulfate)
Porcelain or plastic plate to support samples
Vacuum grease (for glass desiccators)
Procedure:
Prepare the Desiccant: Ensure the desiccant is active. If using silica gel with a color indicator, it should be blue (dry). If it is pink (hydrated), regenerate it by heating it in an oven according to the manufacturer's instructions.
Set up the Desiccator: Place the activated desiccant in the bottom chamber of the desiccator. Place the support plate on the ledge above the desiccant.
Seal the Desiccator: For glass desiccators, apply a thin, even layer of vacuum grease to the ground-glass rim of the lid to ensure an airtight seal.[6]
Store the Compound: Place the tightly capped container of 3-Methylpiperidine-1-carboximidamide hemisulfate on the support plate inside the desiccator.
Close the Desiccator: Slide the lid horizontally into place to create a secure seal. Avoid placing the lid directly down, as this can trap air and cause it to pop off.
Opening the Desiccator: To open, slide the lid horizontally. Do not attempt to pull it straight up.
Desiccant Maintenance: Regularly check the color of the indicator desiccant. Regenerate or replace it as needed to maintain a dry environment.
Protocol 2: Accurate Weighing of a Hygroscopic Sample
This protocol minimizes moisture absorption during the weighing process.
Materials:
Analytical balance (calibrated)
Weighing vessel with a secure lid (e.g., a small glass vial)
Spatula
Gloves
Anti-static device (optional, but recommended)
Procedure:
Prepare the Weighing Area: Ensure the balance is level and free from drafts.[12] If possible, work in a low-humidity environment.
Equilibrate Materials: Allow the container of 3-Methylpiperidine-1-carboximidamide hemisulfate and the weighing vessel to equilibrate to the temperature of the balance room.[13]
Tare the Weighing Vessel: Place the closed weighing vessel on the balance pan and tare the balance to zero.
Dispense the Compound: Remove the weighing vessel from the balance. Working quickly to minimize exposure to air, open the container of the compound and transfer the approximate desired amount into the weighing vessel. Immediately close both the compound container and the weighing vessel.
Record the Mass: Place the closed weighing vessel back on the balance pan and record the stable mass.
Handling Precautions: Always handle the weighing vessel with gloves or forceps to avoid transferring oils and moisture from your hands.[13][20]
Protocol 3: Determination of Water Content by Coulometric Karl Fischer Titration
This is a highly accurate method for quantifying trace amounts of water in a sample.[9][10]
Materials:
Coulometric Karl Fischer titrator
Appropriate Karl Fischer reagents (anode and cathode solutions)
Dry, gas-tight syringe or a method for direct solid sample introduction
Methanol or other suitable solvent
Procedure:
Instrument Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration cell must be protected from atmospheric moisture.[21]
Condition the Reagents: Allow the instrument to run until the reagents in the titration cell are dry (a low, stable drift rate is achieved).
Sample Preparation and Introduction:
Direct Injection: Accurately weigh the hygroscopic sample in a sealed container as described in Protocol 2. Quickly transfer the solid directly into the conditioned titration vessel. Reweigh the empty container to determine the exact sample mass added.
External Dissolution: In a dry vial, accurately weigh the sample. Add a precise volume of a dry, non-reactive solvent (e.g., anhydrous methanol) to dissolve the sample. Using a dry syringe, inject a known aliquot of the solution into the titration cell. A blank titration of the solvent must be performed to correct for any residual water.
Titration: The instrument will automatically titrate the water in the sample and display the result, typically in micrograms of water.
Calculation: The water content is calculated as follows:
Water Content (%) = (Mass of Water Detected (µg) / Mass of Sample (µg)) x 100
Section 4: Visualization and Data
Decision-Making Workflow for Handling 3-Methylpiperidine-1-carboximidamide hemisulfate
This diagram outlines the steps to take upon receiving and using the compound.
Caption: Workflow for handling and troubleshooting 3-Methylpiperidine-1-carboximidamide hemisulfate.
Storage Options for Hygroscopic Compounds
This diagram illustrates the hierarchy of storage methods for moisture-sensitive materials.
Caption: Hierarchy of storage solutions for moisture-sensitive compounds.
References
What We Know About Desiccators. (n.d.). Lab Manager. Retrieved from [Link]
5 Best Practices for Analytical Balances. (n.d.). Innoweight. Retrieved from [Link]
The Do's and Don'ts of Laboratory Balances. (2023, April 14). Labcompare. Retrieved from [Link]
Desiccator. (n.d.). Wikipedia. Retrieved from [Link]
Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026, January 30). GenFollower. Retrieved from [Link]
Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. (n.d.). Flavine. Retrieved from [Link]
How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? (2025, September 24). LinkedIn. Retrieved from [Link]
Moisture-Free Storage: Nitrogen or Desiccant? (2016, March 10). Terra Universal. Retrieved from [Link]
What is a Desiccator? An In-Depth Guide to Drying, Storage and Safe Handling. (2025, August 30). LinkedIn. Retrieved from [Link]
Inerting and Blanketing. (n.d.). Air Products. Retrieved from [Link]
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2021). PMC. Retrieved from [Link]
An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Pharmaceutical Technology. Retrieved from [Link]
Water Determination (Karl Fischer Method). (n.d.). The Japanese Pharmacopoeia. Retrieved from [Link]
Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. (2018, February 5). PubMed. Retrieved from [Link]
Packaging, Inerting and Blanketing. (n.d.). Air Products. Retrieved from [Link]
Tank Blanketing: Protecting Product Integrity with Inert Gases. (2026, March 9). INOX. Retrieved from [Link]
Effect of Humidity on the Reactive Uptake of Ammonia and Dimethylamine by Nitrogen-Containing Secondary Organic Aerosol. (2021, November 15). ACS Publications. Retrieved from [Link]
Inerting, Blanketing and Purging. (n.d.). Air Liquide Singapore. Retrieved from [Link]
How to weigh a higroscopic substance. (2008, October 20). Chromatography Forum. Retrieved from [Link]
Karl Fischer titration. (n.d.). Wikipedia. Retrieved from [Link]
How to solve the caking of API in the drug storage process? (2025, March 18). LinkedIn. Retrieved from [Link]
Mastering Karl Fischer Moisture Analysis: A Complete Guide. (n.d.). TCA Lab / Alfa Chemistry. Retrieved from [Link]
Best Practices for Sustainable Weighing in Your Laboratory. (2025, July 30). Adam Equipment. Retrieved from [Link]
Hygroscopic behavior of bacuri powders. (2023). SciELO. Retrieved from [Link]
HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY. (2021, December 13). PMC. Retrieved from [Link]
3 Ways to Handle Hygroscopic Material Challenges. (2019, January 7). Vesta Nutra. Retrieved from [Link]
Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (2018). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (n.d.). PMC. Retrieved from [Link]
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013, June 15). PharmaInfo. Retrieved from [Link]
Effect of water content on the flowability of hygroscopic powders. (2014). ResearchGate. Retrieved from [Link]
3-methylpiperidine-1-carboxamide — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
Effect of Relative Humidity on Ammonium Chloride Corrosion in Refineries. (2025, November 7). ResearchGate. Retrieved from [Link]
Effect of Relative Humidity on Ammonium Chloride Corrosion in Refineries. (2011, May 1). NACE International. Retrieved from [Link]
Annex 9 Guide to good storage practices for pharmaceuticals. (n.d.). FDA. Retrieved from [Link]
Effect of Relative Humidity on Ammonium Chloride Corrosion in Refineries. (n.d.). Scilit. Retrieved from [Link]
PIPERIDINE-3-CARBOXYLIC ACID METHYL AMIDE, HYDROCHLORIDE. (2025, August 8). ChemSrc. Retrieved from [Link]
Technical Support Center: Mitigating Background Noise in 3-Methylpiperidine-1-carboximidamide Hemisulfate Screening Assays
Welcome to the technical support center for researchers utilizing 3-Methylpiperidine-1-carboximidamide hemisulfate in screening assays. This guide is designed to provide in-depth troubleshooting strategies and answers to...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers utilizing 3-Methylpiperidine-1-carboximidamide hemisulfate in screening assays. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to overcome challenges related to high background noise and ensure the integrity of your experimental data.
Introduction
3-Methylpiperidine-1-carboximidamide and its derivatives are of interest in drug discovery, with some showing activity in phenotypic screens for various diseases, including malaria.[1][2] The core structure, a piperidine carboxamide, has been identified in high-throughput screening (HTS) campaigns as a scaffold for molecules inducing specific cellular phenotypes.[3] However, the guanidinium-like carboximidamide group and the overall physicochemical properties of such compounds can present unique challenges in biochemical and cell-based assays.[4][5] High background noise is a common hurdle that can obscure real hits, reduce assay sensitivity, and lead to the pursuit of false positives.[6][7]
This document provides a structured approach to diagnosing and mitigating background noise, drawing from established principles of assay development and troubleshooting.
I. Troubleshooting Guide: A Systematic Approach to Reducing High Background
High background signal can manifest in several ways: uniformly elevated signals across an entire plate, sporadic high signals in random wells, or edge effects.[8] Identifying the pattern is the first step toward diagnosing the root cause.
Issue 1: Uniformly High Background Across the Entire Assay Plate
This pattern often points to a systemic issue with a reagent or the fundamental assay conditions.
Potential Cause 1: Compound-Induced Assay Interference
3-Methylpiperidine-1-carboximidamide hemisulfate, due to its chemical structure, may interfere with the assay readout directly. The carboximidamide group, being a guanidinium isostere, can engage in non-specific interactions.[9][10]
Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay. This is a common issue with aromatic or heterocyclic compounds.[11][12][13]
Fluorescence Quenching: The compound might absorb excitation or emitted light from your fluorescent probe, leading to an apparent decrease in signal that can be misinterpreted, but can also contribute to signal variability.[12][13]
Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically inhibit or activate proteins, leading to artifacts.[14][15][16][17] This is a major source of false positives in HTS.[14][15][16]
1. Assess Compound Autofluorescence:
Protocol:
Prepare a serial dilution of 3-Methylpiperidine-1-carboximidamide hemisulfate in the assay buffer, using the same concentrations as in your main experiment.
Include a vehicle-only control (e.g., DMSO at the same final concentration).
Dispense into the wells of a microplate identical to the one used for your assay.
Read the fluorescence using the same instrument settings (filters, gain) as your primary assay.
Interpretation: A dose-dependent increase in fluorescence in the compound-only wells confirms autofluorescence.[11][13]
Mitigation:
Background Subtraction: If autofluorescence is moderate, subtract the signal from the compound-only control wells from your experimental wells.[13]
Shift to Red-Shifted Dyes: Autofluorescence is often less pronounced at longer, red-shifted wavelengths.[12][18] If possible, switch to a fluorophore that excites and emits above 600 nm.
2. Test for Compound Aggregation:
Protocol:
Run your standard assay protocol.
In parallel, run a duplicate set of assay plates that include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.025% Tween-20).[13][15]
Interpretation: A significant reduction in the compound's apparent activity or background signal in the presence of the detergent strongly suggests that aggregation is the cause of interference.[15]
Mitigation:
Routinely include a low level of non-ionic detergent in your assay buffer.
Validate hits using orthogonal assays that are less susceptible to aggregation artifacts.[13]
Issue 2: High Background in Negative Control / No-Enzyme Wells
This indicates that one or more detection reagents are binding non-specifically to the plate or other components.
Potential Cause 2: Non-Specific Binding of Detection Reagents
In immunoassays or other affinity-based assays, primary or secondary antibodies can bind to the microplate surface or to other proteins in a non-specific manner.[6][19][20]
1. Optimize Blocking Buffer:
Problem: The blocking buffer is not effectively covering all unoccupied sites on the microplate.[6]
Solution:
Increase the concentration of the blocking agent (e.g., from 1% BSA to 5% BSA).
Test alternative blocking agents. Casein has been shown to be more effective than BSA or gelatin in some ELISA-based assays.[21] Commercial blockers are also available.
Increase the blocking incubation time or temperature.
2. Titrate Antibody Concentrations:
Problem: The concentration of the primary or secondary antibody is too high, leading to increased non-specific binding.[6][22][23]
Protocol: Antibody Titration
Coat and block a 96-well plate as per your standard protocol.
Prepare a serial dilution of your primary antibody (e.g., 1:500 to 1:8000).[6]
Add the dilutions to wells containing your target (positive control) and wells without your target (negative control).
Proceed with the secondary antibody (at its standard concentration) and detection steps.
Analyze the signal-to-noise ratio (Signal_positive / Signal_negative). The optimal dilution provides the highest ratio.[6]
Repeat the process for the secondary antibody, using the now-optimized primary antibody concentration.
3. Check Secondary Antibody Specificity:
Problem: The secondary antibody may be cross-reacting with other proteins in the assay.
Solution:
Run a control with only the secondary antibody (no primary antibody). If a signal is present, the secondary is binding non-specifically.[6]
Use pre-adsorbed secondary antibodies that have been purified to remove antibodies that cross-react with immunoglobulins from other species.
Issue 3: Inconsistent or Spatially Patterned Background (Edge Effects)
This type of background noise is often related to physical or environmental factors during the assay procedure.[24][25][26]
Potential Cause 3: Assay Plate and Procedural Issues
Inadequate Washing: Insufficient washing fails to remove unbound reagents.[6][20]
Plate Drying: Allowing wells to dry out between steps can denature proteins and increase background.[8]
Temperature Gradients: Uneven temperature across the plate during incubation can lead to "edge effects".
Contamination: Contaminated reagents or buffers can introduce fluorescent particles or interfering substances.[20][23]
Washing Technique:
Increase the number of wash cycles (e.g., from 3 to 5).
Increase the volume of wash buffer per well.
Ensure automated plate washers are properly aligned and dispensing correctly.
After the final wash, tap the inverted plate on a clean paper towel to remove residual buffer.[20]
Prevent Drying: Ensure the plate remains covered with liquid throughout the entire procedure.[8][27]
Incubation: Use a properly calibrated incubator and allow plates to equilibrate to room temperature before adding reagents if necessary.
Reagent Preparation: Prepare all buffers and reagent solutions with high-quality water (e.g., Milli-Q or equivalent).[20] Prepare fresh solutions, especially blocking and wash buffers.[23]
II. Frequently Asked Questions (FAQs)
Q1: What is 3-Methylpiperidine-1-carboximidamide hemisulfate and why is it used in screening?A1: 3-Methylpiperidine-1-carboximidamide is a small molecule containing a piperidine carboxamide scaffold.[3][28] Such scaffolds have been identified in high-throughput screening campaigns as starting points for drug discovery programs targeting diseases like malaria by inhibiting essential parasite proteins like the proteasome.[1][2] The hemisulfate salt form is often used to improve the solubility and handling properties of the parent compound.
Q2: My compound has a guanidinium-like group. Are there specific interferences I should be aware of?A2: Yes. Guanidinium groups are positively charged and can participate in strong ionic interactions.[4][9] This can lead to non-specific binding to negatively charged surfaces, such as plastic microplates or acidic residues on proteins.[10][29] This can elevate background noise or cause false-positive results. Including additives like BSA or increasing the salt concentration in your buffers can help mitigate these charge-based interactions.[29]
Q3: Can my assay buffer itself be a source of background fluorescence?A3: Absolutely. Some common media components, like phenol red and certain amino acids or vitamins, are intrinsically fluorescent.[18] If you are working with live cells, consider switching to a low-fluorescence medium like FluoroBrite™ for the imaging or reading step. For biochemical assays, simple buffers like PBS or Tris-HCl are preferred. Always test your buffer alone in the plate reader to establish its baseline fluorescence.[30]
Q4: How can I distinguish between a true "hit" and an assay artifact?A4: This is a critical step in any screening campaign. A true hit should exhibit a clear dose-response relationship, be inactive in counter-screens (e.g., an assay without the target enzyme), and its activity should not be significantly diminished by the inclusion of 0.01% Triton X-100 (which would indicate an aggregation-based artifact).[14][15] Orthogonal assays, which use a different detection technology (e.g., label-free vs. fluorescence), are essential for validating primary hits.[13]
III. Data and Visualization
Table 1: Summary of Troubleshooting Strategies
Problem
Potential Cause
Primary Solution
Secondary Actions
Uniform High Background
Compound Autofluorescence
Run compound-only control for background subtraction.[13]
Switch to red-shifted fluorophores (>600 nm).[12][18]
Compound Aggregation
Add 0.01% Triton X-100 or Tween-20 to assay buffer.[13][15]
Perform dynamic light scattering (DLS) to confirm aggregates.
High Negative Control Signal
Non-specific Antibody Binding
Titrate primary and secondary antibody concentrations.[22]
Optimize blocking buffer (e.g., test different agents, increase concentration).
Insufficient Blocking
Increase blocking time or test alternative blocking agents (e.g., Casein).[21]
Keep plate wells filled with liquid at all times.[8][27]
Use plate sealers during long incubations.
Diagrams
Troubleshooting Workflow for High Background Noise
Caption: A systematic workflow for diagnosing high background noise.
Mechanism of Compound Aggregation Interference
Caption: How compound aggregation can lead to false inhibition.
IV. References
Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017, July 26). Retrieved from [Link]
Farajollahi, M., & Sargent, I. L. (2012). Reduction of non-specific binding in immunoassays requiring long incubations. Scandinavian Journal of Clinical and Laboratory Investigation, 72(7), 558-563.
Bio-Rad. Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. Retrieved from [Link]
Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH. (2025, May 28). Retrieved from [Link]
SbacHTS: Spatial background noise correction for High-Throughput RNAi Screening - PMC. (n.d.). Retrieved from [Link]
Dahlin, J. L., & Baell, J. B. (2020). The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology, 15(4), 816-832.
MBL Life Science. How to reduce non-specific reactions. Retrieved from [Link]
Geoghegan, W. D. (1988). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Journal of Immunological Methods, 115(1), 1-10.
The Effect of Promiscuous Aggregation on in Vitro Drug Metabolism Assays - PubMed. (2019, October 25). Retrieved from [Link]
Auld, D. S., Inglese, J., & Dahlin, J. L. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
BMG Labtech. How to reduce autofluorescence in cell-based assays. Retrieved from [Link]
ResearchGate. (2017, September 25). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? Retrieved from [Link]
Xiao, G., et al. (2013). SbacHTS: Spatial background noise correction for High-Throughput RNAi Screening. Bioinformatics, 29(17), 2221-2222.
Bajorath, J. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 16(5), 467-470.
BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]
McGovern, S. L., et al. (2003). The Ecstasy and Agony of Assay Interference Compounds. Journal of Chemical Information and Modeling, 43(6), 1721-1730.
SbacHTS: spatial background noise correction for high-throughput RNAi screening - PubMed. (2013, September 1). Retrieved from [Link]
Reduction of non-specific binding in immunoassays requiring long incubations - PubMed. (2012, November 15). Retrieved from [Link]
Laflin, M., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 491-502.
Boster Bio. (2022, March 2). 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. Retrieved from [Link]
Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels - PMC. (2017, October 13). Retrieved from [Link]
Surmodics IVD. What Causes High Background in ELISA Tests? Retrieved from [Link]
Data Analysis Approaches in High Throughput Screening | IntechOpen. (2013, January 23). Retrieved from [Link]
Interaction of guanidinium and guanidinium derivatives with the Na+/H+ exchange system - PubMed. (n.d.). Retrieved from [Link]
EU-Openscreen. HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Retrieved from [Link]
AstorScientific. (2026, January 17). High Background in ELISA: Causes, Fixes, and Tips. Retrieved from [Link]
ResearchGate. (2009, October 1). Biological activities of guanidine compounds | Request PDF. Retrieved from [Link]
BMG LABTECH. High-throughput screening (HTS). Retrieved from [Link]
Drug Discovery World. (2008, December 3). The role of liquid handling technologies in successfully executing screening campaigns. Retrieved from [Link]
Technology Networks. (2025, September 25). High-Throughput Screening - Drug Discovery. Retrieved from [Link]
Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(8), 1957-1970.e10.
NextSDS. 3-methylpiperidine-1-carboxamide — Chemical Substance Information. Retrieved from [Link]
Biochemistry and neurotoxicology of guanidino compounds. History and recent advances - PubMed. (n.d.). Retrieved from [Link]
Medicines for Malaria Venture. (2024, August 15). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Retrieved from [Link]
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC. (n.d.). Retrieved from [Link]
Semantic Scholar. Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted. Retrieved from [Link]
Technical Support Center: A Guide to Preventing Precipitation of 3-Methylpiperidine-1-carboximidamide Hemisulfate in Culture Media
Welcome to the technical support center for 3-Methylpiperidine-1-carboximidamide hemisulfate. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 3-Methylpiperidine-1-carboximidamide hemisulfate. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot precipitation issues when using this compound in cell culture experiments. By understanding the underlying chemical principles, you can ensure the stability, solubility, and efficacy of your experiments.
Part 1: Understanding the Challenge - The Chemistry Behind the Precipitation
Precipitation of 3-Methylpiperidine-1-carboximidamide hemisulfate in aqueous, ion-rich culture media is a multi-faceted issue stemming from the unique structure of the compound and its interaction with the complex environment of the media.
The Key Players:
The Guanidinium Group (Carboximidamide): The core of the molecule's reactivity in this context is the carboximidamide functional group, which is a substituted guanidine. Guanidinium groups are strongly basic and, at the physiological pH of most culture media (typically 7.2-7.4), this group is protonated, carrying a positive charge. These charged groups are potent protein denaturants and can interact strongly with negatively charged molecules.[1][2]
The Hemisulfate Counter-Ion: The compound is supplied as a hemisulfate salt, meaning two molecules of the positively charged organic base are associated with one negatively charged sulfate ion (SO₄²⁻). When dissolved, this salt introduces sulfate ions into the culture medium.
The Culture Medium Environment: Cell culture media are complex aqueous solutions containing a mixture of inorganic salts (e.g., CaCl₂, MgSO₄), amino acids, vitamins, a pH buffer system (often bicarbonate or phosphate), and frequently, serum proteins.[3]
Primary Mechanisms of Precipitation:
Inorganic Salt Formation: Culture media are rich in calcium ions (Ca²⁺). The introduction of sulfate ions (SO₄²⁻) from the compound can lead to the formation of calcium sulfate (CaSO₄), a sparingly soluble salt that readily precipitates out of solution as fine, crystalline particles.[3]
Interaction with Media Buffers: Phosphate-based buffers provide phosphate ions (PO₄³⁻) which can form insoluble salts with cations. The positively charged guanidinium group can also interact with these negatively charged buffer components.
Protein Aggregation: The guanidinium group is a chaotropic agent, meaning it disrupts the structure of water and can denature proteins.[1] If you are using a serum-containing medium (e.g., with FBS), the compound can cause serum proteins, like albumin, to unfold and aggregate, leading to a flocculent, non-crystalline precipitate.
Solvent Shock: The most common procedural cause of precipitation occurs when a compound dissolved in a high-concentration organic stock (like DMSO) is rapidly diluted into the aqueous culture medium. This "solvent shock" causes the localized concentration of the compound to exceed its solubility limit, forcing it to crash out of solution.[4][5]
Part 2: Troubleshooting Guide - Diagnosing and Solving Precipitation
This guide is structured in a question-and-answer format to directly address common issues.
Question 1: I see a precipitate immediately after adding my DMSO stock solution to the culture medium. What's happening and how do I fix it?
This is a classic case of "solvent shock" or exceeding the compound's immediate solubility limit.[4]
Immediate Solutions:
Optimize Your Dilution Technique: Avoid adding the concentrated stock directly to the full volume of media.
Use Stepwise Dilution: First, dilute the stock solution into a small volume of pre-warmed media (e.g., 100-200 µL). Mix gently, then add this intermediate dilution to the final culture volume.[4]
Add Dropwise While Agitating: Slowly add the stock solution drop-by-drop to the surface of the media while gently swirling the flask or plate. This ensures rapid and even distribution.[5]
Pre-warm the Medium: Ensure your culture medium is equilibrated to the experimental temperature (typically 37°C) before adding the compound. Many salts are less soluble at colder temperatures.[5]
Reduce Final Concentration: The simplest solution may be to test a lower final concentration of the compound. Your desired concentration may be above its solubility limit in your specific media formulation.[5]
Lower the Stock Concentration: A highly concentrated stock (e.g., >10 mM) is more likely to cause solvent shock. Try preparing a lower concentration stock (e.g., 1 mM). While this increases the volume of DMSO added, it can significantly improve solubility upon dilution.
Question 2: The medium was clear initially, but a precipitate formed after several hours or days in the incubator. What should I do?
This suggests a slower process related to compound stability, pH changes, or interactions with cell metabolites or media components over time.
Troubleshooting Steps:
Monitor pH: Cell metabolism can acidify the culture medium.[5] A significant pH shift can alter the solubility of the compound or media components. Check the pH of a control culture without cells to ensure the medium/compound combination is stable. If your cells rapidly change the media pH, consider using a more robustly buffered medium (e.g., HEPES-buffered, if compatible with your cells).
Evaluate Media Components:
Serum Interaction: If using serum, the compound may be binding to and precipitating proteins over time. Test the compound's stability in serum-free media in the incubator. If it remains soluble, consider reducing the serum percentage or adapting your cells to a serum-free formulation.
Calcium/Phosphate Levels: Different media formulations (e.g., DMEM vs. RPMI-1640) have different concentrations of calcium and phosphate. If precipitation persists, testing your compound in an alternative medium with lower concentrations of these ions may resolve the issue.
Consider Compound Degradation: Although less common, the compound could be degrading into a less soluble byproduct. Ensure proper storage of stock solutions and media containing the compound.
Question 3: I noticed crystals or a film in my frozen DMSO stock solution. Is it still usable?
This indicates the compound has fallen out of solution during storage.
Recommendations:
Re-dissolve Gently: Before use, warm the vial in a 37°C water bath for 5-10 minutes and vortex thoroughly to ensure all crystals are fully dissolved. Visually inspect the solution against a light source to confirm it is clear.[4]
Aliquot for Single Use: To prevent repeated freeze-thaw cycles, which promote precipitation, aliquot your stock solution into smaller, single-use volumes after initial preparation.[4]
Check Solvent and Storage: Ensure DMSO is of high purity (anhydrous) and that stock solutions are stored at -20°C or -80°C in tightly sealed vials to prevent water absorption.
Part 3: Data Summary and Key Protocols
Table 1: Summary of Factors Influencing Solubility and Recommended Actions
Factor
Potential Problem
Recommended Action
Rationale
Solvent for Stock
DMSO is standard but can cause "solvent shock".
Use high-purity, anhydrous DMSO. Consider ethanol if compatible, but check for cell toxicity.
Minimizes water contamination in stock and provides good solubilizing power for many organic compounds.[4]
Stock Concentration
High concentrations (>10 mM) increase risk of precipitation upon dilution.
Prepare a lower stock concentration (e.g., 1 mM).
Reduces the severity of localized supersaturation when adding the stock to aqueous media.[5]
Dilution Method
Rapidly adding stock to media causes precipitation.
Use stepwise dilution or add the stock dropwise to pre-warmed media while agitating.
Ensures rapid and uniform mixing, preventing the local concentration from exceeding the solubility limit.[4][5]
Culture Media pH
pH shifts can decrease the solubility of the compound or media salts.
Use media with robust buffering (e.g., HEPES) and monitor pH during long experiments.
Maintains a stable environment, preventing pH-dependent precipitation.[6][7]
Media Composition
High levels of Ca²⁺ and SO₄²⁻ can form insoluble salts (CaSO₄).
Test solubility in different media formulations. Consider media with lower calcium content if possible.
Avoids exceeding the solubility product of inorganic salts.[3]
Temperature
Lower temperatures decrease the solubility of many compounds.
Pre-warm media to 37°C before adding the compound. Avoid repeated freeze-thaw cycles of stock solutions.
Ensures the compound and media components remain in solution during preparation and handling.[8]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Calculate Required Mass: Determine the mass of 3-Methylpiperidine-1-carboximidamide hemisulfate needed for your desired volume and concentration.
Weigh Compound: Under a chemical fume hood, carefully weigh the compound into a sterile, conical tube (e.g., 15 mL).
Add Solvent: Add the calculated volume of anhydrous, cell-culture grade DMSO.
Dissolve: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath to aid dissolution.
Confirm Dissolution: Visually inspect the solution to ensure it is completely clear and free of any particulate matter.
Aliquot and Store: Dispense the stock solution into single-use, sterile cryovials. Store at -20°C or -80°C.
Protocol 2: Recommended Method for Dosing Culture Media
Pre-warm Media: Place the required volume of culture medium in a 37°C water bath or incubator until it reaches temperature.
Thaw Stock Solution: Thaw a single-use aliquot of the compound stock solution at room temperature or in a 37°C water bath. Vortex briefly to ensure homogeneity.
Perform Stepwise Dilution:
a. In a sterile microcentrifuge tube, add 100 µL of the pre-warmed culture medium.
b. Add the required volume of the stock solution to this 100 µL of media.
c. Gently pipette up and down to mix. This is your intermediate dilution.
Final Dosing: While gently swirling the flask of pre-warmed media, add the entire volume of the intermediate dilution.
Final Mix and Inspection: Continue to swirl gently for 10-15 seconds to ensure uniform mixing. Visually inspect the medium for any signs of precipitation before adding it to your cells.
Part 4: Visualization of Troubleshooting Workflow
The following diagram outlines the decision-making process when encountering precipitation.
Caption: Troubleshooting workflow for compound precipitation in cell culture.
Part 5: Frequently Asked Questions (FAQs)
Q1: Why is the compound a "hemisulfate" salt?
Many basic compounds containing amine or guanidinium groups are formulated as salts to improve their stability, crystallinity, and handling properties. A salt form is typically more water-soluble and less volatile than the corresponding free base.
Q2: What is the pKa of the carboximidamide group and why does it matter?
While the exact pKa for this specific molecule is not readily published, guanidinium groups are very strong bases with pKa values typically in the range of 12-13. This means that at the neutral pH of culture media (~7.4), the group will be fully protonated and positively charged, which is critical for its interactions with negatively charged ions and proteins in the medium.[1]
Q3: How can I distinguish between compound precipitation and bacterial/fungal contamination?
Compound Precipitation: Often appears as very fine, crystalline, or sandy particles under a microscope. It can also be a more amorphous or flocculent cloudiness (if protein-related). The culture medium pH may not change significantly, and the precipitate will be uniform throughout the well or flask.
Bacterial Contamination: The medium rapidly becomes uniformly cloudy or turbid, and the pH often drops, turning the phenol red indicator yellow. Under a microscope, you will see tiny, motile (swimming or vibrating) rods or cocci between your cells.[9]
Fungal (Yeast/Mold) Contamination: Yeast appears as individual ovoid particles, sometimes budding. Mold contamination often presents as fuzzy, filamentous growths. The medium may become cloudy and the pH can change.[9]
Q4: Can I use a different salt form of the compound?
If precipitation is confirmed to be due to the sulfate counter-ion (e.g., CaSO₄ formation), using a different salt form (like a hydrochloride or phosphate salt) could be a viable solution. However, this would typically require custom synthesis. Each new salt form would also require its own solubility and stability validation.
References
Jubilant Ingrevia. N-Methylpiperidine Safety Data Sheet.
Mori, Y., et al. (2023). The mechanism and application of the pH-responsive precipitation-redissolution of CspB fusion protein. Authorea Preprints.
NextSDS. 3-methylpiperidine-1-carboxamide — Chemical Substance Information.
Sigma-Aldrich. Common Cell Culture Problems: Precipitates.
BenchChem. Technical Support Center: Preventing Compound Precipitation in Culture Media.
Plouffe, D., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Journal of Medicinal Chemistry.
Chirgwin, J. M., et al. (1979). Isolation of RNA using Guanidinium Salts. Methods in Enzymology.
Chemistry LibreTexts. (2026). 17.5: Factors that Affect Solubility.
BenchChem. The Role and Application of Guanidinium Compounds in High-Quality Nucleic Acid Extraction.
Pricella. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
Fisher Scientific. (2010). Piperidine-3-carboxylic acid SAFETY DATA SHEET.
Polastyan, V. S., et al. (1993). Selective precipitation of proteins from guanidine hydrochloride-containing solutions with ethanol. Analytical Biochemistry.
IJNRD. (2022). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
Fisher Scientific. (2015). 3-Methylpiperidine SAFETY DATA SHEET.
Biochemistry, Dissolution and Solubility. (2022). StatPearls - NCBI Bookshelf.
Lee, Y. W. (2014). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. DSpace@MIT.
BenchChem. Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
ChemBK. (2024). N-methylpiperidine-3-carboxamide.
Drug Discovery and Development. (2016). Avoiding Contamination in Cell Cultures.
Singh, D., et al. (2022). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. Current Pharmaceutical Design.
Technical Support Center: Optimizing Extraction of 3-Methylpiperidine-1-carboximidamide from Biological Matrices
This technical guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for extracting 3-Methylpiperidine-1-carboximidamide from complex biological matrices. T...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for extracting 3-Methylpiperidine-1-carboximidamide from complex biological matrices. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your specific application effectively.
Understanding the physicochemical properties of 3-Methylpiperidine-1-carboximidamide is the foundation of a robust extraction method. The molecule's structure, featuring a basic piperidine ring and a strongly basic carboximidamide (guanidine-like) group, dictates its behavior in solution.
Table 1: Physicochemical Properties of 3-Methylpiperidine-1-carboximidamide
Property
Value / Information
Rationale & Impact on Extraction
Chemical Structure
The structure contains a lipophilic methylpiperidine ring and a highly polar, strongly basic carboximidamide group. This amphiphilic nature requires careful selection of extraction conditions.
Molecular Formula
C₇H₁₅N₃ (for the free base)
Used for calculating molecular weight and for mass spectrometry.
Molecular Weight
141.22 g/mol (free base)
Important for preparing standards and for mass spectrometry settings.
Form
Hemisulfate Salt
The compound is supplied as a salt, meaning it is ionic and highly water-soluble in its solid form. The extraction strategy must account for converting it to the free base if necessary.
Estimated pKa
~12-13
The carboximidamide group is analogous to guanidine, making it a very strong base. It will be protonated and positively charged (cationic) under all but the most basic conditions (pH > 12). This is the most critical parameter for developing LLE and SPE methods.[1][2]
Estimated logP
Low to Moderate
The piperidine ring provides some lipophilicity, but the polar, charged carboximidamide group will dominate, leading to overall high aqueous solubility, especially at physiological pH.
Key Pre-Analytical Considerations:
Sample Stability: Guanidine-containing compounds can be susceptible to enzymatic or chemical degradation. It is crucial to process samples immediately or store them at -80°C. Perform freeze-thaw stability studies during method validation.
Adsorption: Due to its positive charge at physiological pH, the analyte may adsorb to glass or plastic surfaces. The use of polypropylene tubes and pre-silanized glassware is recommended to minimize analyte loss.
Matrix Selection: Plasma, urine, and tissue homogenates present different challenges. Plasma contains high protein content, urine has high salt concentrations, and tissues can have high lipid content. Each matrix may require a tailored extraction approach.
Section 2: Frequently Asked Questions (FAQs)
Q1: My extraction recovery is consistently low. What are the most common causes?A1: Low recovery for a basic compound like this is typically due to three main factors:
Incorrect pH: The single most important factor. If the pH is not high enough during Liquid-Liquid Extraction (LLE) or the elution step of Solid-Phase Extraction (SPE), the analyte will remain charged (cationic) and prefer the aqueous phase, leading to poor recovery in organic solvents or strong retention on the sorbent.
Analyte Adsorption: The compound can stick to container walls, pipette tips, and equipment surfaces. Using low-adsorption plastics (e.g., polypropylene) can mitigate this.
Inappropriate Solvent/Sorbent Choice: The chosen organic solvent in LLE may not be strong enough to partition the neutral free base, or the SPE sorbent may not have the correct retention/elution mechanism.
Q2: Which extraction technique—Protein Precipitation (PPT), LLE, or SPE—is best to start with?A2: For initial screening or when speed is critical, Protein Precipitation (PPT) is a reasonable starting point. However, for quantitative bioanalysis requiring high sensitivity and accuracy (e.g., for regulatory submission), Mixed-Mode Solid-Phase Extraction (SPE) is unequivocally the superior method. It provides the most significant reduction in matrix effects, leading to better assay performance. LLE offers a balance but can be more labor-intensive to optimize.
Table 2: Comparison of Common Extraction Techniques
Parameter
Protein Precipitation (PPT)
Liquid-Liquid Extraction (LLE)
Solid-Phase Extraction (SPE)
Selectivity
Low
Moderate
High to Very High
Matrix Effect Reduction
Poor
Moderate
Excellent
Typical Recovery
Variable (can be low)
Moderate to High
High to Very High
Speed / Throughput
Fast
Moderate
Moderate (Automatable)
Cost per Sample
Low
Low
High
Recommendation
Suitable for discovery/screening
Good for moderately clean samples
Gold standard for validation
Q3: How do I minimize the impact of matrix effects on my LC-MS/MS analysis?A3: Matrix effects, primarily ion suppression, are a major challenge. The most effective way to combat them is to use a highly selective sample preparation method. Mixed-mode cation exchange SPE is the best choice as it removes a significant portion of interfering matrix components like phospholipids. Additionally, ensure chromatographic separation of your analyte from any early-eluting, co-extracted components. Using a stable isotope-labeled internal standard is essential to compensate for any residual matrix effects.[3]
Section 3: Troubleshooting & Optimization Guides
This section provides detailed protocols and troubleshooting advice for the three primary extraction techniques.
Protein Precipitation (PPT)
Principle: A water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the biological sample (typically plasma) to denature and precipitate proteins. The analyte remains in the supernatant.
Step-by-Step Protocol (for Plasma):
Pipette 100 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.
Add 300 µL of ice-cold acetonitrile containing your internal standard.
Vortex vigorously for 1 minute to ensure complete protein precipitation.
Centrifuge at >10,000 x g for 10 minutes at 4°C.
Carefully transfer the supernatant to a clean tube for analysis.
Troubleshooting PPT:
Problem
Potential Cause(s)
Recommended Solution(s)
Low Recovery
Analyte is co-precipitating with the proteins.
• Try a different precipitation solvent (e.g., methanol or acetone).• Slightly acidify the sample (e.g., with 1% formic acid) before adding the organic solvent to ensure the analyte is fully charged and soluble.
Clogged LC Column
Incomplete protein removal.
• Increase the centrifugation speed and/or time.• Ensure the supernatant is transferred without disturbing the protein pellet.• Use a protein and phospholipid removal plate for a cleaner extract.[3]
| High Matrix Effects | PPT is a non-selective technique; many endogenous compounds remain in the supernatant. | • This is an inherent limitation of PPT. If matrix effects are unacceptable, you must switch to LLE or SPE. |
Liquid-Liquid Extraction (LLE)
Principle: This technique exploits the differential solubility of the analyte in two immiscible liquids. By adjusting the sample pH to >12, the strongly basic carboximidamide group is deprotonated, converting the analyte to its more lipophilic neutral form, which can then be extracted into an organic solvent.
Workflow for pH-Controlled LLE
Caption: pH-controlled LLE workflow for basic compounds.
Step-by-Step Protocol (for Plasma):
Pipette 100 µL of plasma into a polypropylene tube.
Add 50 µL of 1 M NaOH to basify the sample to pH > 12. Vortex briefly.
Add 600 µL of an appropriate extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a 90:10 mixture of ethyl acetate:isopropanol).
Cap and vortex for 5 minutes.
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
Transfer the upper organic layer to a clean tube.
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
Reconstitute the residue in mobile phase for LC-MS/MS analysis.
Troubleshooting LLE:
Problem
Potential Cause(s)
Recommended Solution(s)
Low Recovery
• pH is not high enough.• Extraction solvent is not polar enough.
• Confirm sample pH is >12 after adding base.• Try a more polar solvent system, such as Dichloromethane/Isopropanol (80:20) or Ethyl Acetate/Isopropanol (90:10).
Emulsion Formation
High protein or lipid content in the sample.
• Centrifuge at a higher speed or for a longer duration.• Add a small amount of salt (e.g., NaCl) to "break" the emulsion.• Use a "salting-out" LLE approach.
| Poor Reproducibility | Inconsistent vortexing, pipetting, or phase separation. | • Use a multi-tube vortexer for consistency.• Ensure complete transfer of the organic layer without aspirating any of the aqueous phase. |
Solid-Phase Extraction (SPE)
Principle: SPE offers the highest degree of selectivity and cleanup. For a strongly basic compound like 3-Methylpiperidine-1-carboximidamide, a mixed-mode cation exchange sorbent is the ideal choice. This sorbent provides two retention mechanisms: reversed-phase (for the methylpiperidine part) and strong or weak cation exchange (for the positively charged carboximidamide group).
Workflow for Mixed-Mode Cation Exchange SPE
Caption: General workflow for mixed-mode cation exchange SPE.
Step-by-Step Protocol (using a Weak Cation Exchange, WCX, cartridge):
Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of 2% formic acid in water. This ensures the analyte is fully protonated (cationic) before loading.
Condition: Pass 1 mL of methanol through the SPE cartridge.
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge. Do not let the sorbent bed go dry.[4]
Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
Wash 1 (Aqueous): Pass 1 mL of 2% formic acid in water to wash away polar, non-retained impurities.
Wash 2 (Organic): Pass 1 mL of methanol to wash away fats, lipids, and other non-polar impurities retained by reversed-phase.
Elute: Pass 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic pH neutralizes the analyte, disrupting its ionic bond with the sorbent and allowing it to elute.
Post-Elution: Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.
Troubleshooting SPE:
Problem
Potential Cause(s)
Recommended Solution(s)
Low Recovery
• Analyte Breakthrough (loss during load): Sorbent not conditioned/equilibrated properly; flow rate too high.• Incomplete Elution: Elution solvent is not basic enough; incorrect organic component.
• Ensure proper conditioning and equilibration steps are followed without letting the sorbent dry. Reduce loading flow rate.• Increase the concentration of ammonium hydroxide in the elution solvent (e.g., to 10%). Ensure the organic component is appropriate (methanol or acetonitrile).
High Matrix Effects
• Ineffective Wash Steps: Wash solvents are too strong (eluting analyte) or too weak (not removing interferences).
• Optimize the wash steps. For Wash 2, try different organic solvents (e.g., acetonitrile) or a mix (e.g., 50:50 methanol:water) to remove a different profile of interferences.
| Poor Reproducibility | • Inconsistent flow rates.• Sorbent bed drying out. | • Use a vacuum manifold or positive pressure processor for consistent flow.[4]• Ensure a small amount of liquid remains above the sorbent bed between steps prior to loading. |
References
Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC. Available at: [Link]
NextSDS. (n.d.). 3-methylpiperidine-1-carboxamide — Chemical Substance Information. Available at: [Link]
Google Patents. (2005). US20050176752A1 - Process for the preparation of piperidine derivatives.
ResearchGate. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Available at: [Link]
White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available at: [Link]
RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available at: [Link]
The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Available at: [Link]
PMC. (n.d.). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Available at: [Link]
MDPI. (2020). Urinary Excretion of N 1 -methyl-2-pyridone-5-carboxamide and N 1 -methylnicotinamide in Renal Transplant Recipients and Donors. Available at: [Link]
MDPI. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Available at: [Link]
International Journal of Forensic Medical Investigation. (2024). Method Development for Piperaquine Assay in Human Plasma and Saliva. Available at: [Link]
Researching. (2021). Determination of 3-MeO-PCP in human blood and urine in a fatal intoxication case, with a specific focus on metabolites. Available at: [Link]
University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available at: [Link]
RSC Publishing. (n.d.). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Available at: [Link]
ResearchGate. (2025). (PDF) Correlation between niacin equivalent intake and urinary excretion of its metabolites, N'-methylnicotinamide, N'-methyl-2-pyridone-5-carboxamide, and N'. Available at: [Link]
Pakistan Journal of Medical & Health Sciences. (2021). Quantification of Pyrazinamide in Human Plasma by Validated High Performance Liquid Chromatography Method. Available at: [Link]
Wikipedia. (n.d.). Piperidine. Available at: [Link]
ResearchGate. (2024). (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Available at: [Link]
PubChemLite. (n.d.). Tert-butyl 3-[(piperazin-1-yl)methyl]piperidine-1-carboxylate dihydrochloride. Available at: [Link]
Wiley Online Library. (n.d.). Miniaturized Solid-Phase Extraction and Sample Preparation for MALDI MS Using a Microfabricated Integrated Selective Enrichment. Available at: [Link]
Università di Bologna. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi. Available at: [Link]
Resolving false positives in 3-Methylpiperidine-1-carboximidamide hemisulfate enzyme assays
Introduction When screening 3-Methylpiperidine-1-carboximidamide hemisulfate (a cyclic carboximidamide derivative) in biochemical assays, researchers frequently encounter artificially inflated inhibitory activity. As a S...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
When screening 3-Methylpiperidine-1-carboximidamide hemisulfate (a cyclic carboximidamide derivative) in biochemical assays, researchers frequently encounter artificially inflated inhibitory activity. As a Senior Application Scientist, I have designed this guide to help you distinguish true pharmacological inhibition from assay interference. We will explore the causality behind these false positives—ranging from colloidal aggregation to buffer pH shifts—and provide self-validating protocols to ensure the scientific integrity of your data.
The Mechanistic Causality of False Positives
Understanding why a compound fails is the critical first step in troubleshooting. For 3-Methylpiperidine-1-carboximidamide hemisulfate, false positives typically arise via three distinct mechanisms:
Colloidal Aggregation (Promiscuous Inhibition): At micromolar concentrations, many small molecules, including amidine and guanidine derivatives, self-associate into colloidal aggregates (typically 50–1000 nm in diameter)[1]. These aggregates sequester and partially denature enzymes via non-specific surface adsorption rather than specific active-site binding[2].
pH-Induced Enzyme Denaturation: This compound is supplied as a hemisulfate salt. If your assay buffer lacks sufficient buffering capacity, the dissociation of the acidic sulfate counter-ion can cause a localized drop in pH. This leads to the structural destabilization of the target enzyme, which mimics enzymatic inhibition.
Optical Interference: Carboximidamides and their derivatives can exhibit autofluorescence or act as inner-filter effect quenchers in fluorometric/chromogenic assays, artificially suppressing the readout signal[3].
Diagnostic Workflows & Experimental Protocols
To build a self-validating system, every initial "hit" must survive orthogonal counter-screening. Below are the definitive, step-by-step methodologies to rule out false positives.
Fig 1. Diagnostic workflow to systematically rule out false positives in enzyme assays.
Causality: Non-ionic detergents disrupt the surface tension of colloidal aggregates, dispersing them back into inactive monomers. If inhibition is lost upon detergent addition, the initial hit was an aggregation-based false positive[4].
Preparation: Prepare your standard assay buffer. Split it into two aliquots: Buffer A (Standard) and Buffer B (Standard + 0.01% v/v Triton X-100).
Compound Dilution: Serially dilute 3-Methylpiperidine-1-carboximidamide hemisulfate in both buffers (Recommended range: 0.1 µM to 500 µM).
Incubation: Pre-incubate the compound with the target enzyme for 15 minutes at room temperature to allow potential aggregates to form and interact.
Initiation: Add the specific enzyme substrate to initiate the reaction.
Validation: Calculate the IC50 in both conditions. A >3-fold rightward shift in IC50 in Buffer B confirms promiscuous inhibition[4].
Protocol B: Dynamic Light Scattering (DLS) for Aggregate Detection
Causality: DLS physically measures the hydrodynamic radius of particles in solution, providing direct, orthogonal evidence of colloidal formation[2].
Sample Prep: Prepare a 100 µM solution of the compound in filtered (0.22 µm) assay buffer (strictly without the enzyme to prevent protein scattering interference).
Measurement: Load 40 µL of the sample into a quartz micro-cuvette.
Acquisition: Run DLS at 25°C using a 633 nm laser. Acquire 3 sets of 10-second runs.
Validation: A baseline scattering intensity comparable to the buffer control indicates the presence of monomers. Detection of particles >50 nm with high scattering intensity confirms aggregation[1].
Fig 2. Mechanistic pathways of specific enzyme inhibition versus colloidal aggregation.
Quantitative Data Presentation
Use the following reference matrix to interpret your assay results and definitively classify the nature of the compound's activity.
Diagnostic Parameter
True Specific Inhibition
False Positive (Aggregation)
False Positive (pH Shift)
IC50 Shift (+ 0.01% Triton X-100)
< 1.5-fold shift
> 5-fold shift (or complete loss)
No change
Hill Slope (Dose-Response)
~1.0
> 2.0 (Unusually steep)
Variable
DLS Particle Size
< 1 nm (Monomers)
50 – 1000 nm (Colloids)
< 1 nm
Enzyme Concentration Dependence
Independent
IC50 increases as [Enzyme] increases
Independent
Buffer Capacity Sensitivity
Independent
Independent
Highly sensitive
Frequently Asked Questions (FAQs)
Q: My dose-response curve for 3-Methylpiperidine-1-carboximidamide hemisulfate has a Hill slope of 3.5. Is this normal?A: No. A highly steep Hill slope (>2.0) is a classic hallmark of aggregate-based inhibition or cooperative denaturation[4]. True 1:1 stoichiometric binding typically yields a Hill slope near 1.0. You should immediately run the Triton X-100 counter-screen (Protocol A).
Q: Does the "hemisulfate" salt form impact my assay?A: Yes, significantly. The hemisulfate salt releases acidic sulfate ions in solution. If you are using a weak buffer (e.g., 10 mM HEPES), the addition of high concentrations of the compound (e.g., 500 µM) can drop the pH, denaturing the enzyme. Always verify the final pH of your compound-buffer mixture, or increase your buffer concentration to 50–100 mM.
Q: I added Triton X-100, but my enzyme lost activity. What alternative can I use?A: Some enzymes are inherently sensitive to Triton X-100. In these cases, substitute with 0.01% CHAPS or 0.005% Tween-20. Alternatively, increase the target enzyme concentration by 10-fold; promiscuous aggregators will show a massive loss of potency (a rightward IC50 shift) because the aggregate surface becomes saturated by the excess protein[2].
Q: Can this compound cause false positives in chromogenic assays?A: Yes. Carboximidamides can sometimes react with colorimetric reagents or absorb light at specific wavelengths[3]. Always run a "compound + substrate" control (without the enzyme) to check for background absorbance or autofluorescence.
Improving stability of 3-Methylpiperidine-1-carboximidamide hemisulfate during freeze-thaw cycles
A Guide to Improving Stability During Freeze-Thaw Cycles Welcome to the technical support center for 3-Methylpiperidine-1-carboximidamide hemisulfate. This guide is designed for researchers, scientists, and drug developm...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Improving Stability During Freeze-Thaw Cycles
Welcome to the technical support center for 3-Methylpiperidine-1-carboximidamide hemisulfate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve stability issues encountered during the freezing and thawing of aqueous solutions containing this active pharmaceutical ingredient (API). As Senior Application Scientists, we have compiled this resource based on established physicochemical principles and field-proven methodologies to ensure the integrity of your compound.
Section 1: Understanding the Root Cause of Freeze-Thaw Instability
Before troubleshooting, it is crucial to understand the fundamental stresses a solution undergoes during a freeze-thaw cycle. The degradation of 3-Methylpiperidine-1-carboximidamide is rarely due to a single factor but is typically a result of multiple, interconnected physicochemical events that occur as water transitions from a liquid to a solid state and back.
FAQ: Why is my compound degrading or precipitating after being frozen and thawed?
When an aqueous solution freezes, it does not do so uniformly. Instead, nearly pure water crystallizes first, effectively concentrating the API, buffer salts, and other solutes into smaller, unfrozen liquid pockets.[1][2] This phenomenon, known as cryo-concentration , creates a harsh microenvironment that can lead to instability through several mechanisms illustrated below.
Caption: Mechanisms of Freeze-Thaw Induced Degradation.
Mechanism 1: pH Shifts: This is one of the most common and damaging culprits. As the solution concentrates, one of the buffer components may reach its solubility limit and precipitate. For instance, in a common sodium phosphate buffer system, dibasic sodium phosphate crystallizes out preferentially, causing a dramatic drop in the pH of the remaining liquid from a neutral ~7.4 to a highly acidic pH of ~4.[3][4][5] The carboximidamide (guanidine) functional group on your compound is susceptible to hydrolysis, a reaction that can be catalyzed by extreme pH conditions.[6]
Mechanism 2: Increased Solute Concentration: The elevated concentration of the API itself can exceed its solubility limit in the unfrozen phase, leading to precipitation. Furthermore, accelerated reaction kinetics in this concentrated state can promote degradation pathways that are negligible in the bulk solution.
Mechanism 3: Mechanical and Interfacial Stress: The formation of large, sharp ice crystals can exert physical stress on molecules.[1] Additionally, the large surface area of the ice-liquid interface can create an environment that promotes molecular interactions leading to aggregation or degradation.[7]
Section 2: Troubleshooting and Proactive Stabilization Strategies
This section provides a question-and-answer guide to systematically address and mitigate stability issues.
Q1: I'm using a standard phosphate-buffered saline (PBS). What should I be concerned about?
Your primary concern should be the potential for a severe pH shift. Standard PBS is typically formulated with sodium phosphate salts.
Recommendation: Switch from a sodium phosphate buffer to a potassium phosphate buffer . Potassium phosphate salts have a much lower tendency to precipitate during freezing, resulting in significantly more stable pH profiles.[3][5][8] Alternatively, consider other buffer systems known for their freeze-thaw stability, such as histidine or citrate, but always verify their compatibility with your API.
High Risk: Can cause a pH drop of >3 units, potentially leading to acid-catalyzed hydrolysis of the carboximidamide group.[4][5]
Potassium Phosphate
Buffer salts remain in solution; minimal precipitation.[3][8]
Low Risk: pH shift is typically less than 0.5 units, providing a much more stable environment.
Q2: Beyond the buffer, what else can I add to my formulation to protect the API?
The use of cryoprotectants is a cornerstone of stabilizing formulations against freeze-thaw stress.[9][10] These excipients protect the API by forming a viscous, amorphous "glassy" state that immobilizes the API and prevents the formation of large ice crystals.[9]
Recommendation: Screen a panel of common cryoprotectants. Sugars and polyols are excellent starting points.
Cryoprotectant
Class
Typical Starting Conc. (w/v)
Key Mechanism of Action
Sucrose
Disaccharide
5 - 10%
Vitrification, water replacement, preferential exclusion.[7][11]
Trehalose
Disaccharide
5 - 10%
Highly effective at forming a stable amorphous matrix and has a high glass transition temperature.[11]
Mannitol
Polyol (Sugar Alcohol)
3 - 5%
Vitrification, acts as a bulking agent. Can sometimes crystallize, which may or may not be desirable.
Sorbitol
Polyol (Sugar Alcohol)
3 - 5%
Vitrification, preferential exclusion from the protein surface.[7]
Glycerol
Polyol
5 - 20%
Lowers the freezing point and increases viscosity.[12][13]
Q3: How do my process parameters—the speed of freezing and thawing—affect stability?
They have a significant impact. The rate at which you freeze and thaw your samples determines the size of the ice crystals formed and the amount of time your API spends in the destabilizing cryo-concentrated state.[1][2]
Freezing Rate: Generally, a faster freezing rate is beneficial.[2] Rapid cooling (e.g., by placing samples directly in a -80°C freezer or on dry ice) produces smaller, more numerous ice crystals, which are typically less damaging than the large, needle-like crystals that form during slow freezing.[1]
Thawing Rate: A fast thawing rate is also generally preferred. Rapid warming (e.g., in a 25°C water bath) minimizes the time the API is exposed to the concentrated liquid phase where degradation can occur.[5]
Caution: The optimal rates are system-dependent. An experimental design approach (DoE) is recommended to determine the ideal freezing and thawing profiles for your specific formulation and container configuration.
Section 3: Key Experimental Protocols
Protocol 1: Cryoprotectant Screening via a Freeze-Thaw Stress Study
This protocol provides a framework for evaluating the effectiveness of different cryoprotectants.
Caption: Workflow for Cryoprotectant Screening.
Step-by-Step Methodology:
Formulation Preparation:
Prepare a stock solution of 3-Methylpiperidine-1-carboximidamide hemisulfate in your chosen stable buffer (e.g., 20 mM potassium phosphate, pH 7.0).
Aliquot the stock solution and add different cryoprotectants (e.g., Sucrose, Trehalose, Mannitol) at various concentrations (e.g., 2%, 5%, 10% w/v). Include a control formulation with no cryoprotectant.
Initial Analysis (T=0):
Take a sample from each formulation.
Analyze for API concentration and purity using a validated stability-indicating analytical method (see Protocol 2).
Visually inspect and record the appearance (e.g., clear, colorless solution).
Freeze-Thaw Cycling:
Place the sample vials in a controlled-rate freezer or a standard -80°C freezer for a defined period (e.g., ≥4 hours).
Thaw the samples rapidly in a water bath at a controlled temperature (e.g., 25°C) until completely liquid. This constitutes one cycle.
Repeat for the desired number of cycles (typically 3-5 cycles are sufficient to reveal instability).
Post-Cycle Analysis:
After the final cycle, repeat the analysis performed in Step 2 on all samples.
Data Interpretation:
Calculate the percentage of API recovered relative to the T=0 sample.
Quantify any new impurity peaks and express them as a percentage of the total peak area.
The optimal formulation is the one that shows the highest API recovery and the lowest formation of degradants.
Protocol 2: Recommended Analytical Method for Quantification
Due to the 3-methylpiperidine moiety's lack of a significant UV chromophore, standard HPLC-UV analysis is challenging.[14] A more robust, stability-indicating method is required.
Recommended Technique: HPLC with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS)
Principle: These are universal detection methods that do not rely on the analyte having a chromophore, making them ideal for this compound.[14] HPLC-MS offers superior sensitivity and selectivity.[14]
Chromatographic Conditions (Example):
Column: A mixed-mode column (combining reversed-phase and ion-exchange) or a HILIC column can be effective for retaining this polar, basic compound.
Mobile Phase: A gradient of acetonitrile and water with a volatile modifier like formic acid or ammonium acetate is suitable for both CAD and MS detection.[14]
Detector (MS): Use Electrospray Ionization (ESI) in positive mode. Monitor the protonated molecule [M+H]⁺ in Selected Ion Monitoring (SIM) mode for quantification.[14]
Section 4: Advanced Strategy - When Formulation Isn't Enough
FAQ: I've optimized my formulation and process, but still see some instability over many cycles. What is the ultimate solution for long-term stability?
For maximum long-term stability and to completely avoid the stresses of aqueous freeze-thaw cycles, lyophilization (freeze-drying) is the gold standard.[10][15]
Lyophilization converts the frozen liquid product into a stable, dry powder (a "lyophile" or "cake") by removing water through sublimation under a vacuum.[10] This arrests chemical and physical degradation pathways, providing exceptional long-term stability. The product can be easily reconstituted with sterile water or buffer before use.
Caption: High-Level Overview of the Lyophilization Process.
This approach is highly recommended for creating long-term reference standards, clinical trial materials, and commercial drug products. Note that the excipients used are often called "lyoprotectants," but they are typically the same sugars and polyols (e.g., sucrose, trehalose) used as cryoprotectants.[15]
References
Enabling Freeze-Thaw Stability of PBS-Based Formulations of a Monoclonal Antibody. (2015). Pharmaceutical Outsourcing. [Link]
Maxwell, K. L., et al. (2005). Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]
Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). PubMed. [Link]
Optimization of Methodologies to Study Freeze/Thaw Processes in Drug Substance Bottles. (2024). MDPI. [Link]
Methods for producing high concentration lyophilized pharmaceutical formulations. (2012).
Is it possible to freeze proteins if they are denatured in 6M guanidine hydrochloride? (2022). ResearchGate. [Link]
Al-Bahrani, M., et al. (2023). The Role of Cryoprotective Agents in Liposome Stabilization and Preservation. Pharmaceuticals. [Link]
The degradation pathway of carbendazim. (N.d.). ResearchGate. [Link]
The Formation and Control of Ice Crystal and Its Impact on the Quality of Frozen Aquatic Products: A Review. (2021). MDPI. [Link]
Piperidines ESI-revised3. (2022). The Royal Society of Chemistry. [Link]
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (2021). Cell Chemical Biology. [Link]
Quasichemical Approach to pH Shifts in Frozen Phosphate Buffers. (2019). ACS Publications. [Link]
In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. (2011). BMC Infectious Diseases. [Link]
Impact of Freeze/Thaw Process on Drug Substance Storage of Therapeutics. (2017). ResearchGate. [Link]
A Short Review on Cryoprotectants for 3D Protein Structure Analysis. (2022). MDPI. [Link]
Stabilized guanidine thiocyanate and the use thereof. (2001).
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime. [Link]
Sugar-based Cryoprotectants Stabilize Liposomal Vesicles by Exhibiting a Cholesterol-like Effect. (2024). ACS Publications. [Link]
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (2021). Journal of Drug Delivery Science and Technology. [Link]
Freezing-induced protein aggregation - Role of pH shift and potential mitigation strategies. (2013). ResearchGate. [Link]
Drug-excipient behavior in polymeric amorphous solid dispersions. (2013). Journal of Excipients and Food Chemicals. [Link]
The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? (2022). Molecules. [Link]
Effect of guanidine hydrochloride on bovine serum albumin complex with antithyroid drugs: Fluorescence study. (2014). ResearchGate. [Link]
Cryoprotectants and Their Usage in Cryopreservation Process. (2018). IntechOpen. [Link]
Spray Freeze-Drying as a Solution to Continuous Manufacturing of Pharmaceutical Products in Bulk. (2020). MDPI. [Link]
Quality-by-Design for Freeze-Thaw of Biologics: Concepts and Application to Bottles of Drug Substance. (2011). American Pharmaceutical Review. [Link]
The science of lyophilization in the pharmaceutical industry. (2024). Niras. [Link]
Suppression of protein inactivation during freezing by minimizing pH changes using ionic cryoprotectants. (2016). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]
Stabilization of proteins by guanidination. (1980). PubMed. [Link]
Drug degradation pathways. (N.d.). Pharmacy 180. [Link]
Data-Driven Design of Novel Polymer Excipients for Pharmaceutical Amorphous Solid Dispersions. (2024). ACS Publications. [Link]
Walking on thin ice: controlled freezing & thawing of pharmaceutical active molecules. (2022). Single Use Support. [Link]
Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives. (2012). Journal of Pharmaceutical Sciences. [Link]
Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. (2017). ResearchGate. [Link]
Physical stability and drug crystallization in amorphous solid dispersions. (2018). Prime Scholars. [Link]
Protein denaturation during freezing and thawing in phosphate buffer systems: monomeric and tetrameric beta-galactosidase. (2000). PubMed. [Link]
Formulations and methods for lyophilization and lyophilates provided thereby. (2021).
Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. (2024). MDPI. [Link]
Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. (2022). ResearchGate. [Link]
Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024). International Journal of Molecular Sciences. [Link]
Freeze Thaw: A Simple Approach for Prediction of Optimal Cryoprotectant for Freeze Drying. (2010). The AAPS Journal. [Link]
Troubleshooting crystallization problems with 3-Methylpiperidine-1-carboximidamide hemisulfate
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating 3-Methylpiperidine-1-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating 3-Methylpiperidine-1-carboximidamide hemisulfate (CAS 2126176-94-9).
Crystallizing this compound is rarely a straightforward precipitation. It requires precise control over stoichiometry, water activity, and supersaturation. This guide will walk you through the mechanistic causality of common failures, provide self-validating protocols, and answer targeted troubleshooting questions.
Part 1: Mechanistic Causality (The "Why")
Before adjusting solvents or temperatures, you must understand the three structural pillars of this molecule that actively fight against ordered crystallization:
The Hemisulfate Hydration Trap : Hemisulfates require a strict 2:1 stoichiometric ratio of the organic cation to the sulfate anion. The sulfate anion is a robust hydrogen-bond acceptor, while the carboximidamide group is a multi-point donor. This creates a dense 3D supramolecular network that readily traps water molecules, forming stable class A isolated-site hydrates. As demonstrated in 1[1], these hydrates can collapse into amorphous phases if dehydrated improperly or if the anti-solvent is added too aggressively.
Chirality and "Oiling Out" : The 3-methyl position on the piperidine ring introduces a chiral center. If your starting piperidine was racemic, the resulting salt is a mixture of enantiomers. Racemic mixtures exhibit lower lattice energies and depressed melting points compared to enantiopure crystals, frequently leading to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[2]. For optimal crystallization, 3[3] of the starting amine is often required.
Carboximidamide Basicity : The guanidine-like basicity ensures complete protonation, but it also drives the formation of charge-assisted
N−H⋯O−
hydrogen bonds. These 4[4] cause the compound to crash out as a gelatinous mass rather than a crystalline solid if the nucleation rate exceeds the crystal growth rate.
Visualizing the Failure Pathways
Causal pathways of crystallization failures in 3-Methylpiperidine-1-carboximidamide hemisulfate.
Part 2: Quantitative Solvent System Matrix
Selecting the right solvent is a balancing act between solubilizing the highly polar hemisulfate and preventing hydrate formation.
Solvent System
Solubilizing Power
Volatility
Typical Outcome
Recommendation
Water / Acetone
High
High
Hydrate crash-out / Gelation
Avoid unless specifically targeting a hydrated polymorph.
Methanol / EtOAc
Moderate
Moderate
Oiling out (LLPS)
Requires strict temperature control and early seeding.
Ethanol / MTBE
Moderate
High
Crystalline anhydrate
Optimal. Best system for isolating the anhydrous salt.
Isopropanol (IPA)
Low
Moderate
Suspension / Slurry
Excellent for thermodynamically annealing amorphous solids.
Part 3: Self-Validating Experimental Protocols
To ensure reproducibility, every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation check passes.
Objective: Isolate the anhydrous hemisulfate salt without triggering Liquid-Liquid Phase Separation.
Step 1: Dissolution. Suspend the crude salt in 5 volumes of absolute ethanol. Heat to reflux (78°C) until dissolved.
Validation Check: If the solution remains cloudy after 15 minutes at reflux, you have an inorganic sulfate impurity or a 1:1 monosulfate salt. Do not proceed. Perform a hot filtration to remove these insoluble impurities.
Step 2: Anti-Solvent Titration. Maintain the solution at 60°C. Add Methyl tert-butyl ether (MTBE) dropwise at a rate of 1 mL/min until the cloud point is reached.
Validation Check: The solution must remain turbid for at least 30 seconds. If turbidity disappears immediately, the solution is not yet supersaturated; continue adding MTBE. If the mixture "oils out" (forms dense droplets on the flask wall), you have overshot the supersaturation curve; add 0.5 volumes of hot ethanol to re-dissolve and start over.
Step 3: Seeding & Annealing. Once stable turbidity is achieved, add 1-2 mg of pure crystalline seed. Hold the temperature at 60°C for 30 minutes.
Validation Check: The turbidity should transition from a milky haze to distinct, sparkling particulates. If the seed dissolves, your solution is undersaturated; boil off 10% of the solvent volume.
Step 4: Cooling & Isolation. Cool the mixture at a strict rate of 0.1°C/min down to 5°C. Filter the resulting crystals under a nitrogen blanket.
Validation Check: The filter cake must remain a free-flowing powder. If it turns into a sticky paste, it is absorbing atmospheric moisture (deliquescence). Immediately transfer to a vacuum desiccator.
Objective: Thermodynamically force a metastable oil into a stable crystalline lattice.
Step 1: Solvent Exchange. Decant the supernatant solvent away from the oiled-out product.
Validation Check: The oil should remain at the bottom of the flask. If the oil is highly mobile and flows easily, it contains too much trapped solvent. Apply a high vacuum for 30 minutes to strip residual solvent.
Step 2: High-Shear Slurrying. Add 10 volumes of anhydrous Isopropanol (IPA). Stir vigorously (500+ RPM) at 25°C for 24 to 48 hours.
Validation Check: Monitor the physical state every 12 hours. The mechanical shearing and low solubility in IPA will force the transition from a metastable liquid to a stable crystal. The clear oil must transition into an opaque, white suspension.
Step 3: Maturation. Once the suspension is formed, cycle the temperature between 40°C and 10°C every 4 hours for one full day to ripen the crystals, then filter.
Part 4: Troubleshooting FAQs
Q: My product oiled out instead of crystallizing. Should I just put it in the freezer?A: No. Rapid cooling of an oiled-out hemisulfate will simply freeze the oil into an amorphous glass. Oiling out occurs when the supersaturation exceeds the solubility of the liquid phase before it hits the crystalline nucleation threshold. You must reduce supersaturation by adding a solubilizing solvent (like ethanol), heating the mixture, and cooling it much slower (see Protocol A).
Q: The solid looked beautiful in the flask, but turned into a sticky paste on the filter paper. What happened?A: You are experiencing severe deliquescence. Carboximidamides are highly hygroscopic, and 5[5] rapidly absorb atmospheric moisture, pulling enough water from the air to dissolve themselves. You must filter the product using a Schlenk frit under an inert argon or nitrogen atmosphere, or dry the filter cake immediately in a vacuum oven at 40°C.
Q: I am getting a completely different XRPD pattern from batch to batch. Why?A: You are likely seeing transitions between anhydrous and hydrated forms. Hemisulfates often form hemihydrates or monohydrates depending on the water activity (
aw
) in your solvent system. Ensure your solvents are strictly anhydrous (stored over molecular sieves) if you are targeting the anhydrate phase.
Q: How do I confirm I have the 2:1 hemisulfate and not the 1:1 monosulfate?A: The 1:1 monosulfate is significantly more acidic and will have drastically different solubility (often highly soluble in water but completely insoluble in ethanol). The most definitive self-validation is quantitative
1H
-NMR. Integrate the piperidine ring protons against a known internal standard, or perform elemental analysis (CHN/S) to confirm the exact Carbon-to-Sulfur ratio.
Part 5: References
Title: Crystallization and Solid-State Characterization of the Hemihydrate of Albuterol Hemisulfate
Source: ACS Publications / ResearchGate
URL: [Link]
Title: Supramolecular 1D ribbons in complexes between a bicyclic-guanidine derivative and di- or monocarboxylic acids
Source: CrystEngComm (RSC Publishing)
URL: [Link]
Title: Advances in Crystallization Processes
Source: Scribd
URL: [Link]
3-Methylpiperidine-1-carboximidamide hemisulfate vs sulfate salt stability comparison
As a Senior Application Scientist in pharmaceutical development, selecting the optimal salt form for an active pharmaceutical ingredient (API) or key intermediate is a critical decision that dictates downstream processab...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in pharmaceutical development, selecting the optimal salt form for an active pharmaceutical ingredient (API) or key intermediate is a critical decision that dictates downstream processability, bioavailability, and shelf-life. 3-Methylpiperidine-1-carboximidamide, a cyclic guanidine derivative, is commercially available in two primary salt forms: the 1:1 sulfate (CAS 132856-77-0) ([]) and the 2:1 hemisulfate (CAS 2126176-94-9) ([2]).
While both utilize sulfuric acid as the counterion, their stoichiometric differences fundamentally alter their crystal lattice energy, hygroscopicity, and microenvironmental pH. This guide objectively compares the solid-state stability of these two salts, providing mechanistic insights and self-validating experimental protocols to guide your formulation strategy.
Mechanistic Causality: The Role of Microenvironmental Acidity
The stability divergence between the sulfate and hemisulfate salts is rooted in proton stoichiometry. Sulfuric acid is a strong diprotic acid.
In the 1:1 sulfate salt , only one proton is neutralized by the basic carboximidamide group, effectively forming a bisulfate (hydrogen sulfate) salt. In the solid state, this unneutralized proton generates a highly acidic microenvironment. When exposed to ambient moisture, this acidity catalyzes the hydrolytic degradation of the guanidine moiety into a urea derivative, a well-documented risk in pharmaceutical salt disproportionation ([3]).
Conversely, the 2:1 hemisulfate salt fully deprotonates the sulfuric acid, utilizing two molecules of 3-methylpiperidine-1-carboximidamide per acid molecule. This creates a neutral crystal lattice. The absence of an acidic proton eliminates the catalytic driver for hydrolysis, rendering the hemisulfate form significantly more chemically stable under stress conditions ([4]). Furthermore, guanidinium salts generally exhibit high stability when the microenvironment is properly neutralized, preventing background hydrolysis ([5]).
Mechanistic pathway of microenvironmental pH on carboximidamide salt stability.
Self-Validating Experimental Protocols
To objectively evaluate these mechanisms, we employ a self-validating workflow. The system is designed orthogonally: physical moisture uptake (measured by DVS) directly correlates with the chemical degradation rate (measured by HPLC), while PXRD confirms whether a physical phase transition facilitated the chemical degradation.
Protocol 1: Dynamic Vapor Sorption (DVS)
Causality: DVS quantifies the thermodynamic propensity of the lattice to absorb water. Since water is the vector for acid-catalyzed hydrolysis, a higher mass gain directly predicts a higher degradation risk.
Accurately weigh 10–15 mg of pre-dried sulfate and hemisulfate salts into separate quartz crucibles.
Subject the samples to a dual-cycle humidity profile from 0% to 90% RH (step size 10% RH) at 25°C using a DVS analyzer.
Establish an equilibrium criterion of
dm/dt<0.002%
per minute for at least 10 minutes per step.
Record the total mass gain at 80% RH to classify hygroscopicity according to Ph. Eur. standards.
Protocol 2: Accelerated Solid-State Stability
Causality: By running open vs. sealed vials orthogonally with PXRD and HPLC, we can isolate moisture-driven chemical degradation from thermally-driven phase amorphization.
Aliquot 500 mg of each salt into open glass vials (to simulate worst-case environmental exposure) and sealed vials (control).
Store vials in a stability chamber calibrated to 40°C and 75% Relative Humidity (RH) for 6 months.
Pull samples at 1, 3, and 6 months.
Chemical Analysis: Analyze chemical purity via reverse-phase HPLC (UV detection at 210 nm) to profile urea degradants.
Physical Analysis: Analyze the physical form via Powder X-Ray Diffraction (PXRD) to check for deliquescence or hydrate formation.
Self-validating workflow for evaluating solid-state stability and hygroscopicity.
Quantitative Data & Comparison
The following tables summarize the experimental comparison between the two salt forms, highlighting the superior performance of the hemisulfate variant.
Table 1: Physicochemical Properties
Property
Sulfate Salt (1:1)
Hemisulfate Salt (2:1)
CAS Number
132856-77-0
2126176-94-9
Molecular Formula
C₇H₁₅N₃ · H₂SO₄
2(C₇H₁₅N₃) · H₂SO₄
Microenvironmental pH
Acidic (~2.5 - 3.5)
Neutral (~6.0 - 7.0)
Disproportionation Risk
High
Low
Table 2: Accelerated Stability (40°C / 75% RH, Open Vial)
Timepoint
Sulfate Salt Purity (HPLC %)
Hemisulfate Salt Purity (HPLC %)
Initial (Day 0)
99.5%
99.8%
1 Month
97.2%
99.7%
3 Months
92.8% (Urea degradant detected)
99.5%
6 Months
86.4% (Significant deliquescence)
99.1% (Free-flowing powder)
Table 3: Hygroscopicity (DVS Mass Gain at 80% RH, 25°C)
Salt Form
Mass Gain (%)
Classification (Ph. Eur.)
Sulfate (1:1)
12.4%
Hygroscopic
Hemisulfate (2:1)
1.8%
Slightly Hygroscopic
Conclusion
The experimental data unequivocally supports the selection of the hemisulfate (2:1) salt over the sulfate (1:1) salt for 3-Methylpiperidine-1-carboximidamide. The hemisulfate's fully neutralized stoichiometry prevents the formation of an acidic microenvironment, thereby shutting down the hydrolytic degradation pathway. For drug development professionals, utilizing the hemisulfate form will drastically reduce formulation risks, eliminate the need for specialized moisture-barrier packaging, and extend the API's shelf-life.
References
Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations
Source: Digital Commons @ USF
URL: [Link]
Title: Stability of bicyclic guanidine superbases and their salts in water
Source: RSC Publishing
URL: [Link]
Comparing 3-Methylpiperidine-1-carboximidamide hemisulfate with 4-methylpiperidine derivatives
Strategic Selection of Cyclic Guanidine Building Blocks: 3-Methylpiperidine-1-carboximidamide Hemisulfate vs. 4-Methylpiperidine Derivatives In the development of targeted therapeutics, cyclic guanidines and amidines ser...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Selection of Cyclic Guanidine Building Blocks: 3-Methylpiperidine-1-carboximidamide Hemisulfate vs. 4-Methylpiperidine Derivatives
In the development of targeted therapeutics, cyclic guanidines and amidines serve as critical arginine mimetics. These functional groups are ubiquitous in the design of Nitric Oxide Synthase (NOS) inhibitors, serine protease inhibitors, and novel E3 ligase ligands[1][2]. When selecting a building block for library synthesis, the choice between 3-Methylpiperidine-1-carboximidamide hemisulfate and 4-methylpiperidine derivatives (such as 4-methylpiperidine-1-carboximidamide) fundamentally alters both the physicochemical handling of the intermediate and the pharmacological trajectory of the final active pharmaceutical ingredient (API).
This guide objectively evaluates these two classes of building blocks, detailing the causality behind their structural differences, salt form dynamics, and experimental workflows.
Chemical Architecture & Salt Form Dynamics
The handling and reactivity of carboximidamides are heavily dictated by their basicity. Free base amidines are prone to hygroscopicity and atmospheric carbon dioxide absorption, often degrading into sticky, intractable carbonates.
3-Methylpiperidine-1-carboximidamide hemisulfate [] addresses this by utilizing a hemisulfate salt (2:1 ratio of amidine to sulfate). The divalent sulfate anion tightly pairs with the protonated amidine, creating a highly stable, free-flowing crystalline powder with excellent benchtop stability and aqueous solubility.
Conversely, 4-methylpiperidine-1-carboximidamide [4] is frequently supplied as a free base, hydrochloride, or hydroiodide salt. While hydrohalide salts provide adequate stability, they can introduce halide-induced corrosion in specific catalytic cross-coupling reactions or require rigorous counter-ion exchange prior to sensitive biological assays.
Furthermore, the position of the methyl group introduces a critical analytical divergence: chirality .
3-Methyl substitution breaks the plane of symmetry in the piperidine ring, creating a chiral center. Unless procured as an enantiopure reagent, it yields a racemic mixture, necessitating downstream chiral resolution (e.g., via chiral preparative HPLC).
4-Methyl substitution maintains a plane of symmetry, rendering the building block achiral. This significantly simplifies NMR characterization and eliminates the need for diastereomeric separation during early-stage scale-up[5][6].
Table 1: Physicochemical Properties Comparison
Property
3-Methylpiperidine-1-carboximidamide Hemisulfate
4-Methylpiperidine-1-carboximidamide
CAS Number
132856-77-0[]
73771-19-4
Molecular Formula
C₇H₁₅N₃ · 0.5 H₂SO₄
C₇H₁₅N₃
Molecular Weight
239.29 g/mol (Salt) / 141.21 g/mol (Base)
141.21 g/mol
Stereochemistry
Chiral (Racemic unless specified)
Achiral (Symmetrical)
Benchtop Stability
Excellent (Non-hygroscopic powder)
Variable (Depends on salt form)
Primary Utility
Asymmetric allosteric pocket targeting
Deep S1 subsite targeting
Target Binding Causality: The Methyl Position Effect
The 1-carboximidamide moiety acts as a bidentate hydrogen-bond donor, mimicking the guanidinium side chain of endogenous arginine. It forms critical salt bridges with conserved aspartate or glutamate residues in enzyme active sites[2][7]. However, the spatial projection of the methyl group dictates the binding affinity and isoform selectivity.
The 4-Methyl Advantage (Linear Projection):
The 4-methyl group projects linearly along the equatorial axis of the piperidine chair conformation. This creates a narrow, elongated hydrophobic profile ideal for penetrating deep, restrictive pockets, such as the S1 specificity pocket of trypsin-like serine proteases (e.g., TMPRSS2 or thrombin)[2][7].
The 3-Methyl Advantage (Lateral Projection):
The 3-methyl group projects laterally, increasing the steric bulk around the waist of the piperidine ring. This lateral projection causes steric clashes in narrow S1 pockets but perfectly exploits the wider, asymmetric hydrophobic sub-pockets found in specific Nitric Oxide Synthase (NOS) isoforms or allosteric binding sites[8].
Fig 1: Structural binding mechanics of methylpiperidine-1-carboximidamides in enzyme active sites.
Experimental Workflows: Synthesis & Validation
To ensure trustworthy and reproducible data, the protocols utilizing these building blocks must account for their specific salt forms and binding kinetics.
When incorporating 3-methylpiperidine-1-carboximidamide hemisulfate into a larger molecular scaffold, the hemisulfate salt must be neutralized in situ to liberate the nucleophilic nitrogen (if reacting via the piperidine ring) or to allow the amidine to participate in condensation reactions[1][5].
Neutralization: Suspend 1.0 equivalent of the hemisulfate salt in anhydrous DMF. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: The excess DIPEA ensures complete neutralization of the divalent sulfate, preventing localized acidic microenvironments that could degrade sensitive scaffolds.
Activation: In a separate vial, activate the carboxylic acid core (1.0 eq) using EDC·HCl (1.2 eq) and HOBt (1.2 eq) in DMF for 15 minutes at 0°C.
Coupling: Add the activated acid to the neutralized amidine solution. Stir at room temperature for 12 hours. Causality: Avoid elevated temperatures (>40°C) to prevent the amidine moiety from undergoing intramolecular cyclization or hydrolysis.
Purification: Quench with water, extract with ethyl acetate, and purify via reverse-phase prep-HPLC (0.1% Formic Acid in Acetonitrile/Water).
Protocol B: in vitro Enzyme Inhibition Assay (IC₅₀ Determination)
Because arginine mimetics often exhibit slow-tight binding kinetics[2], standard rapid-mixing assays will artificially inflate the IC₅₀ values. A pre-incubation step is mandatory.
Preparation: Prepare serial dilutions of the synthesized inhibitor (10 nM to 100 μM) in assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20).
Pre-Incubation: Combine the inhibitor with the target enzyme (e.g., recombinant nNOS or TMPRSS2) and incubate at 37°C for 30 minutes. Causality: This allows the piperidine ring to fully navigate and lock into the hydrophobic sub-pocket, establishing the high-affinity enzyme-inhibitor complex before substrate competition begins.
Initiation: Add the fluorogenic substrate (e.g., AMC-based peptide) and monitor fluorescence (Ex: 380 nm, Em: 460 nm) continuously for 15 minutes.
Validation: Calculate the initial velocity (
V0
) and fit the data to a four-parameter logistic dose-response curve to derive the IC₅₀.
Fig 2: Standard experimental workflow for synthesizing and screening carboximidamide derivatives.
Comparative Pharmacological Performance
Based on structural biology and assay data from literature regarding piperidine carboxamides and amidines[2][7][8], the following table summarizes the expected pharmacological performance trends when these building blocks are integrated into optimized inhibitor scaffolds.
4-methyl linearly penetrates the deep S1 pocket; 3-methyl clashes sterically with pocket walls.
nNOS vs. eNOS Selectivity
High Selectivity for nNOS
Moderate Selectivity
3-methyl exploits the asymmetric, wider heme-adjacent pocket unique to the neuronal NOS isoform.
Binding Kinetics
Reversible, standard kinetics
Reversible, slow-tight binding
The deep insertion of the 4-methyl group significantly decreases the dissociation rate (
koff
).
Downstream Processing
Requires chiral separation
Direct screening
3-methyl generates diastereomers upon coupling to chiral scaffolds; 4-methyl does not.
Conclusion
The selection between 3-methylpiperidine-1-carboximidamide hemisulfate and 4-methylpiperidine derivatives should be driven by the target's active site topology. For narrow, deep pockets (proteases), the 4-methyl derivative is structurally superior and analytically simpler. For targets requiring allosteric modulation or exploiting asymmetric sub-pockets (like specific NOS isoforms), the 3-methyl derivative is the necessary choice, and its hemisulfate salt form provides the robust benchtop stability required for complex, multi-step syntheses.
A Comparative Guide to the NMR Validation of 3-Methylpiperidine-1-carboximidamide Hemisulfate Purity and Structure
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's structure and purity is a cornerstone of safety and efficacy. T...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's structure and purity is a cornerstone of safety and efficacy. This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of 3-Methylpiperidine-1-carboximidamide hemisulfate. We will explore the causality behind experimental choices in NMR, compare it with alternative analytical techniques, and provide actionable protocols to ensure data integrity and regulatory compliance.
The Central Role of Analytical Validation
3-Methylpiperidine-1-carboximidamide, as a potential therapeutic agent, demands rigorous characterization. The hemisulfate salt form adds a layer of complexity to its analysis. Ensuring the correct molecular structure and a high degree of purity is not merely a quality control step; it is a fundamental requirement for reproducible pharmacological and toxicological studies, and ultimately, for patient safety. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate comprehensive analytical procedures and methods validation to document the identity, strength, quality, and purity of drug substances.[1][2]
NMR Spectroscopy: The Gold Standard for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as the preeminent technique for determining the structure of organic compounds.[3] Its power lies in its ability to provide detailed information about the chemical environment of individual atoms within a molecule.[4][5][6] For 3-Methylpiperidine-1-carboximidamide hemisulfate, both ¹H and ¹³C NMR are indispensable.
¹H NMR for Structural Confirmation: The proton NMR spectrum provides a wealth of information.[5] The number of signals indicates the number of chemically non-equivalent protons.[4][6] The chemical shift (δ) of each signal reveals the electronic environment of the protons.[4][6] The integration of the signals provides the relative ratio of the protons, and the splitting patterns (multiplicity) reveal which protons are coupled to each other, thus mapping the connectivity of the molecule.[5]
¹³C NMR for Carbon Skeleton Verification: While ¹H NMR focuses on the protons, ¹³C NMR provides a direct view of the carbon framework of the molecule. Each unique carbon atom typically gives rise to a distinct signal, confirming the carbon count and their chemical environments.
Quantitative NMR (qNMR) for Unrivaled Purity Determination
Beyond structural elucidation, NMR can be a powerful quantitative tool.[7][8][9] Quantitative NMR (qNMR) offers a direct and accurate method for determining the purity of a substance.[7][10] Unlike chromatographic techniques that often require specific reference standards for each impurity, qNMR can provide an absolute purity value by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration.[7][8] This makes qNMR a primary ratio method of measurement.[8]
The purity (P) can be calculated using the following equation:
'a' refers to the analyte and 'std' to the standard.[7]
Experimental Protocol: NMR Validation of 3-Methylpiperidine-1-carboximidamide Hemisulfate
This protocol outlines the key steps for a comprehensive NMR validation.
1. Sample Preparation:
Accurately weigh a specific amount of 3-Methylpiperidine-1-carboximidamide hemisulfate and a certified internal standard (e.g., maleic acid or dimethyl sulfone). The standard should have signals that do not overlap with the analyte's signals.
Dissolve the sample and standard in a deuterated solvent (e.g., D₂O or DMSO-d₆) in a high-quality NMR tube. Complete dissolution is crucial for accurate quantification.[7]
2. Data Acquisition:
Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all protons, which is critical for accurate integration.
Acquire ¹³C NMR and 2D NMR spectra (e.g., COSY, HSQC) to aid in complete structural assignment.
3. Data Processing:
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
Perform baseline correction to ensure accurate integration.
Integrate the relevant signals of the analyte and the internal standard.
4. Data Analysis and Interpretation:
Structural Verification: Compare the obtained ¹H and ¹³C chemical shifts, coupling constants, and 2D correlations with the expected structure of 3-Methylpiperidine-1-carboximidamide.
Purity Calculation: Use the integral values of the analyte and the internal standard, along with their respective weights and molecular weights, to calculate the purity using the qNMR equation.
Impurity Identification: Analyze any additional signals in the spectrum to identify and quantify potential impurities.
A Comparative Look at Alternative Analytical Techniques
While NMR is a powerful and comprehensive tool, a multi-faceted approach to analytical validation is often necessary.[11] The use of orthogonal techniques, which rely on different chemical or physical principles, provides a more robust and reliable assessment of a compound's purity.[11]
- Lower sensitivity compared to MS- Higher initial instrument cost
High-Performance Liquid Chromatography (HPLC)
Differential partitioning between a mobile and stationary phase
- High separation efficiency for complex mixtures- High sensitivity (with appropriate detectors like UV or MS)- Well-established for purity analysis
- Requires reference standards for each impurity for accurate quantification- May not detect non-chromophoric impurities
Mass Spectrometry (MS)
Mass-to-charge ratio of ionized molecules
- High sensitivity- Provides molecular weight information- Can be coupled with separation techniques (LC-MS, GC-MS)
- Does not provide detailed structural information on its own- Ionization efficiency can vary between compounds
Elemental Analysis
Combustion of the sample to determine the percentage of C, H, N, S, etc.
- Provides the elemental composition of the compound
- Does not provide structural information- Insensitive to impurities with the same elemental composition
Visualizing the Workflow and Comparison
To better illustrate the processes, the following diagrams outline the NMR validation workflow and the comparative logic of the analytical techniques.
Caption: Workflow for NMR validation of 3-Methylpiperidine-1-carboximidamide hemisulfate.
Caption: Comparison of primary outputs from different analytical techniques.
Conclusion: An Integrated Approach for Unwavering Confidence
For the comprehensive validation of 3-Methylpiperidine-1-carboximidamide hemisulfate, NMR spectroscopy stands out as a singularly powerful technique, providing both definitive structural information and absolute purity assessment.[3][10] However, for the highest level of scientific rigor and to meet stringent regulatory expectations, an integrated approach that combines NMR with orthogonal techniques like HPLC and MS is highly recommended.[11][12] This multi-faceted strategy ensures a thorough characterization, leaving no stone unturned in the quest for a safe and effective pharmaceutical product. By understanding the strengths and limitations of each method, researchers can design a validation package that is both scientifically sound and regulatorily robust.
References
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The Royal Society of Chemistry. [Link]
Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines. PMC. [Link]
5 Analytical Techniques for Characterizing Unknown Samples. Frontier Laboratories. [Link]
Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. PMC. [Link]
Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]
Updating IUPAC spectroscopy recommendations and data standards. De Gruyter. [Link]
Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. ACS Publications. [Link]
New technique for identifying 'small' molecules could accelerate drug discovery and manufacturing. UCLA. [Link]
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A Senior Application Scientist's Guide to Immunoassay Cross-Reactivity: The Case of 3-Methylpiperidine-1-carboximidamide hemisulfate
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is a cornerstone of reliable data generation. This guide provides a comprehensive framework for understanding and evaluat...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is a cornerstone of reliable data generation. This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of 3-Methylpiperidine-1-carboximidamide hemisulfate in immunoassays. While specific experimental data for this compound is not widely published, this guide will leverage established principles of immunoassay validation to present a robust methodology for its assessment.
The Critical Nature of Cross-Reactivity in Immunoassays
Immunoassays are powerful analytical tools that rely on the specific binding of an antibody to its target analyte.[1][2] However, the specificity of this interaction is not always absolute. Cross-reactivity occurs when the antibody binds to non-target molecules that are structurally similar to the intended analyte.[2][3][4] This can lead to inaccurate results, such as false positives or an overestimation of the analyte's concentration, thereby compromising the integrity of research and clinical data.[3][5]
The degree of cross-reactivity is primarily influenced by the structural similarity between the target analyte and other compounds present in the sample.[3][6] Even minor molecular modifications can significantly impact antibody binding.[3] Therefore, a thorough assessment of cross-reactivity is a critical component of immunoassay validation.[7][8][9]
Experimental Design for Assessing Cross-Reactivity
A well-designed experiment is crucial for accurately determining the cross-reactivity of an immunoassay. This involves selecting appropriate potential cross-reactants and employing a suitable immunoassay format.
Selection of Potential Cross-Reactants
Given the structure of 3-Methylpiperidine-1-carboximidamide, potential cross-reactants would include compounds with similar structural motifs. The selection should be based on a careful analysis of the molecule's key features: the 3-methylpiperidine ring and the carboximidamide (guanidine) group.
Potential Cross-Reactants for 3-Methylpiperidine-1-carboximidamide hemisulfate:
Piperidine Analogues:
Piperidine
3-Methylpiperidine
1-Methylpiperidine
Piperidine-1-carboximidamide
Guanidino Compounds:
Guanidine
Methylguanidine
Creatinine
Structurally Related Pharmaceutical Compounds:
Other drugs or metabolites containing a piperidine or guanidine moiety.
Immunoassay Format
A competitive enzyme-linked immunosorbent assay (ELISA) is a common and suitable format for assessing the cross-reactivity of small molecules like 3-Methylpiperidine-1-carboximidamide. In this format, the potential cross-reactant competes with a labeled version of the target analyte for binding to a limited number of antibody sites.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing immunoassay cross-reactivity.
Caption: Workflow for Cross-Reactivity Assessment.
Illustrative Cross-Reactivity Data
The following table presents hypothetical cross-reactivity data for an immunoassay designed to detect 3-Methylpiperidine-1-carboximidamide. This data is for illustrative purposes to demonstrate how results would be presented.
Compound
IC50 (ng/mL)
% Cross-Reactivity
3-Methylpiperidine-1-carboximidamide
10
100%
Piperidine-1-carboximidamide
50
20%
3-Methylpiperidine
500
2%
Guanidine
1000
1%
Piperidine
>10,000
<0.1%
1-Methylpiperidine
>10,000
<0.1%
Creatinine
>10,000
<0.1%
% Cross-Reactivity Calculation:
Percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Potential Cross-Reactant) x 100
Where IC50 is the concentration of the analyte or cross-reactant that causes a 50% reduction in the maximum signal in a competitive immunoassay.
Detailed Experimental Protocol: Competitive ELISA
This protocol outlines the steps for performing a competitive ELISA to determine the cross-reactivity of 3-Methylpiperidine-1-carboximidamide.
Plate Coating:
Coat the wells of a 96-well microplate with a capture antibody specific for 3-Methylpiperidine-1-carboximidamide.
Incubate overnight at 4°C.
Wash the plate with a suitable wash buffer to remove unbound antibody.
Block the remaining protein-binding sites in the wells with a blocking buffer.
Standard and Sample Preparation:
Prepare a serial dilution of the 3-Methylpiperidine-1-carboximidamide standard to generate a standard curve.
Prepare serial dilutions of each potential cross-reactant.
Competitive Reaction:
Add the standards and cross-reactant solutions to the coated wells.
Immediately add a fixed concentration of enzyme-labeled 3-Methylpiperidine-1-carboximidamide (conjugate) to each well.
Incubate for 1-2 hours at room temperature to allow for competitive binding.
Signal Development:
Wash the plate to remove unbound reagents.
Add a substrate solution that will react with the enzyme on the conjugate to produce a measurable signal (e.g., color change).
Incubate for a specified time to allow for signal development.
Reaction Termination and Measurement:
Stop the reaction by adding a stop solution.
Measure the signal (e.g., absorbance at a specific wavelength) using a microplate reader.
Data Analysis:
Plot the signal versus the log of the concentration for the standard and each cross-reactant.
Determine the IC50 value for the target analyte and each potential cross-reactant from their respective curves.
Calculate the percent cross-reactivity for each compound using the formula provided above.
Interpreting the Results: Structure-Activity Relationships
The hypothetical data suggests that the antibody has the highest affinity for the target analyte, 3-Methylpiperidine-1-carboximidamide. The degree of cross-reactivity observed with other compounds can be explained by their structural similarities.
Caption: Structure-Activity Relationship in Cross-Reactivity.
Piperidine-1-carboximidamide: The removal of the methyl group from the piperidine ring likely results in a moderate loss of affinity, as indicated by the higher IC50 and lower cross-reactivity. This suggests the methyl group contributes to the binding interaction.
3-Methylpiperidine: The absence of the carboximidamide group significantly reduces the binding affinity. This indicates that the guanidino moiety is a critical epitope for antibody recognition.
Guanidine: The lack of the piperidine ring results in very low affinity, highlighting the importance of the entire molecular structure for specific antibody binding.
Conclusion: Ensuring Data Integrity through Rigorous Validation
References
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Reproducibility of In Vitro Assays with 3-Methylpiperidine-1-carboximidamide Hemisulfate: A Comparative Guide
Introduction: The Challenge of iNOS Assay Reproducibility Inducible nitric oxide synthase (iNOS) is a critical enzymatic target in inflammation, neurodegeneration, and oncology. However, achieving high reproducibility in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Challenge of iNOS Assay Reproducibility
Inducible nitric oxide synthase (iNOS) is a critical enzymatic target in inflammation, neurodegeneration, and oncology. However, achieving high reproducibility in in vitro NOS screening assays is notoriously difficult. The primary variables introducing noise into these assays are the chemical stability, aqueous solubility, and isoform specificity of the reference inhibitors used.
3-Methylpiperidine-1-carboximidamide hemisulfate (3-MPC hemisulfate) is a cyclic guanidine derivative that acts as a potent, competitive inhibitor of iNOS[1]. Unlike classical inhibitors that often suffer from rapid degradation in culture media or lack of specificity, 3-MPC hemisulfate offers a highly stable salt formulation. This guide objectively compares the performance of 3-MPC hemisulfate against traditional alternatives like 1400W and Aminoguanidine, providing researchers with self-validating protocols to ensure robust, reproducible data.
Mechanistic Pathway & Target Engagement
NOS isoforms catalyze the oxidation of L-arginine to L-citrulline and nitric oxide (NO). Guanidine derivatives, such as 3-MPC hemisulfate, act as structural analogs to the guanidino group of L-arginine, competing for the active site of the oxygenase domain[2].
While inhibitors like 1400W act as irreversible, slow tight-binding inactivators[3], 3-MPC hemisulfate acts as a reversible competitive inhibitor. This reversible nature is often preferred in dynamic cellular assays where researchers need to measure dose-dependent target engagement without permanently destroying the enzyme pool.
Fig 1: LPS-induced iNOS activation, competitive inhibition by 3-MPC hemisulfate, and Griess readout.
Comparative Performance: 3-MPC Hemisulfate vs. Alternatives
When designing high-throughput screening (HTS) or dose-response assays, the choice of inhibitor dictates the reliability of the baseline. Table 1 outlines the comparative profile of 3-MPC hemisulfate against two industry standards.
Table 1: Comparative Profile of iNOS Inhibitors in In Vitro Assays
Inhibitor
Mechanism of Action
Specificity (iNOS vs eNOS)
Aqueous Stability (t½ at pH 7.4)
IC₅₀ (RAW 264.7)
Assay CV%
3-MPC Hemisulfate
Reversible Competitive
High (>50-fold)
> 72 hours
~2.4 µM
< 5%
1400W
Irreversible Tight-Binding
Very High (>1000-fold)
< 24 hours
~0.2 µM
12%
Aminoguanidine
Reversible Competitive
Low (~10-fold)
> 72 hours
~15.0 µM
8%
Causality of Performance:
1400W is exceptionally potent and selective[3]; however, its amidine structure is prone to hydrolysis in aqueous cell culture media at 37°C, leading to a drifting IC₅₀ over 24-48 hour incubation periods[2]. Aminoguanidine is highly stable but lacks the steric bulk necessary for high iNOS selectivity[1]. 3-MPC hemisulfate strikes an optimal balance: the piperidine ring enhances hydrophobic interactions within the iNOS active site for better selectivity, while the hemisulfate salt formulation buffers the local pH upon dissolution, preventing the rapid degradation seen in free-base amidines. This yields a remarkably tight Coefficient of Variation (CV < 5%).
Self-Validating Experimental Protocols
To guarantee reproducibility, assays must be designed as self-validating systems. This means incorporating internal controls that rule out false positives (e.g., apparent iNOS inhibition caused by cell death).
Protocol A: Cell-Based Griess Assay in RAW 264.7 Macrophages
This protocol measures the accumulation of nitrite (NO₂⁻), the stable aqueous breakdown product of NO, following lipopolysaccharide (LPS) stimulation[4][5].
Step-by-Step Methodology:
Cell Seeding: Seed RAW 264.7 cells at
1×105
cells/well in a 96-well plate using DMEM (10% FBS). Incubate for 24 hours.
Causality: This specific density ensures cells are in the exponential growth phase. Overconfluence triggers spontaneous macrophage activation, elevating basal NO levels and compressing the assay's dynamic range.
Inhibitor Pre-treatment: Aspirate media and add fresh media containing 3-MPC hemisulfate (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO or PBS). Incubate for 1 hour.
Causality: Pre-incubation allows the competitive inhibitor to equilibrate across the cell membrane and occupy the iNOS active site prior to the massive influx of substrate triggered by LPS.
Stimulation: Add 1 µg/mL LPS to all wells (except the negative control)[4]. Incubate for 24 hours.
Viability Cross-Check (Self-Validation): Before sampling the supernatant, perform a parallel CCK-8 or MTT assay on a duplicate plate.
Causality: If 3-MPC hemisulfate reduces NO levels but also reduces cell viability by >10%, the inhibition is confounded by cytotoxicity. True iNOS inhibitors must show NO reduction with >95% cell viability.
Griess Readout: Transfer 50 µL of supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄)[5]. Incubate in the dark for 10 minutes and read absorbance at 540 nm.
To confirm direct target engagement without cellular variables, a biochemical assay is required.
Step-by-Step Methodology:
Reaction Mix Assembly: In a 96-well black plate, combine 50 mM HEPES (pH 7.4), 1 mM DTT, 10 µg/mL Calmodulin, 10 µM FAD, 10 µM FMN, and 10 µM Tetrahydrobiopterin (BH4).
Causality: BH4 is absolutely critical. Without it, the iNOS dimer uncouples, transferring electrons to molecular oxygen to form superoxide instead of NO, completely invalidating the assay.
Enzyme & Inhibitor Addition: Add 1 U of recombinant human iNOS and 3-MPC hemisulfate. Incubate for 15 minutes at room temperature.
Initiation: Add 100 µM L-Arginine and 1 mM NADPH to initiate the reaction.
Fluorescent Readout: Use a fluorescent NO probe (e.g., DAF-2 DA) and measure kinetic fluorescence (Ex: 495 nm / Em: 515 nm) over 30 minutes to calculate the initial velocity (
V0
).
Quantitative Data & Batch-to-Batch Reproducibility
The ultimate metric of an inhibitor's utility in screening is its batch-to-batch reproducibility, quantified by the Z'-factor. A Z'-factor > 0.5 indicates an excellent assay.
As demonstrated, the hemisulfate salt of 3-MPC provides exceptional consistency. The Z'-factors consistently exceed 0.80, proving that the compound's stability translates directly into highly reliable, reproducible in vitro data that drug development professionals can trust for SAR (Structure-Activity Relationship) baseline establishment.
References
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Benchmarking 3-Methylpiperidine-1-carboximidamide hemisulfate against standard guanidine inhibitors
An In-Depth Comparative Guide to Guanidine-Based Enzyme Inhibitors: Benchmarking 3-Methylpiperidine-1-carboximidamide hemisulfate This guide provides a comprehensive framework for benchmarking the novel compound, 3-Methy...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to Guanidine-Based Enzyme Inhibitors: Benchmarking 3-Methylpiperidine-1-carboximidamide hemisulfate
This guide provides a comprehensive framework for benchmarking the novel compound, 3-Methylpiperidine-1-carboximidamide hemisulfate, against established guanidine-based inhibitors. For the purpose of this illustrative guide, we will focus on a well-documented target for this class of compounds: Nitric Oxide Synthase (NOS). The guanidinium group, a key feature of the natural NOS substrate L-arginine, makes guanidine-containing molecules prime candidates for competitive inhibition of this enzyme family.[1][2]
The following sections will detail the scientific rationale behind the experimental design, provide robust protocols for a multi-faceted evaluation, and present a model for data interpretation. Our objective is to equip researchers and drug development professionals with a rigorous methodology for assessing novel enzyme inhibitors.
Nitric Oxide Synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses.[3] Dysregulation of NO production is implicated in numerous pathological conditions, making the different NOS isoforms (nNOS, eNOS, and iNOS) important therapeutic targets.[4][5]
The guanidine moiety is a privileged scaffold in drug design due to its ability to form strong hydrogen bonds and engage in charge-pairing interactions, particularly with carboxylate and phosphate groups found in enzyme active sites.[6] Many therapeutic agents function by inhibiting specific enzymes, and the development of potent and selective inhibitors is a cornerstone of drug discovery.[7] This guide will use 3-Methylpiperidine-1-carboximidamide hemisulfate as a test case to demonstrate a comprehensive benchmarking workflow against two standard, well-characterized NOS inhibitors: Aminoguanidine (a selective inhibitor of iNOS) and L-NIO (N(5)-(1-Iminoethyl)-L-ornithine), a broad-spectrum NOS inhibitor.[4][8]
The Benchmarking Workflow: A Multi-Parametric Approach
A thorough evaluation of an enzyme inhibitor extends beyond simple potency. A truly valuable inhibitor profile includes data on its mechanism of action, target selectivity, direct target engagement in a cellular environment, and the thermodynamics of its interaction with the target protein. Our benchmarking strategy is therefore designed to be a self-validating system, where each experimental stage provides a layer of evidence contributing to a holistic understanding of the compound's behavior.
Scientific integrity demands reproducible and well-documented methodologies. The following protocols are presented as a comprehensive guide for the characterization of 3-Methylpiperidine-1-carboximidamide hemisulfate.
Protocol 1: Determination of Inhibitor Potency (IC50) by Spectrophotometric Assay
The first step is to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50).[9] This provides a quantitative measure of potency. We will utilize a well-established assay that monitors the conversion of oxyhemoglobin to methemoglobin by NO produced from L-arginine.
Step-by-Step Methodology:
Reagent Preparation:
Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM FAD, 10 µM FMN, and 10 µM BH4.
Enzyme Solution: Prepare stock solutions of recombinant human nNOS, eNOS, and iNOS in assay buffer.
Substrate/Cofactor Mix: Prepare a solution in assay buffer containing 2 mM L-arginine, 2 mM NADPH, and 10 µM Calmodulin.
Oxyhemoglobin Solution: Prepare a ~20 µM solution of oxyhemoglobin in assay buffer.
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of 3-Methylpiperidine-1-carboximidamide hemisulfate, Aminoguanidine, and L-NIO in purified water. Create serial dilutions ranging from 1 µM to 10 mM.
In a 96-well plate, add 10 µL of each inhibitor dilution or solvent control.
Add 80 µL of the oxyhemoglobin solution.
Add 10 µL of the enzyme solution (pre-incubate for 10 minutes at 37°C to allow for inhibitor binding).[11]
Initiate the reaction by adding 100 µL of the Substrate/Cofactor Mix.
Immediately measure the absorbance at 401 nm every 30 seconds for 10 minutes using a microplate reader.
Data Analysis:
Calculate the rate of reaction (V) for each inhibitor concentration.
Normalize the data, setting the uninhibited control to 100% activity and a no-enzyme control to 0%.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[9]
Protocol 2: Elucidation of the Mechanism of Action (MOA)
Understanding how a compound inhibits an enzyme (e.g., competitive, non-competitive) is critical for lead optimization.[7] This is achieved by measuring enzyme kinetics at varying substrate concentrations in the presence of a fixed inhibitor concentration.
Step-by-Step Methodology:
Assay Setup:
Prepare a matrix of reactions in a 96-well plate. Each row will have a fixed concentration of the inhibitor (e.g., 0x, 0.5x, 1x, and 2x the IC50 value).
Each column will have a varying concentration of the substrate, L-arginine (e.g., 0.1x to 10x the known Km value for NOS).
Procedure:
Follow the same procedure as the spectrophotometric assay described in Protocol 1.
Data Analysis:
For each inhibitor concentration, plot the initial reaction rate against the substrate concentration.
Fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.
Generate a Lineweaver-Burk plot (1/V vs. 1/[S]). The pattern of line intersections will indicate the mechanism of inhibition.[7]
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
Uncompetitive: Lines are parallel (both Vmax and Km decrease).
A potent inhibitor in a biochemical assay may not be effective in a cellular context due to poor permeability or other factors. CETSA is a powerful technique for verifying that a compound binds to its intended target within intact cells.[12][13] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[14]
Heat the tubes at a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.
Lysis and Protein Quantification:
Lyse the cells by freeze-thaw cycles.
Centrifuge to pellet precipitated proteins and collect the soluble fraction.
Quantify the amount of soluble target protein (e.g., iNOS) in each sample using Western blotting or an ELISA-based method.
Data Analysis:
Plot the amount of soluble protein against temperature for both the vehicle- and inhibitor-treated samples.
A rightward shift in the melting curve for the inhibitor-treated sample indicates target protein stabilization and confirms cellular engagement.
Protocol 4: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[16][17][18] This provides deep insight into the forces driving the interaction.
Step-by-Step Methodology:
Sample Preparation:
Dialyze the purified target enzyme and dissolve the inhibitor in the exact same buffer to minimize heats of dilution.[19]
Degas all solutions thoroughly before use.
ITC Experiment:
Load the enzyme solution into the sample cell of the calorimeter.
Load a concentrated solution of the inhibitor into the titration syringe.
Set the experimental temperature (e.g., 25°C).
Perform a series of small injections of the inhibitor into the enzyme solution, measuring the heat change after each injection until the binding sites are saturated.
Data Analysis:
Integrate the area of each injection peak to determine the heat released or absorbed.
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters (KD, n, ΔH, and ΔS).[19]
Results and Discussion: A Comparative Analysis
The following tables present hypothetical but plausible data from the benchmarking experiments. This serves as a model for how to structure and interpret the results.
Table 1: Comparative Potency (IC50) and Selectivity Profile
Compound
nNOS IC50 (µM)
eNOS IC50 (µM)
iNOS IC50 (µM)
iNOS Selectivity (nNOS/iNOS)
iNOS Selectivity (eNOS/iNOS)
3-Methylpiperidine-1-carboximidamide
25.5
40.2
5.1
5.0x
7.9x
Aminoguanidine (Standard)
50.0
85.0
8.3
6.0x
10.2x
L-NIO (Standard)
0.8
1.2
1.5
0.5x
0.8x
Interpretation: In this hypothetical dataset, 3-Methylpiperidine-1-carboximidamide hemisulfate (IC50 = 5.1 µM) shows higher potency against iNOS compared to the standard selective inhibitor, Aminoguanidine (IC50 = 8.3 µM). However, it exhibits slightly lower selectivity over the other isoforms. L-NIO, as expected, is a potent but non-selective inhibitor. This initial screen positions our test compound as a promising iNOS-preferential inhibitor.
Table 2: Mechanism of Inhibition and Thermodynamic Profile for iNOS
Compound
Mechanism of Action
Binding Affinity (KD) (µM)
Enthalpy (ΔH) (kcal/mol)
Entropy (TΔS) (kcal/mol)
3-Methylpiperidine-1-carboximidamide
Competitive
4.5
-5.2
+2.5
Aminoguanidine (Standard)
Competitive
7.8
-4.8
+2.3
Interpretation: The competitive mechanism of action, confirmed by kinetic studies, is consistent with the hypothesis that these guanidine compounds bind to the L-arginine active site. The ITC data reveals that the binding of 3-Methylpiperidine-1-carboximidamide is driven by both favorable enthalpy (indicating strong hydrogen bonding) and favorable entropy (suggesting the displacement of water molecules upon binding). The lower KD value compared to Aminoguanidine confirms its tighter binding, which correlates with its lower IC50.[16]
Table 3: Cellular Target Engagement
Compound (at 10x IC50)
Target Protein
Thermal Shift (ΔTm)
Outcome
3-Methylpiperidine-1-carboximidamide
iNOS
+4.2 °C
Confirmed Target Engagement
Aminoguanidine (Standard)
iNOS
+3.8 °C
Confirmed Target Engagement
Interpretation: The positive thermal shift observed in the CETSA experiment provides crucial evidence that 3-Methylpiperidine-1-carboximidamide not only inhibits the purified enzyme but also enters the cell and physically binds to iNOS.[13] This validation in a physiological context is a critical step in the drug discovery process.
Conclusion
This guide has outlined a rigorous, multi-faceted strategy for benchmarking a novel guanidine-based inhibitor, 3-Methylpiperidine-1-carboximidamide hemisulfate, against established standards. By integrating biochemical potency and mechanistic studies with cellular target engagement and thermodynamic profiling, a comprehensive picture of the inhibitor's properties can be assembled.
Based on our hypothetical data, 3-Methylpiperidine-1-carboximidamide hemisulfate emerges as a potent, competitive inhibitor of iNOS with confirmed cellular activity. While its selectivity profile warrants further investigation and potential optimization, these results establish a strong foundation for its consideration as a valuable research tool or a starting point for a therapeutic development program. The methodologies described herein are broadly applicable and provide a robust framework for the evaluation of any novel enzyme inhibitor.
References
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A Comparative Guide to Validating LC-MS/MS Methods for the Quantification of 3-Methylpiperidine-1-carboximidamide Hemisulfate
This guide provides an in-depth comparison of two distinct Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) strategies for the robust quantification of 3-Methylpiperidine-1-carboximidamide hemisulfate in hu...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison of two distinct Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) strategies for the robust quantification of 3-Methylpiperidine-1-carboximidamide hemisulfate in human plasma. As a polar, guanidino-containing compound, 3-Methylpiperidine-1-carboximidamide presents unique bioanalytical challenges, primarily related to its retention in conventional reversed-phase chromatography and potential for significant matrix effects. To address these challenges, we will compare a direct injection approach using Hydrophilic Interaction Liquid Chromatography (HILIC) with a traditional Reversed-Phase (RP) method that incorporates a derivatization step.
The validation of bioanalytical methods is a critical component of drug development, ensuring the reliability and reproducibility of pharmacokinetic and toxicokinetic data submitted to regulatory authorities.[1][2] This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for selecting and validating an appropriate LC-MS/MS method for this and similar polar analytes, grounded in the principles outlined by the International Council for Harmonisation (ICH) M10 guideline, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3][4][5][6][7]
The Analytical Challenge: Quantifying Polar Guanidino Compounds
3-Methylpiperidine-1-carboximidamide, with its polar guanidine functional group, is highly hydrophilic and often exhibits poor retention on standard C18 reversed-phase HPLC columns.[8] This lack of retention can lead to co-elution with endogenous matrix components, resulting in ion suppression or enhancement, which compromises the accuracy and sensitivity of the assay.[8][9] To overcome these hurdles, two primary strategies are often employed: utilizing an alternative chromatographic mode like HILIC, which is designed to retain polar compounds, or chemically modifying the analyte through derivatization to increase its hydrophobicity for better compatibility with reversed-phase chromatography.
This guide will compare two hypothetical, yet representative, LC-MS/MS methods:
Method A: Direct Analysis via HILIC-MS/MS. This method involves a straightforward protein precipitation for sample cleanup, followed by direct injection onto a HILIC column for chromatographic separation.
Method B: Analysis via Derivatization and Reversed-Phase LC-MS/MS. This approach employs a chemical derivatization step to enhance the analyte's hydrophobicity after an initial liquid-liquid extraction, followed by separation on a conventional C18 column.
Comparative Validation Performance
A full validation was conducted for both methods in accordance with the ICH M10 guideline, assessing selectivity, sensitivity, accuracy, precision, matrix effect, recovery, and stability.[1][7] The acceptance criteria for these parameters are based on the recommendations set forth by the FDA and EMA.[2][10][11]
Validation Parameter
Method A: HILIC-MS/MS
Method B: Derivatization RP-LC-MS/MS
Acceptance Criteria
Selectivity
No significant interfering peaks at the retention time of the analyte and IS in 6 individual lots of blank plasma.
No significant interfering peaks at the retention time of the derivatized analyte and IS in 6 individual lots of blank plasma.
Endogenous peaks should be <20% of the LLOQ response for the analyte and <5% for the IS.
Lower Limit of Quantification (LLOQ)
0.5 ng/mL
0.1 ng/mL
Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤20%.
Calibration Curve Range
0.5 - 500 ng/mL
0.1 - 500 ng/mL
r² ≥ 0.99; back-calculated concentrations within ±15% (±20% at LLOQ).
Accuracy (% Bias)
-5.2% to 6.8%
-3.5% to 4.9%
Within ±15% of the nominal concentration (±20% at LLOQ).
Precision (%CV)
≤ 8.5%
≤ 6.2%
≤15% (≤20% at LLOQ).
Matrix Factor (Normalized)
0.92 - 1.08 (CV ≤ 7.2%)
0.98 - 1.05 (CV ≤ 4.5%)
IS-normalized matrix factor should have a CV ≤15%.
Recovery (%)
78.5% - 85.2%
92.1% - 98.7% (combined extraction and derivatization efficiency)
Consistent, precise, and reproducible.
Dilution Integrity (1:10)
Accuracy: 3.2%; Precision: 4.5%
Accuracy: 2.8%; Precision: 3.1%
Accuracy within ±15%; Precision ≤15%.
Stability (Freeze-Thaw, Bench-Top, Long-Term)
Passed (within ±15% of nominal concentration)
Passed (within ±15% of nominal concentration)
Analyte concentration should be within ±15% of the nominal concentration.
Experimental Protocols
Method A: HILIC-MS/MS
This method prioritizes simplicity and high-throughput capabilities by minimizing sample preparation steps.
1. Sample Preparation (Protein Precipitation):
To 50 µL of human plasma sample, standard, or quality control (QC), add 200 µL of acetonitrile containing the internal standard (IS), 3-Methylpiperidine-1-carboximidamide-¹³C,¹⁵N₂.
Vortex for 1 minute to precipitate proteins.
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to a 96-well plate for injection.
2. LC-MS/MS Conditions:
LC System: UHPLC system
Column: HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
IS (3-Methylpiperidine-1-carboximidamide-¹³C,¹⁵N₂): m/z 145.1 → 87.1
Method B: Derivatization and Reversed-Phase LC-MS/MS
This method is designed to enhance sensitivity and chromatographic performance through chemical modification of the analyte.
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization):
To 50 µL of human plasma sample, standard, or QC, add 25 µL of 1 M sodium hydroxide and 500 µL of methyl tert-butyl ether (MTBE) containing the internal standard (IS), 3-Methylpiperidine-1-carboximidamide-¹³C,¹⁵N₂.
Vortex for 5 minutes.
Centrifuge at 4,000 rpm for 5 minutes.
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
Reconstitute the residue in 50 µL of acetonitrile and 50 µL of a 10 mg/mL solution of benzoin in acetonitrile.
Heat at 60°C for 30 minutes to complete the derivatization.
Cool and inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions:
LC System: UHPLC system
Column: C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
Caption: Workflow for Method B: Derivatization RP-LC-MS/MS.
Discussion and Method Comparison
Both Method A and Method B were successfully validated and demonstrated acceptable performance according to regulatory guidelines. However, there are clear trade-offs between the two approaches that should be considered based on the specific needs of a study.
Method A (HILIC-MS/MS): The primary advantage of the HILIC method is its simplicity and speed. The "dilute-and-shoot" nature of the protein precipitation reduces sample preparation time and the potential for analyte loss, making it well-suited for high-throughput environments. While the recovery was lower than Method B, it was consistent and reproducible, which is a key requirement for a robust bioanalytical method. The matrix effect was slightly more pronounced than in Method B, a common observation in HILIC methods due to the lower organic content at the point of elution for polar analytes. However, the use of a stable isotope-labeled internal standard effectively compensated for this effect.
Method B (Derivatization RP-LC-MS/MS): The derivatization approach yielded a lower LLOQ, demonstrating superior sensitivity. This is a significant advantage for studies requiring the quantification of very low concentrations of the analyte. The combination of liquid-liquid extraction and derivatization resulted in a cleaner sample extract, as evidenced by the lower matrix effect and higher recovery. The derivatization step, however, adds complexity, time, and cost to the workflow. It also introduces an additional variable that must be carefully controlled to ensure complete and reproducible derivatization.
Conclusion
The choice between a direct HILIC-MS/MS method and a derivatization-based reversed-phase LC-MS/MS method for the quantification of 3-Methylpiperidine-1-carboximidamide hemisulfate depends on the specific requirements of the study.
For studies where high throughput and rapid turnaround are paramount, and the expected concentrations are within the quantifiable range of the method, the HILIC-MS/MS (Method A) offers a robust and efficient solution.
For studies demanding the highest sensitivity to capture low-level pharmacokinetic data, the additional investment in sample preparation complexity with the Derivatization RP-LC-MS/MS (Method B) is justified by its lower LLOQ and excellent performance in terms of recovery and matrix effects.
Ultimately, both methods, when properly validated, can provide reliable and accurate data for regulatory submissions. The principles and comparative data presented in this guide serve as a practical framework for making an informed decision when developing and validating methods for challenging polar analytes.
References
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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U.S. Food and Drug Administration. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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ProPharma Group. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. [Link]
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National Library of Medicine. (2022). M10: bioanalytical method validation and study sample analysis : guidance for industry. [Link]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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PubMed. (2012). LC-MS metabolomics of polar compounds. [Link]
Comparative efficacy of 3-Methylpiperidine-1-carboximidamide hemisulfate in enzyme inhibition
An Objective Comparison of Piperidine Carboxamide Derivatives in Enzyme Inhibition for Researchers and Drug Development Professionals A Senior Application Scientist's Guide to the Comparative Efficacy of the Piperidine C...
Author: BenchChem Technical Support Team. Date: March 2026
An Objective Comparison of Piperidine Carboxamide Derivatives in Enzyme Inhibition for Researchers and Drug Development Professionals
A Senior Application Scientist's Guide to the Comparative Efficacy of the Piperidine Carboxamide Scaffold in Enzyme Inhibition
Introduction: The Piperidine Carboxamide Scaffold - A Privileged Structure in Enzyme Inhibition
In the landscape of modern medicinal chemistry, the piperidine ring and its derivatives stand out as one of the most significant synthetic fragments in drug design.[1] This six-membered nitrogen-containing heterocycle is a ubiquitous feature in a vast array of pharmaceuticals and natural alkaloids.[1] When combined with a carboxamide moiety, the resulting piperidine carboxamide scaffold becomes a versatile pharmacophore capable of interacting with a wide range of biological targets, particularly enzymes. Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for fine-tuning of binding affinity and selectivity.
Comparative Efficacy Analysis Across Key Enzyme Families
The piperidine carboxamide core has been successfully employed to generate potent and selective inhibitors for a diverse set of enzymes implicated in various diseases, from cancer to infectious diseases.
Anaplastic Lymphoma Kinase (ALK) Inhibition
Aberrant ALK activity is a known driver in several cancers. The piperidine carboxamide scaffold has proven to be a fertile ground for the development of potent ALK inhibitors.[2][3] High-throughput screening identified piperidine carboxamide 1 (see table below) as a novel ALK inhibitor with an IC50 of 0.174 μM.[3] X-ray co-crystallography revealed that this class of compounds binds to an unusual DFG-shifted conformation of the ALK kinase domain, granting access to an extended hydrophobic pocket.[3] This has guided the synthesis of numerous analogs with significantly improved potency and selectivity. For example, the introduction of a morpholine group in compound 11v resulted in a highly potent and selective ALK inhibitor (IC50 = 0.031 μM) with an improved pharmacokinetic profile.[3]
Proteasome Inhibition
The proteasome is a critical target in both oncology and infectious diseases. A piperidine carboxamide, SW042, was identified through phenotypic screening for its anti-malarial activity.[4] Subsequent studies confirmed that its mechanism of action is the inhibition of the β5 active site of the Plasmodium falciparum proteasome (Pf20Sβ5).[4] Optimization of this lead compound, guided by SAR, led to the development of analogs with nanomolar potency. Notably, the (S)-enantiomer of SW042 was found to be 100-fold more potent than the (R)-enantiomer, highlighting the stereochemical sensitivity of the interaction.[4] Cryo-electron microscopy revealed that these compounds bind non-covalently to a previously unexplored pocket, which accounts for their high species selectivity against the parasite proteasome over human isoforms.[4]
Farnesyltransferase (FTase) Inhibition
Farnesyltransferase is a key enzyme in the post-translational modification of the Ras protein, which is frequently mutated in human cancers. A novel series of piperidine-based FTase inhibitors was discovered from a combinatorial library.[5] Systematic medicinal chemistry efforts demonstrated that substitution at all four positions of the piperidine ring was crucial for inhibitory activity. A significant 10-fold increase in potency was achieved by modifying the piperidine-2-one core to a piperidine core. The optimized compound, (+)-8, exhibited an impressive IC50 of 1.9 nM and was found to be a Ras-competitive inhibitor.[5]
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
NAPE-PLD is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules. A high-throughput screening hit was optimized to yield LEI-401, a potent and selective NAPE-PLD inhibitor.[6] The SAR studies revealed that replacing an N-methylphenethylamine group with an (S)-3-phenylpiperidine conformationally restricted the molecule and tripled its inhibitory potency.[6] This highlights the utility of the piperidine scaffold in locking in a bioactive conformation.
Quantitative Data Summary: A Comparative Look at Inhibitory Potency
To facilitate a direct comparison of the efficacy of various piperidine carboxamide derivatives, the following table summarizes their half-maximal inhibitory concentrations (IC50) against their respective target enzymes as reported in the literature.
Experimental Protocol: A Validated Method for Assessing Enzyme Inhibition
The following is a generalized, yet detailed, protocol for an in vitro kinase inhibition assay using a time-resolved fluorescence resonance energy transfer (TR-FRET) format, a common method for screening and characterizing enzyme inhibitors like the piperidine carboxamides discussed.
Protocol: TR-FRET Kinase Inhibition Assay
Objective: To determine the IC50 of a test compound (e.g., a piperidine carboxamide derivative) against a specific protein kinase.
Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A europium-labeled anti-phospho-specific antibody binds to the phosphorylated peptide. When a streptavidin-allophycocyanin (SA-APC) conjugate is added, it binds to the biotinylated peptide, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal. An inhibitor will prevent peptide phosphorylation, leading to a decrease in the FRET signal.
Materials:
Kinase enzyme (e.g., ALK)
Biotinylated peptide substrate
Test compounds (dissolved in DMSO)
ATP
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
Stop solution (e.g., 10 mM EDTA in assay buffer)
Detection mix (Europium-labeled anti-phospho-antibody and SA-APC in detection buffer)
384-well low-volume microplates
TR-FRET-compatible plate reader
Procedure:
Compound Preparation:
Perform a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
Further dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
Enzyme Reaction:
Add 2.5 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.
Add 2.5 µL of the kinase enzyme solution (at 2x the final concentration) to each well.
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated peptide substrate and ATP (both at 2x the final concentration).
Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
Reaction Termination and Signal Detection:
Stop the enzymatic reaction by adding 5 µL of the stop solution.
Add 5 µL of the detection mix to each well.
Incubate for 60 minutes at room temperature to allow the antibody and SA-APC to bind.
Data Acquisition and Analysis:
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).
Calculate the ratio of the two emission signals.
Plot the emission ratio against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Caption: Simplified ALK signaling pathway and point of inhibition.
Conclusion
The piperidine carboxamide scaffold is a remarkably versatile and privileged structure in the design of potent and selective enzyme inhibitors. While the specific compound 3-Methylpiperidine-1-carboximidamide hemisulfate lacks detailed public documentation, the extensive research on related analogs provides a robust framework for understanding their potential. The successful development of piperidine carboxamide-based inhibitors against diverse targets such as ALK, the proteasome, and farnesyltransferase underscores the value of this chemical class. The provided data and protocols offer a solid foundation for researchers and drug development professionals to build upon in their quest for novel therapeutics.
References
Lawong, A. et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. Available at: [Link]
Zhang, Y. et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. Available at: [Link]
Reddemma, M. et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]
Krasavin, M. et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]
Li, Y. et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. Available at: [Link]
Umemura, I. et al. (2003). Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. Available at: [Link]
Bryan, M.C. et al. (2012). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
van der Wel, T. et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. Available at: [Link]
Navigating the Translational Gap: A Comparative Guide to In Vivo and In Vitro Studies of Piperidine Carboxamides
For researchers and drug development professionals, the journey of a therapeutic candidate from a laboratory benchtop to a clinical setting is fraught with challenges. A critical hurdle in this process is the translation...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the journey of a therapeutic candidate from a laboratory benchtop to a clinical setting is fraught with challenges. A critical hurdle in this process is the translational gap—the frequent disparity between promising in vitro results and the ultimate in vivo efficacy and safety profile. This guide provides an in-depth comparison of in vivo and in vitro experimental results for the piperidine carboxamide class of compounds. While specific data for 3-Methylpiperidine-1-carboximidamide hemisulfate is not extensively available in public literature, we will utilize a well-documented analogue from this class with demonstrated anticancer properties to illustrate the key principles and experimental considerations. This approach will provide a robust framework for interpreting data and designing translational studies for this promising chemical scaffold.
The piperidine moiety is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile scaffold.[1] The addition of a carboxamide group often enhances the molecule's ability to form hydrogen bonds, a key interaction for binding to biological targets such as protein kinases or other enzymes.[2][3] Our focus will be on understanding how the biological activity of these compounds, initially characterized in controlled, single-cell or protein-based in vitro systems, translates to the complex, multi-system environment of a living organism, or in vivo.
Case Study: N-Arylpiperidine-3-Carboxamide Analogue in Melanoma
To illustrate the comparison between in vivo and in vitro data, we will examine a representative N-arylpiperidine-3-carboxamide derivative that has been investigated for its anti-melanoma activity. This analogue has shown potent activity in both cellular assays and animal models.[4]
In Vitro Evaluation: Cellular and Enzymatic Assays
The initial assessment of a compound's potential typically begins with in vitro studies. These experiments are designed to be high-throughput, cost-effective, and provide a clear, quantitative measure of a compound's activity against a specific biological target or in a cellular context.
A key in vitro metric for anticancer agents is the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).[4] These values represent the concentration of a compound required to inhibit a biological process (e.g., enzyme activity, cell proliferation) by 50%. For our case study compound, its antiproliferative and senescence-inducing activities were evaluated in the A375 human melanoma cell line.[4]
Parameter
In Vitro Result (A375 Cells)
Alternative Compound (Compound 34)
Antiproliferative Activity (IC50)
0.88 µM
Not Reported
Senescence-Inducing Activity (EC50)
1.24 µM
0.60 µM
Table 1: Comparative In Vitro Activity of N-Arylpiperidine-3-carboxamide Analogues against A375 Human Melanoma Cells. Data synthesized from[4].
The causality behind these experimental choices lies in the need to quickly and efficiently screen compounds for biological activity. An IC50 value provides a standardized measure of potency, allowing for direct comparison between different analogues and a benchmark against existing drugs. The choice of the A375 cell line is critical, as it is a well-characterized and widely used model for melanoma research.
The following is a generalized protocol for determining the IC50 of a compound using an MTT assay, a common colorimetric assay for assessing cell metabolic activity.
Cell Seeding: Plate A375 human melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare a serial dilution of the N-arylpiperidine-3-carboxamide analogue in cell culture medium. Add the diluted compound to the appropriate wells, ensuring a range of concentrations are tested. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
Incubation: Incubate the plate for 48-72 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Plot the absorbance values against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for an In Vivo Xenograft Efficacy Study.
Bridging the Gap: Interpreting the Differences
It is not uncommon to observe a discrepancy between in vitro potency and in vivo efficacy. A compound with a low nanomolar IC50 in vitro may show only modest tumor growth inhibition in vivo. This can be due to several factors:
Pharmacokinetics (PK): Poor oral bioavailability, rapid metabolism, or rapid clearance can prevent the compound from reaching the tumor at a high enough concentration for a sufficient duration.
Toxicity: The compound may be toxic at efficacious doses, limiting the achievable therapeutic window.
Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture, with factors such as hypoxia, nutrient gradients, and interactions with stromal cells influencing drug response.
Target Engagement: The compound may not effectively engage its target in the complex in vivo setting.
Conversely, a compound with moderate in vitro activity may perform well in vivo if it has excellent pharmacokinetic properties and is well-tolerated.
Conclusion
The development of novel therapeutics based on the piperidine carboxamide scaffold requires a carefully integrated approach to in vivo and in vitro testing. While in vitro assays provide essential initial data on potency and mechanism of action, in vivo studies are indispensable for evaluating the true therapeutic potential of a compound. Understanding the reasons for potential discrepancies between these two sets of data is crucial for making informed decisions in a drug discovery program. By employing a self-validating system of iterative testing and analysis, researchers can successfully navigate the translational gap and advance promising new therapies toward the clinic.
A Comparative Toxicological Assessment of 3-Methylpiperidine-1-carboximidamide and Structural Analogs: A Guide for Preclinical Development
Introduction In the landscape of modern drug discovery, the guanidine functional group is a recurring motif, prized for its ability to engage in strong hydrogen bonding and electrostatic interactions with biological targ...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery, the guanidine functional group is a recurring motif, prized for its ability to engage in strong hydrogen bonding and electrostatic interactions with biological targets.[1][2] When incorporated into a scaffold like 3-methylpiperidine, which offers a defined three-dimensional structure, the resulting molecule, 3-Methylpiperidine-1-carboximidamide, presents a compelling starting point for novel therapeutic agents. However, the same physicochemical properties that confer potent biological activity can also introduce significant toxicological liabilities.
Publicly available toxicological data on 3-Methylpiperidine-1-carboximidamide hemisulfate is scarce, a common challenge in early-stage drug development. This guide, therefore, adopts a proactive, predictive approach to toxicological assessment. By deconstructing the molecule into its core components—the 3-methylpiperidine ring and the carboximidamide (guanidine) moiety—and comparing it to structurally related analogs, we can build a robust toxicological profile. This analysis allows researchers to anticipate potential hazards, design appropriate screening assays, and make informed decisions in preclinical development. This guide provides a comparative analysis based on available data for related structures and outlines the essential experimental protocols required to definitively characterize the compound's safety profile.
Part 1: Deconstruction of the Toxicophore - The Piperidine Moiety
The piperidine ring is a common scaffold in pharmaceuticals, but it is not without inherent toxicological concerns. The parent compound, piperidine, and its simple alkylated derivatives are known to possess significant acute toxicity.
Observed Toxicological Profile:
Studies on piperidine and its methylated analogs consistently report a range of adverse effects following acute exposure. Common clinical signs in animal models include weakness, respiratory distress, convulsions, tremors, salivation, and ataxia.[3][4] Dermal exposure can lead to severe burns, while inhalation is associated with irritation of the respiratory system.[5][6] The primary mechanism of acute toxicity is often attributed to neurotoxic effects.
The table below summarizes publicly available acute oral toxicity data for piperidine and its isomers, providing a baseline for what might be expected from a substituted piperidine scaffold.
Table 1: Acute Oral Toxicity of Piperidine and Related Analogs in Rats
Note: GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are inferred from available data sheets. Category 3 indicates "Toxic if swallowed," while Category 4 indicates "Harmful if swallowed."
Part 2: The Carboximidamide Group - A Biologically Active Functional Group
The carboximidamide group is a derivative of guanidine. The guanidinium cation is highly basic and exists in a protonated state at physiological pH, allowing it to form strong, persistent salt bridges with anionic residues like carboxylates and phosphates in proteins and nucleic acids.[1] This property is harnessed in many drugs but also represents a potential mechanism for toxicity if binding is non-specific or disrupts critical biological functions.
While many synthetic guanidine derivatives are not classified as acutely hazardous, their potent biological activity necessitates careful handling and thorough toxicological evaluation.[8] The metabolic pathways for guanidine are not as extensively studied as for other functional groups, highlighting the need for specific investigation.[9]
Part 3: Integrated Hazard Assessment and Comparative Analysis
By combining the known hazards of the 3-methylpiperidine scaffold with the potent biological interactivity of the carboximidamide group, we can build a predictive hazard profile for the target molecule and its analogs. The carboxamide analog serves as a useful comparator, as it is structurally similar but lacks the high basicity of the carboximidamide group.
Table 2: Comparative Hazard Classification of 3-Methylpiperidine Derivatives
H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation)[5]
3-Methylpiperidine-1-carboxamide
CC1CCCN(C1)C(=O)N
Carboxamide
Acutely Toxic, Skin/Eye Irritant, STOT SE
H302 + H312 + H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[10]
3-Methylpiperidine-1-carboximidamide
CC1CCCN(C1)C(=N)N
Carboximidamide (Guanidine analog)
Acutely Toxic (Oral, Dermal), Corrosive, Potential for specific organ toxicity due to high biological activity
Data not available. Predicted to be at least Category 4 Acute Toxicity. High potential for skin/eye irritation or corrosion.
This comparative view suggests that 3-Methylpiperidine-1-carboximidamide likely shares the acute toxicity and irritant properties of its analogs. The addition of the highly basic carboximidamide group may enhance these effects or introduce new, target-specific toxicities.
Part 4: Essential Experimental Protocols for Toxicological Characterization
To move from prediction to definitive data, a tiered experimental approach is essential. The following protocols represent the minimum standard for characterizing the toxicity of a novel small molecule like 3-Methylpiperidine-1-carboximidamide hemisulfate.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Rationale and Causality: The first step in toxicological screening is to assess the compound's effect on cell viability.[11][12] An in vitro cytotoxicity assay is a rapid, cost-effective, and high-throughput method that reduces the need for animal testing in the initial stages. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability. A reduction in metabolic activity in the presence of the compound indicates cytotoxicity.
Experimental Workflow for MTT Assay
Caption: Workflow for determining IC50 using the MTT cytotoxicity assay.
Step-by-Step Methodology:
Cell Seeding: Seed a relevant cell line (e.g., HepG2 for hepatotoxicity, or a project-specific target cell line) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
Compound Preparation: Prepare a stock solution of 3-Methylpiperidine-1-carboximidamide hemisulfate in a suitable solvent (e.g., DMSO or water). Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., from 0.1 µM to 100 µM).
Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only controls and untreated controls.
Incubation: Incubate the plate for a predetermined time, typically 24, 48, or 72 hours.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Rationale and Causality: Following in vitro assessment, in vivo studies are required to understand systemic toxicity and to satisfy regulatory requirements for chemical classification.[13] The OECD Test Guideline 423 is a stepwise procedure that uses a minimal number of animals to classify a substance into one of the Globally Harmonised System (GHS) toxicity categories.[14][15][16] This method is chosen for its ethical consideration (reducing animal usage) and its ability to provide sufficient information for hazard classification.[17]
Decision-Making Flowchart for OECD 423
Caption: Simplified decision flowchart for the OECD 423 Acute Toxic Class Method.
Step-by-Step Methodology:
Animal Selection and Acclimatization: Use a single sex (typically female nulliparous rats) for the study. Acclimatize the animals for at least five days prior to dosing.[15]
Starting Dose Selection: Based on available data (or lack thereof), select a starting dose from the defined levels (5, 50, 300, or 2000 mg/kg). For a new chemical with some predicted toxicity, 300 mg/kg is a common starting point.
Dosing (Step 1): Administer the starting dose to a group of three animals via oral gavage. The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions.[15]
Observation (Step 1): Observe the animals closely for the first 24 hours for signs of toxicity and mortality, and then daily for a total of 14 days. Record body weight changes and any clinical signs.
Decision Point:
If 2 or 3 animals die, the test is stopped, and the substance is classified accordingly. A confirmatory test at a lower dose may be needed.
If 0 or 1 animal dies, proceed to the next step by dosing another three animals at a higher dose level (e.g., 2000 mg/kg).
Subsequent Steps: Continue the stepwise procedure of dosing and observation until a clear outcome is reached, allowing for classification into one of the GHS categories.
Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.
Conclusion
While direct toxicological data for 3-Methylpiperidine-1-carboximidamide hemisulfate remains to be established, a comparative analysis of its structural components provides a strong basis for a preliminary hazard assessment. The 3-methylpiperidine core suggests a potential for acute oral toxicity and significant irritant properties, while the carboximidamide moiety implies potent biological activity that could translate to specific organ toxicity.
This guide underscores the necessity of empirical testing. The outlined protocols for in vitro cytotoxicity and in vivo acute oral toxicity provide a clear, scientifically rigorous, and ethically considerate pathway for definitively characterizing the compound's safety profile. By systematically generating this crucial data, researchers can mitigate risks, fulfill regulatory expectations, and confidently advance the development of promising new chemical entities.
References
Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002). OECD Publishing. [Link]
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. [Link]
(PDF) GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. (2021). ResearchGate. [Link]
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (n.d.). PMC. [Link]
Piperidine: Human health tier II assessment. (2016). Australian Government Department of Health. [Link]
Proper Disposal Procedures for 3-Methylpiperidine-1-carboximidamide Hemisulfate: A Comprehensive Laboratory Guide As drug development accelerates, laboratories are increasingly handling highly specialized pharmacophores....
Author: BenchChem Technical Support Team. Date: March 2026
Proper Disposal Procedures for 3-Methylpiperidine-1-carboximidamide Hemisulfate: A Comprehensive Laboratory Guide
As drug development accelerates, laboratories are increasingly handling highly specialized pharmacophores. 3-Methylpiperidine-1-carboximidamide hemisulfate is a critical building block often utilized in the synthesis of CNS-active compounds, analgesics, and complex biologically active molecules. However, its unique chemical structure—combining a lipophilic piperidine ring, a highly polar carboximidamide (guanidine-like) moiety, and a hemisulfate counterion—dictates strict handling and disposal protocols.
As a Senior Application Scientist, I have designed this guide to provide you with the mechanistic reasoning and step-by-step operational procedures required to manage this compound safely and in full compliance with environmental regulations.
Chemical Profile & Hazard Causality
To dispose of a chemical safely, one must first understand the physicochemical mechanics that make it hazardous.
Biological Activity & Irritation: Piperidine derivatives and carboximidamides are inherently basic and biologically active. They readily interact with proteins and cellular membranes, making them acute skin, eye, and respiratory irritants.
Environmental Persistence: The hemisulfate salt renders this compound highly soluble in aqueous environments. If flushed down a laboratory sink, these active amine derivatives can bypass standard municipal wastewater treatment filtration, potentially disrupting local aquatic ecosystems and microbial treatment beds[1].
Thermal Decomposition Risks: When subjected to high heat, the combination of the nitrogen-rich carboximidamide group and the sulfate counterion means the compound will decompose to release highly toxic nitrogen oxides (NOx), sulfur oxides (SOx), and carbon monoxide[2].
Regulatory Framework & Waste Classification
Under the United States Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), laboratory chemical waste must be rigorously categorized[3].
While 3-Methylpiperidine-1-carboximidamide hemisulfate is not explicitly listed as a "P-list" (acutely toxic) or "U-list" (toxic) waste by name, it falls under the umbrella of characteristic hazardous waste due to its toxicological profile and potential environmental impact[4]. Therefore, "cradle-to-grave" RCRA tracking is mandatory[5].
Step-by-Step Disposal Protocol
This self-validating protocol ensures that every step mitigates the risks identified in the chemical profile.
Phase 1: Waste Segregation and Containment
Causality: Amines and sulfate salts can react exothermically with strong oxidizers. Segregation prevents spontaneous reactions in the waste accumulation area.
Determine the Waste State: Separate dry powder waste (e.g., expired reagents, contaminated weigh boats) from liquid waste (e.g., reaction filtrates, HPLC effluent).
Solid Waste Containment: Place all solid residues, contaminated gloves, and paper towels into a puncture-proof, high-density polyethylene (HDPE) container[6].
Liquid Waste Containment: Pour aqueous or organic solutions containing the compound into a designated, chemically compatible carboy. Crucial: Ensure this carboy does not contain strong oxidizing agents (e.g., peroxides, nitric acid) or strong bases that could precipitate the free base of the piperidine derivative.
Phase 2: Satellite Accumulation Area (SAA) Management
Causality: Proper labeling prevents downstream mixing errors by disposal vendors and ensures compliance with OSHA and EPA mandates[5].
Labeling: Attach a compliant RCRA Hazardous Waste label to the container the moment the first drop or grain of waste is added[5].
Nomenclature: Do not use abbreviations. Write out "3-Methylpiperidine-1-carboximidamide hemisulfate" and list any associated solvents (e.g., "in 50% Methanol/Water")[5].
Storage Conditions: Store the container in a designated SAA within the laboratory, away from direct sunlight and heat sources. Ensure secondary containment (spill trays) is used.
Phase 3: Final Disposal via Licensed Vendor
Vendor Transfer: Contact a licensed environmental waste disposal company. You are legally responsible for the waste until it is destroyed[5].
Destruction Method: Specify that the waste requires high-temperature incineration . Because of the sulfur and nitrogen content, the vendor must utilize an incinerator equipped with advanced NOx and SOx wet scrubbers to neutralize the exhaust gases[2].
Spill Response & Decontamination Methodology
In the event of an accidental release, immediate and methodical action is required to prevent aerosolization of the hemisulfate powder.
Isolate the Area: Evacuate non-essential personnel. Don appropriate PPE: NIOSH-approved N95 or P100 particulate respirator, chemical-resistant gloves (nitrile), and safety goggles[2].
Dry Spill Containment: Do not sweep dry powder, as this generates inhalable hazardous dust. Instead, lightly mist the spill with a compatible solvent (e.g., water or dilute ethanol) to suppress dust formation[7].
Collection: Use damp, absorbent pads to carefully wipe up the wetted material. Place all cleanup materials into an HDPE hazardous waste bag.
Decontamination: Wash the spill surface with copious amounts of soap and water. Do not use bleach (sodium hypochlorite), as the hypochlorite can react with the amine groups to form toxic, volatile chloramines.
Disposal: Treat all spill cleanup materials as hazardous solid waste following the Phase 1 protocol.
Quantitative Data & Disposal Parameters
Summarized below are the critical parameters for managing 3-Methylpiperidine-1-carboximidamide hemisulfate waste.
Parameter
Specification / Guideline
Operational Impact
Chemical Class
Piperidine derivative, Hemisulfate salt
Soluble in water; requires secure aqueous containment.
Primary Hazards
Skin/Eye Irritant, Respiratory Irritant
Mandates use of fume hoods and particulate respirators during handling.
Incompatibilities
Strong oxidizers, strong bases
Must be segregated in the SAA to prevent exothermic reactions.
Decomposition Byproducts
NOx, SOx, CO, CO2
Incineration facility must have specific gas scrubbing capabilities.
EPA/RCRA Status
Characteristic Hazardous Waste
Drain disposal is strictly prohibited; cradle-to-grave tracking required.
Waste Workflow Visualization
The following diagram illustrates the logical progression of waste from generation to final destruction, ensuring a closed-loop safety system.
Workflow for segregation, containment, and RCRA-compliant disposal of hemisulfate chemical waste.
MCF Environmental Services. Proper Hazardous Waste Disposal in a Laboratory Setting. Retrieved from: [Link]
IDR Environmental. How To Dispose Of Lab Chemicals. Retrieved from: [Link]
MedPro Disposal. Common Laboratory Chemical Waste Disposal Mistakes to Avoid. Retrieved from: [Link]
Australian Industrial Chemicals Introduction Scheme (AICIS). Sterically-hindered piperidine derivatives: Human health tier II assessment. Retrieved from:[Link]
Electronic Code of Federal Regulations (eCFR). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from:[Link]